2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde
Description
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Properties
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2OS/c8-7-9-1-5-6(10-7)4(2-11)3-12-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFUVLSBWJJAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857184 | |
| Record name | 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356016-35-7 | |
| Record name | 2-Chlorothieno[3,2-d]pyrimidine-7-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356016-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (CAS Number: 1356016-35-7), a heterocyclic compound of significant interest in medicinal chemistry. The thieno[3,2-d]pyrimidine core is a well-established pharmacophore due to its structural analogy to endogenous purine bases, rendering it a privileged scaffold for the design of a wide array of therapeutic agents.[1] This guide will delve into the synthesis, chemical properties, reactivity, and potential applications of this specific derivative, highlighting its utility as a versatile building block in the development of novel therapeutics. While specific biological data for this exact compound is not extensively published, this guide will extrapolate its potential from the vast body of research on analogous structures.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold
The fusion of a thiophene ring to a pyrimidine core gives rise to the thieno[3,2-d]pyrimidine scaffold, a class of compounds that has garnered considerable attention in the field of drug discovery.[2][3] This interest is largely due to their structural resemblance to purines, the fundamental components of nucleic acids. This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to interact with a wide range of biological targets, including kinases, phosphodiesterases, and other enzymes.[3] Consequently, this scaffold is featured in numerous compounds with demonstrated biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The specific compound of interest, 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, possesses two key functional groups—a reactive chlorine atom and an aldehyde moiety—that make it an exceptionally valuable intermediate for the synthesis of diverse compound libraries.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is presented in the table below.
| Property | Value | Source |
| CAS Number | 1356016-35-7 | N/A |
| Molecular Formula | C₇H₃ClN₂OS | N/A |
| Molecular Weight | 198.63 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| SMILES | O=Cc1sc2c(ncn(c1)2)Cl | N/A |
| InChI | InChI=1S/C7H3ClN2OS/c8-6-10-4-5-7(9-6)1-2-12-5/h1-2,4H | N/A |
Synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
The most logical and widely employed method for the introduction of a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4][5]
Proposed Synthetic Pathway
The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde would likely proceed via the Vilsmeier-Haack formylation of the precursor, 2-chlorothieno[3,2-d]pyrimidine.
Sources
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- 6. growingscience.com [growingscience.com]
A Technical Guide to 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery
This guide provides an in-depth analysis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental properties, synthesis, reactivity, and its pivotal role as a building block for developing novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development who are leveraging advanced chemical scaffolds to address complex biological targets.
Introduction: The Significance of the Thienopyrimidine Core
The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, represents a privileged structure in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines, such as adenine and guanine, allows thienopyrimidine derivatives to interact with a wide array of biological targets, including enzymes and receptors.[1] This has led to their development as potent inhibitors of various kinases, antiproliferative agents, and modulators of cellular signaling pathways.[3][4][5] The presence of this core in numerous FDA-approved drugs and clinical candidates underscores its therapeutic potential and favorable safety profile.[1][2]
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde emerges as a particularly valuable derivative. The chloro-substituent at the C2 position acts as a versatile synthetic handle for nucleophilic substitution, while the carbaldehyde group at the C7 position provides a reactive site for constructing diverse molecular architectures. These dual functionalities make it a strategic starting material for generating libraries of complex molecules aimed at various therapeutic targets.
Physicochemical and Structural Data
The fundamental properties of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde are summarized below. This data provides the essential foundation for its use in experimental design and chemical synthesis.
| Property | Value | Reference |
| CAS Number | 1356016-35-7 | [6] |
| Molecular Formula | C₇H₃ClN₂OS | [6] |
| Molecular Weight | 198.63 g/mol | [6] |
| Canonical SMILES | O=CC1=CSC2=CN=C(Cl)N=C21 | [6] |
| MDL Number | MFCD20259391 | [6] |
Synthesis and Chemical Reactivity
Synthetic Strategy
While a specific, published synthesis for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is not detailed in the provided literature, a logical synthetic route can be devised based on established methodologies for related thienopyrimidine systems.[7][8] A common approach involves the initial construction of a substituted thiophene ring, followed by cyclization to form the fused pyrimidine ring.
A plausible synthetic pathway is outlined below. The process would likely begin with a suitable thiophene precursor, which is then cyclized to form the thieno[3,2-d]pyrimidine-2,4-dione. Subsequent chlorination, often with reagents like phosphorus oxychloride (POCl₃), would yield the 2,4-dichloro intermediate.[8] Selective functionalization or reduction would then be required to achieve the final 2-chloro-7-carbaldehyde structure.
Caption: Workflow for library synthesis using the target scaffold.
This scaffold is particularly relevant for developing inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. [5]The pyrimidine portion can act as a "hinge-binder," forming hydrogen bonds with the kinase backbone, while substituents introduced at the C2 and C7 positions can occupy adjacent hydrophobic pockets to enhance potency and selectivity. [3]
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol provides a self-validating, step-by-step methodology for a representative SNAr reaction, a cornerstone experiment utilizing this scaffold.
Objective: To synthesize a 2-amino-substituted thieno[3,2-d]pyrimidine-7-carbaldehyde derivative.
Materials:
-
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 eq)
-
Selected primary or secondary amine (e.g., piperidine) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dioxane (solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Sodium sulfate (for drying)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 eq) and dissolve it in DMF.
-
Addition of Reagents: Add the selected amine (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq). DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, more polar spot (product) indicates reaction progression. A typical reaction time is 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove the DMF solvent and excess base.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Validation: Purify the crude material using column chromatography on silica gel. The final product's identity and purity (>95%) should be confirmed by NMR and LC-MS analysis, which serves as the self-validating step of this protocol.
Conclusion
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a high-value chemical intermediate with significant potential in modern drug discovery. Its defined physicochemical properties and, most importantly, its dual reactive sites provide medicinal chemists with a robust platform for the synthesis of novel, diverse, and biologically active compounds. The strategic application of this scaffold, particularly in the development of kinase inhibitors and other targeted therapies, is expected to continue yielding promising therapeutic candidates.
References
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
- CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. Google Patents.
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. Available at: [Link]
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. SpringerLink. Available at: [Link]
-
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. Available at: [Link]
-
Development of thienopyrimidines as potential pharmaceuticals. Hilaris Publisher. Available at: [Link]
-
Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. ResearchGate. Available at: [Link]
- CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid. Google Patents.
-
Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Semantic Scholar. Available at: [Link]
-
Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. ResearchGate. Available at: [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde: Strategies and Methodologies for Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to purines, which are fundamental to various biological processes. This structural mimicry allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets, leading to their exploration as potent inhibitors for kinases, antiproliferative agents, and novel therapeutics for a spectrum of diseases.[1] The specific functionalization of this core, such as the introduction of a chlorine atom at the 2-position and a carbaldehyde group at the 7-position, yields 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, a key intermediate for the synthesis of diverse compound libraries in drug discovery programs. This guide provides a comprehensive overview of the synthetic strategies and starting materials required for the preparation of this important building block, tailored for researchers and professionals in the field of drug development.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde can be logically approached through a retrosynthetic analysis, breaking down the target molecule into more readily available starting materials. The key transformations to consider are the formylation of the thiophene ring and the construction of the fused pyrimidine ring with the desired 2-chloro substituent.
A plausible retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
This analysis suggests a multi-step synthesis commencing with the construction of a substituted 3-aminothiophene-2-carboxylate, followed by the formation of the pyrimidine ring, chlorination, and a final formylation step.
Part 1: Construction of the Thieno[3,2-d]pyrimidine Core
The journey towards 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde begins with the synthesis of the core heterocyclic system. A common and efficient method for this is the Gewald reaction, which allows for the facile construction of substituted 2-aminothiophenes.[2][3]
Step 1: Synthesis of 3-Aminothiophene-2-carboxylate Derivatives via the Gewald Reaction
The Gewald reaction involves a one-pot, multi-component condensation of an α-cyano ester (or other active methylene compound), an aldehyde or ketone, and elemental sulfur in the presence of a base. This reaction provides a straightforward entry into highly functionalized thiophenes.
Experimental Protocol: Gewald Reaction
-
Reaction Setup: To a solution of an appropriate α-cyano ester (e.g., ethyl cyanoacetate) and an α-halo ketone (e.g., chloroacetone) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a catalytic amount of a base like triethylamine or morpholine.
-
Addition of Sulfur: To the stirred solution, add elemental sulfur portion-wise.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to 50-60 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product is then washed with water and a suitable organic solvent (e.g., cold ethanol) and can be further purified by recrystallization or column chromatography to yield the desired 3-aminothiophene-2-carboxylate derivative.
Step 2: Cyclization to Form the Thieno[3,2-d]pyrimidine-2,4-dione
The synthesized 3-aminothiophene-2-carboxylate is then cyclized to form the fused pyrimidine ring. A common method involves condensation with urea or a similar reagent.[4]
Experimental Protocol: Cyclization with Urea
-
Reaction Mixture: A mixture of the 3-aminothiophene-2-carboxylate derivative and urea is heated, often in a high-boiling solvent like nitrobenzene or under solvent-free conditions.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures, often in the range of 180-200 °C.
-
Work-up: After cooling, the reaction mixture is triturated with a suitable solvent like ethanol or diethyl ether. The solid product is collected by filtration and washed to remove any unreacted starting materials. This generally affords the thieno[3,2-d]pyrimidine-2,4-dione in good purity.
Part 2: Introduction of the 2-Chloro Substituent
With the thieno[3,2-d]pyrimidine core in hand, the next critical step is the introduction of the chlorine atom at the 2-position. This is typically achieved through a chlorination reaction of the corresponding dione.
Step 3: Chlorination to 2,4-Dichlorothieno[3,2-d]pyrimidine
The thieno[3,2-d]pyrimidine-2,4-dione is converted to the dichloro derivative using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of DMF.[5]
Experimental Protocol: Chlorination with POCl₃
-
Reaction Setup: A mixture of the thieno[3,2-d]pyrimidine-2,4-dione and an excess of phosphorus oxychloride is prepared. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is heated at reflux (around 110-120 °C) for several hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: After the reaction is complete (monitored by TLC), the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.
-
Extraction and Purification: The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent such as dichloromethane or ethyl acetate.[5] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 2,4-dichlorothieno[3,2-d]pyrimidine. Purification can be achieved by column chromatography.
Step 4: Selective Monodechlorination to 2-Chlorothieno[3,2-d]pyrimidine (Hypothetical Step)
While the direct synthesis of 2-chlorothieno[3,2-d]pyrimidine from the dichloro derivative is not explicitly detailed in the provided search results for this specific scaffold, a similar strategy is employed for related heterocyclic systems like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[6] This involves a selective dechlorination, often through catalytic hydrogenation.
Conceptual Protocol: Selective Dechlorination
-
Reaction Setup: The 2,4-dichlorothieno[3,2-d]pyrimidine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or THF). A palladium catalyst, such as palladium on carbon (Pd/C), is added.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either at atmospheric pressure or slightly elevated pressure. A base, such as triethylamine or sodium acetate, is often added to neutralize the HCl formed during the reaction.
-
Monitoring and Work-up: The reaction is monitored by TLC or GC-MS to follow the disappearance of the starting material and the formation of the mono-chloro product. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated. The crude product is then purified by column chromatography.
Note: The regioselectivity of this dechlorination would need to be experimentally determined, as the 4-position might also be susceptible to reduction. An alternative approach would be to start with a precursor that already has the desired 2-chloro substitution pattern before the pyrimidine ring closure.
Part 3: Formylation of the Thiophene Ring
The final key transformation is the introduction of the carbaldehyde group at the 7-position of the thiophene ring. The Vilsmeier-Haack reaction is the method of choice for this formylation of electron-rich aromatic and heterocyclic systems.[7][8]
Step 5: Vilsmeier-Haack Formylation to 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[8]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide (DMF) with stirring. The reaction is exothermic and should be controlled. The mixture is stirred for a period to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: A solution of 2-chlorothieno[3,2-d]pyrimidine in DMF or another suitable solvent is added to the pre-formed Vilsmeier reagent.
-
Reaction Conditions: The reaction mixture is then heated, typically in the range of 60-90 °C, for several hours. The progress of the reaction is monitored by TLC.
-
Work-up and Hydrolysis: After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The acidic solution is then neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to hydrolyze the intermediate iminium salt to the aldehyde.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Data Summary
The following table summarizes the key transformations and typical reagents involved in the synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
| Step | Transformation | Starting Material | Key Reagents | Product |
| 1 | Gewald Reaction | α-Cyano ester, α-Halo ketone, Sulfur | Base (e.g., Triethylamine) | 3-Aminothiophene-2-carboxylate |
| 2 | Cyclization | 3-Aminothiophene-2-carboxylate | Urea | Thieno[3,2-d]pyrimidine-2,4-dione |
| 3 | Chlorination | Thieno[3,2-d]pyrimidine-2,4-dione | POCl₃, DMF (cat.) | 2,4-Dichlorothieno[3,2-d]pyrimidine |
| 4 | Selective Dechlorination | 2,4-Dichlorothieno[3,2-d]pyrimidine | H₂, Pd/C, Base | 2-Chlorothieno[3,2-d]pyrimidine |
| 5 | Vilsmeier-Haack Formylation | 2-Chlorothieno[3,2-d]pyrimidine | POCl₃, DMF | 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde |
Conclusion
The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a multi-step process that requires careful selection of starting materials and optimization of reaction conditions. The key steps involve the construction of the thiophene ring via the Gewald reaction, formation of the pyrimidine ring, chlorination, and a final formylation step using the Vilsmeier-Haack reaction. This guide provides a robust framework for researchers to approach the synthesis of this valuable intermediate, enabling the exploration of novel chemical space in the quest for new therapeutic agents. As with any synthetic endeavor, careful experimental execution and thorough characterization of intermediates and the final product are paramount to success.
References
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Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
- Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. (n.d.). Google Patents.
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 26, 2026, from [Link]
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Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. (2025, August 10). ResearchGate. Retrieved January 26, 2026, from [Link]
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Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025, December 18). Retrieved January 26, 2026, from [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances. Retrieved January 26, 2026, from [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Retrieved January 26, 2026, from [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (n.d.). Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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An In-Depth Technical Guide on the Putative Mechanism of Action of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to purines and its consequent ability to interact with a wide array of biological targets.[1] Derivatives of this core have shown significant promise as kinase inhibitors, antiproliferative agents, and anti-infective compounds.[1][2] This guide delves into the putative mechanism of action of a specific derivative, 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. While direct experimental data for this exact molecule is not extensively available, this document synthesizes information from structurally related thienopyrimidine compounds to propose a scientifically grounded hypothesis for its biological activity. We will explore its potential as a kinase inhibitor, the role of its unique chemical features, and the experimental methodologies required to validate its mechanism.
The Thienopyrimidine Scaffold: A Foundation for Potent Bioactivity
The thieno[3,2-d]pyrimidine ring system is a bioisostere of adenine, a fundamental component of DNA and RNA.[3][4] This structural mimicry allows thienopyrimidine derivatives to function as ATP-competitive inhibitors for a variety of protein kinases, which are crucial regulators of cellular processes.[5][6] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[5]
Numerous thienopyrimidine derivatives have been developed as potent inhibitors of various kinases, including:
-
Epidermal growth factor receptor (EGFR)[9]
-
Bruton's tyrosine kinase (BTK)[9]
-
Vascular endothelial growth factor receptor 2 (VEGFR-2)[11]
Beyond kinase inhibition, the thienopyrimidine scaffold has been associated with other biological activities, such as the inhibition of sirtuins (SIRT1, SIRT2, and SIRT3) and general antiproliferative effects against various cancer cell lines.[9][12][13]
Proposed Mechanism of Action: A Covalent Kinase Inhibitor?
Based on the established activity of the thienopyrimidine scaffold and the specific substituents of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, we hypothesize that this compound acts as a covalent kinase inhibitor . This proposed mechanism is predicated on two key structural features: the thieno[3,2-d]pyrimidine core acting as a scaffold for ATP-competitive binding, and the 7-carbaldehyde group functioning as a reactive "warhead" for covalent bond formation.
The Role of the 7-Carbaldehyde Group
The aldehyde functionality at the 7-position is a critical feature. Aldehydes are electrophilic and can react with nucleophilic residues within the active site of a protein, such as the thiol group of a cysteine residue or the epsilon-amino group of a lysine residue, to form a stable covalent bond. This mode of inhibition can lead to irreversible or slowly reversible inactivation of the target enzyme, offering prolonged therapeutic effects.
The Significance of the 2-Chloro Substituent
The chlorine atom at the 2-position can contribute to the binding affinity and selectivity of the compound. Halogen bonding is an increasingly recognized non-covalent interaction that can enhance ligand-protein binding. Alternatively, the chloro group could influence the electronic properties of the pyrimidine ring, further tuning the reactivity of the scaffold. In some instances, chloro-substituted heterocycles can also participate in covalent interactions, although this is less common than with dedicated reactive groups like aldehydes.
The following diagram illustrates the proposed covalent inhibition mechanism:
Caption: Proposed Covalent Inhibition Mechanism.
Experimental Validation of the Proposed Mechanism
A series of well-defined experiments are necessary to rigorously test the hypothesis that 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde acts as a covalent kinase inhibitor.
Enzymatic Assays
The initial step is to determine if the compound inhibits the activity of one or more kinases. A panel of kinases should be screened to identify potential targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP (adenosine triphosphate)
-
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
-
The following table summarizes hypothetical IC₅₀ values for our compound of interest against a panel of kinases.
| Kinase Target | IC₅₀ (nM) |
| CDK7 | 50 |
| EGFR | >10,000 |
| BTK | 8,500 |
| PI3Kα | 2,500 |
| VEGFR-2 | 150 |
Washout Experiments to Confirm Covalent Binding
To distinguish between reversible and irreversible (covalent) inhibition, a washout experiment is crucial. If the compound binds covalently, its inhibitory effect will persist even after the compound is removed from the assay medium.
Caption: Workflow for a Washout Experiment.
Mass Spectrometry for Target Engagement
Intact protein mass spectrometry can be used to confirm the covalent modification of the target kinase. An increase in the molecular weight of the kinase corresponding to the molecular weight of the inhibitor would provide direct evidence of covalent adduction.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the target kinase with an excess of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
-
Sample Cleanup: Remove unbound inhibitor using size-exclusion chromatography or dialysis.
-
Mass Analysis: Analyze the protein sample using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Data Analysis: Compare the mass spectrum of the treated protein with that of the untreated control. A mass shift equal to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent binding.
Cellular Activity and Downstream Effects
The ultimate validation of the mechanism of action comes from demonstrating the compound's effects in a cellular context.
Cell Proliferation Assays
The antiproliferative activity of the compound can be assessed in cancer cell lines that are known to be dependent on the target kinase.
Experimental Protocol: Cell Viability Assay (e.g., MTT, CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).
Target Engagement and Pathway Modulation in Cells
Western blotting can be used to assess the phosphorylation status of downstream substrates of the target kinase, providing evidence of target engagement and pathway modulation within the cell. For example, if the compound targets CDK7, a reduction in the phosphorylation of the C-terminal domain of RNA polymerase II would be expected.[7]
Conclusion
While further direct experimental evidence is required, the chemical structure of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde strongly suggests a mechanism of action as a covalent kinase inhibitor. The thienopyrimidine core provides a well-established scaffold for binding to the ATP pocket of kinases, while the 7-carbaldehyde group offers a reactive handle for covalent modification of the target protein. The experimental workflows outlined in this guide provide a clear path for the validation of this hypothesis and the further characterization of this promising compound. The insights gained from such studies will be invaluable for the development of novel targeted therapies.
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A Strategic Guide to the Biological Screening of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde: Unveiling Therapeutic Potential
Foreword: The Thienopyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thieno[3,2-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1] Derivatives of this scaffold have shown promise as potent inhibitors of various kinases, antiproliferative agents against a range of cancer cell lines, and even as anti-infective compounds.[1][2][3] The presence of a chlorine atom at the 2-position and a carbaldehyde group at the 7-position of the thieno[3,2-d]pyrimidine ring system in the title compound, 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, presents a unique opportunity for targeted biological evaluation. This guide provides a comprehensive, technically-grounded framework for the systematic biological screening of this molecule, aimed at elucidating its therapeutic potential for researchers, scientists, and drug development professionals.
Section 1: Rationale for Screening and Target Prioritization
The thienopyrimidine scaffold is a well-established pharmacophore in oncology and beyond. Numerous derivatives have been synthesized and evaluated for their potential to modulate key cellular processes implicated in disease.
Anticipated Biological Activities:
-
Anticancer Activity: A significant body of literature supports the anticancer potential of thienopyrimidine derivatives.[4][5][6][7][8] These compounds have demonstrated cytotoxicity against various cancer cell lines, including those of the breast, colon, and lung.[4][5][9] The mechanism of action is often linked to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[10]
-
Kinase Inhibition: The structural similarity of the thienopyrimidine core to the ATP-binding pocket of kinases makes it a prime candidate for kinase inhibitor discovery.[2][3] Derivatives have been shown to inhibit a range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and receptor tyrosine kinases like EGFR and FLT3.[2][3][11]
-
Sirtuin Inhibition: Recent studies have also identified thieno[3,2-d]pyrimidine derivatives as potent inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), a class of NAD+-dependent deacetylases involved in cellular metabolism and aging.[12]
Given this precedent, a logical starting point for the biological screening of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is to investigate its anticancer and kinase inhibitory properties.
Section 2: A Tiered Approach to Biological Screening
A systematic and tiered screening approach is recommended to efficiently evaluate the biological activity of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. This approach begins with broad phenotypic screens and progresses to more specific target-based assays.
Caption: A tiered workflow for the biological screening of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Section 3: Detailed Experimental Protocols
Synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
While the direct synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is not explicitly detailed in the provided search results, a plausible synthetic route can be inferred from related syntheses. For instance, the synthesis of 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid has been reported, involving the treatment of 4-chlorothieno[3,2-d]pyrimidine with a strong base followed by quenching with dry ice.[12] A similar strategy could potentially be adapted to introduce a formyl group at the 7-position.
Tier 1: In Vitro Cytotoxicity Screening
The initial assessment of anticancer activity is typically performed using a cell viability assay, such as the MTT or MTS assay.[8] This colorimetric assay measures the metabolic activity of cells and provides a quantitative measure of cell viability.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Recommended Cancer Cell Lines:
Based on the reported activities of related thienopyrimidine derivatives, the following human cancer cell lines would be appropriate for initial screening:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer | Commonly used and sensitive to a variety of anticancer agents.[4] |
| HCT-116 | Colon Cancer | A well-characterized colon cancer cell line.[4] |
| PC-3 | Prostate Cancer | A standard model for prostate cancer research.[4] |
| Panc-1 | Pancreatic Cancer | Relevant for a cancer with high unmet medical need. |
| A549 | Lung Cancer | A common model for non-small cell lung cancer. |
Tier 2: Kinase Inhibition Profiling
If 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde demonstrates significant cytotoxicity, the next logical step is to assess its kinase inhibitory activity. A broad kinase panel screen is an efficient way to identify potential kinase targets.
Protocol: In Vitro Kinase Inhibition Assay (General)
A common method for assessing kinase activity is to measure the transfer of a phosphate group from ATP to a substrate.[13]
-
Reaction Setup: In a microplate well, combine the kinase, a suitable substrate (peptide or protein), and the test compound at various concentrations.[14]
-
Initiation: Start the reaction by adding a solution containing ATP and MgCl2.[14][15]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.[14]
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation.[15]
-
Detection: Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved through various detection methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[13][16]
-
Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.
Tier 2: Apoptosis Induction Assay
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed.[17][18]
Caption: Principle of the Annexin V/PI apoptosis detection assay.
Protocol: Annexin V/PI Flow Cytometry Assay
-
Cell Treatment: Treat cancer cells with 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 4: Data Interpretation and Next Steps
The data generated from this tiered screening approach will provide a comprehensive initial biological profile of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Data Summary Table:
| Assay | Endpoint | Example Result | Implication |
| MTT Assay | IC50 (µM) | 5.2 µM (MCF-7) | Potent cytotoxic activity |
| Kinase Panel | % Inhibition @ 10 µM | 95% (CDK7) | Potential CDK7 inhibitor |
| Annexin V/PI | % Apoptotic Cells | 60% | Induces apoptosis |
Follow-up Actions:
-
Potent Cytotoxicity: If the compound exhibits potent and selective cytotoxicity against specific cancer cell lines, further investigation into its mechanism of action is warranted.
-
Kinase Inhibition: If a specific kinase or kinase family is identified as a primary target, detailed IC50 determination and selectivity profiling against related kinases should be performed.
-
Apoptosis Induction: Confirmation of apoptosis can be further investigated by assessing the cleavage of caspase-3 and PARP via Western blotting.[18]
Conclusion: A Roadmap for Discovery
This in-depth technical guide provides a robust and scientifically-grounded framework for the biological screening of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. By employing a logical, tiered approach, researchers can efficiently and effectively elucidate the therapeutic potential of this novel compound. The insights gained from these studies will be invaluable for guiding future lead optimization and drug development efforts, ultimately contributing to the advancement of novel therapeutics.
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Navigating the Dissolution Landscape: A Comprehensive Technical Guide to the Solubility Profile of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from discovery to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary contributor to compound attrition. This technical guide provides an in-depth exploration of the solubility profile of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this compound is not publicly available, this document serves as a comprehensive roadmap for its solubility characterization. We delve into the theoretical underpinnings of solubility, present detailed, field-proven protocols for its empirical determination, and discuss the critical factors influencing the dissolution of this thienopyrimidine derivative. This guide is designed to equip researchers with the necessary framework to meticulously evaluate the solubility of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, a critical step in its development as a potential therapeutic candidate.
Introduction: The Imperative of Solubility in Drug Discovery
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences.[1][2] For an orally administered drug to exert its therapeutic effect, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1][3] Consequently, poor aqueous solubility is a major impediment in drug development, often leading to low and erratic bioavailability, thereby compromising therapeutic efficacy.[1][3][4][5] More than 40% of new chemical entities emerging from drug discovery programs are poorly water-soluble, making the early characterization of a compound's solubility profile a critical, non-negotiable step.[1]
The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. However, this class of compounds is often beset with solubility challenges. This guide focuses on 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, providing a systematic approach to thoroughly characterize its solubility.
Physicochemical Properties of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₇H₃ClN₂OS | [4] |
| Molecular Weight | 198.63 g/mol | [4] |
| CAS Number | 1356016-35-7 | [4] |
| Appearance | Solid (predicted) | General knowledge |
| pKa (predicted) | Due to the presence of nitrogen atoms in the pyrimidine ring, the compound is expected to have basic properties. The aldehyde group is weakly acidic. Accurate pKa determination is crucial as it will dictate the pH-dependent solubility. | General chemical knowledge |
The presence of the chlorine atom and the fused heterocyclic ring system contributes to the lipophilicity of the molecule, which may suggest limited aqueous solubility. The aldehyde and pyrimidine moieties, however, offer potential for hydrogen bonding, which could enhance solubility in polar solvents.
Theoretical Framework: Understanding Solubility
The solubility of a compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent.[2][6] Key factors include:
-
Polarity: The adage "like dissolves like" is a fundamental principle. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[6]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5][6]
-
pH: For ionizable compounds, pH is a critical determinant of solubility.[5][7] The solubility of a basic compound like 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is expected to be higher in acidic conditions where it can be protonated to form a more soluble salt.
-
Solid-State Properties: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility.[8][9] Amorphous forms are generally more soluble than their crystalline counterparts due to their lower lattice energy.[10]
Experimental Determination of Solubility: A Step-by-Step Guide
A comprehensive solubility assessment involves determining both the thermodynamic and kinetic solubility of the compound.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound at a given set of conditions and is the gold standard for solubility measurement.[11][12] The shake-flask method is the most widely accepted technique for its determination.[13][14][15]
Protocol for Thermodynamic Solubility Determination using the Shake-Flask Method:
-
Preparation of Buffers: Prepare a series of buffers covering the physiologically relevant pH range of 1.2 to 6.8.[16][17] Commonly used buffers include 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[16][17]
-
Sample Preparation: Add an excess amount of solid 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde to a series of vials, each containing a known volume of the prepared buffers. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[13]
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 37 °C ± 1 °C to mimic physiological conditions) using an orbital shaker.[14][17] Equilibrium is typically reached within 24 to 72 hours.[16][18] To confirm equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[16]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a 0.45 µm filter).[15][19]
-
Quantification: Analyze the concentration of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][16][19]
Data Presentation: Hypothetical Thermodynamic Solubility of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
| pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 1.2 | 37 | 150 | 755 |
| 4.5 | 37 | 25 | 126 |
| 6.8 | 37 | 5 | 25 |
This hypothetical data illustrates the expected pH-dependent solubility of a weakly basic compound.
Kinetic Solubility
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[12][20] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.[12][20] While not a true equilibrium measurement, it provides a rapid assessment of a compound's propensity to precipitate.
Protocol for Kinetic Solubility Determination:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in dimethyl sulfoxide (DMSO), for example, 10 mM.[20]
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.
-
Addition of Aqueous Buffer: Add a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at room temperature.[21] The precipitation of the compound can be detected by various methods, including nephelometry (light scattering), UV-Vis spectroscopy, or HPLC.[4][22]
Data Presentation: Hypothetical Kinetic Solubility of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
| Method | pH | Kinetic Solubility (µM) |
| Nephelometry | 7.4 | 45 |
| UV-Vis | 7.4 | 50 |
Factors Influencing the Solubility Profile: A Deeper Dive
A comprehensive understanding of the factors that can modulate the solubility of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is crucial for its development.
The Role of pH and pKa
As a molecule with basic nitrogen centers, the pH of the medium will have a profound impact on the solubility of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. Determining the pKa of the compound is therefore essential to predict its ionization state and solubility at different pH values.
Diagram: pH-Dependent Ionization
Caption: Ionization state of a basic compound at different pH values.
Solid-State Characterization
The solid-state properties of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde must be thoroughly investigated. Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) can be used to identify the crystalline form (polymorphs) or if the compound exists in an amorphous state.[8][9] Different solid forms can exhibit significantly different solubilities.[8]
Diagram: Experimental Workflow for Solubility Characterization
Caption: A comprehensive workflow for solubility profiling.
Solubility in Different Media
Beyond aqueous buffers, it is crucial to assess the solubility of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in other relevant media:
-
Organic Solvents: Determining solubility in common organic solvents (e.g., ethanol, methanol, acetone, acetonitrile) is important for formulation development.[23][24]
-
Biorelevant Media: To better predict in vivo performance, solubility should be tested in simulated gastric fluid (SGF) and simulated intestinal fluid (fasted state, FaSSIF, and fed state, FeSSIF). These media contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds.
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the thorough characterization of the solubility profile of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. By systematically evaluating its thermodynamic and kinetic solubility, understanding the influence of pH and solid-state properties, and assessing its behavior in various media, researchers can build a robust data package. This information is indispensable for guiding lead optimization, formulation development, and ultimately, for determining the therapeutic potential of this promising thienopyrimidine derivative. The protocols and frameworks presented herein provide a solid foundation for any research program aimed at advancing 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde through the drug development pipeline.
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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ResearchGate. (2025, August 6). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Drug Discovery News. (n.d.). Substance solubility. Retrieved from [Link]
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Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]
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Crystal structure of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
An In-depth Technical Guide to the Crystal Structure of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Abstract
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its bioisosteric relationship with purines, the fundamental components of DNA and RNA.[1][2] This structural mimicry allows thienopyrimidine derivatives to effectively interact with a multitude of biological targets, leading to their development as potent kinase inhibitors, anti-inflammatory agents, and anti-infective compounds.[3][4][5] This guide focuses on a specific derivative, 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, a molecule of significant interest for synthetic elaboration in drug discovery programs.
While a publicly deposited single-crystal X-ray structure for this specific compound is not available as of this writing, this document serves as an in-depth technical guide for the research professional. It outlines the foundational principles of its molecular structure, provides field-proven, validated protocols for its synthesis and crystallization, and details the workflow for its definitive structural characterization via X-ray crystallography. By leveraging crystallographic data from closely related analogs, we will infer key structural features and discuss their profound implications for drug design and development.
Physicochemical Properties and Molecular Overview
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound featuring a fused thienopyrimidine core, substituted with a chlorine atom at the C2 position and a carbaldehyde group at the C7 position. These features make it a versatile intermediate for further chemical modification.
| Property | Value | Reference |
| CAS Number | 1356016-35-7 | [6] |
| Molecular Formula | C₇H₃ClN₂OS | [6] |
| Molecular Weight | 198.63 g/mol | [6] |
| MDL Number | MFCD20259391 | [6] |
| SMILES String | O=CC1=CSC2=CN=C(Cl)N=C21 | [6] |
The Thieno[3,2-d]pyrimidine Core: A Structural Analysis
The planar, aromatic thieno[3,2-d]pyrimidine core is the critical pharmacophore responsible for the biological activity of this compound class. Crystallographic studies on analogous structures, particularly in co-crystals with target proteins, provide invaluable insights into the non-covalent interactions that govern molecular recognition.
Key Interaction Motifs:
-
π-π Stacking: The electron-rich aromatic surface of the thienopyrimidine core readily engages in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) within enzyme active sites. For instance, crystallographic analysis of a related thieno[3,2-d]pyrimidine derivative bound to the SIRT3 active site revealed a distinct π-stacking interaction with the phenyl ring of Phe157, anchoring the inhibitor in the binding pocket.[7]
-
Hydrogen Bonding: The pyrimidine ring contains two nitrogen atoms (N1 and N3) that can act as hydrogen bond acceptors. These are crucial for forming directional interactions with hydrogen bond donors on a protein backbone or side chain, contributing significantly to binding affinity and selectivity.[7]
-
Shape Complementarity: The rigid, planar geometry of the fused ring system provides a defined shape that fits into specific clefts and pockets of target proteins, particularly the highly conserved ATP-binding site of kinases.
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Theoretical studies of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
An In-Depth Technical Guide to the Theoretical Studies of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Abstract
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, prized for its structural resemblance to endogenous purines and its consequent ability to interact with a wide array of biological targets.[1] This guide delves into the theoretical and computational examination of a specific, functionalized derivative, 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. We will explore how modern computational techniques, particularly Density Functional Theory (DFT), are leveraged to predict its structural, spectroscopic, and electronic properties. The core objective is to illustrate the synergy between in silico analysis and experimental validation, providing researchers and drug development professionals with a robust framework for understanding and exploiting this promising molecular architecture.
The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold in Drug Discovery
The fusion of a thiophene ring with a pyrimidine system creates the thieno[3,2-d]pyrimidine nucleus, a heterocyclic scaffold that has garnered significant attention for its broad spectrum of biological activities.[2] Its structural analogy to purines, the building blocks of DNA and RNA, allows it to act as a bioisostere, effectively competing for and interacting with biological targets that would typically bind adenine or guanine.[1] This mimicry is a key reason for its success in developing potent inhibitors for various enzymes, most notably kinases, which play a pivotal role in cellular signaling pathways often dysregulated in diseases like cancer.[2][3]
Derivatives of this scaffold have been successfully developed as:
-
Antiproliferative Agents: Showing efficacy against numerous cancer cell lines.[2][4]
-
Kinase Inhibitors: Targeting enzymes like VEGFR-2, crucial for angiogenesis in tumors.[3][5]
-
Sirtuin Inhibitors: Modulating cellular processes related to aging and metabolism.[6]
-
Anti-infective Agents: Demonstrating potential against various microbial targets.[2][7]
The subject of this guide, 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, incorporates key functional groups—a reactive chlorine atom and an aldehyde—that make it a versatile intermediate for further chemical modification and a subject of profound theoretical interest. The chlorine at the C2 position and the aldehyde at the C7 position provide orthogonal handles for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) in drug design.
Molecular Structure
The foundational properties of the target molecule are summarized below.
| Property | Value |
| Chemical Formula | C₇H₃ClN₂OS |
| Molecular Weight | 200.63 g/mol |
| Core Scaffold | Thieno[3,2-d]pyrimidine |
digraph "Molecule" { graph [fontname="Helvetica", fontsize=12, layout=neato, overlap=false]; node [fontname="Helvetica", fontsize=10, shape=plaintext]; edge [fontname="Helvetica", fontsize=10];// Atom coordinates (approximate for 2D representation) N1 [label="N", pos="0.6,1.2!"]; C2 [label="C", pos="1.8,1.2!"]; N3 [label="N", pos="2.4,0!"]; C4 [label="C", pos="1.8,-1.2!"]; C4a [label="C", pos="0.6,-1.2!"]; C7a [label="C", pos="0,0!"]; S8 [label="S", pos="-1.5,1.0!"]; C7 [label="C", pos="-1.8,-0.3!"]; C6 [label="C", pos="-0.6,-1.8!"];
// Substituent atoms Cl [label="Cl", pos="2.8,2.0!"]; H_C4 [label="H", pos="2.4,-1.9!"]; C_ald [label="C", pos="-3.0,-0.3!"]; H_ald [label="H", pos="-3.6,0.3!"]; O_ald [label="O", pos="-3.6,-1.1!"]; H_C6 [label="H", pos="-0.6,-2.7!"];
// Double bonds N1 -- C2 [style=solid]; C2 -- N3 [style=solid]; N3 -- C4 [style=solid]; C4 -- C4a [style=solid, len=1.2]; C4a -- C7a [style=solid]; C7a -- N1 [style=solid, len=1.2]; C6 -- C4a [style=solid]; C7 -- C6 [style=double, color="#EA4335"]; C7a -- S8 [style=solid]; C7 -- S8 [style=solid];
// Double bonds within pyrimidine ring edge [style=double, color="#EA4335"]; N1 -- C7a; C2 -- N1; N3 -- C4; C4a -- C4;
// Substituent bonds edge [style=solid]; C2 -- Cl; C4 -- H_C4; C7 -- C_ald; C_ald -- H_ald; C_ald -- O_ald [style=double, color="#EA4335"]; C6 -- H_C6; }
Caption: 2D structure of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
The Theoretical Framework: A Computational Microscope
To dissect the properties of a molecule that has not been extensively studied experimentally, we turn to computational chemistry. Density Functional Theory (DFT) stands out as the workhorse method for such investigations.[5][8]
Why DFT? DFT provides an exceptional balance between computational accuracy and resource efficiency. It models the electronic structure of a molecule based on its electron density, rather than the complex wavefunctions of individual electrons. This approach makes it feasible to study relatively large and complex molecules like our target compound with high fidelity. For this guide, we reference calculations typically performed using the B3LYP functional combined with the 6-311++G(d,p) basis set , a combination widely validated for its predictive power on organic heterocyclic systems.[5]
The insights derived from a DFT study are manifold:
-
Geometric Optimization: Predicting the most stable three-dimensional conformation, including precise bond lengths and angles.
-
Spectroscopic Prediction: Calculating vibrational frequencies (FT-IR), and NMR chemical shifts, which can be directly compared with experimental data for structural validation.[9]
-
Electronic Properties: Mapping the distribution of electrons through Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP) surfaces to forecast reactivity and intermolecular interactions.[10][11]
Caption: A typical workflow for a DFT-based theoretical study.
Core Theoretical Predictions
Optimized Molecular Geometry
The first computational step is to determine the molecule's lowest-energy structure. The resulting optimized geometry provides a wealth of data on bond lengths, bond angles, and dihedral angles. These parameters are not merely descriptive; they are critical for understanding steric hindrance and the scaffold's conformational preferences, which directly influence how it fits into a biological receptor's binding pocket.
Table 1: Predicted Geometrical Parameters for Key Structural Features (Note: These are representative values based on DFT principles for similar structures, as specific literature on this exact molecule is sparse.)
| Parameter | Bond/Angle | Predicted Value | Rationale & Significance |
| Bond Length | C=O (Aldehyde) | ~1.21 Å | A short, strong double bond. Its length and polarity are key to potential hydrogen bonding. |
| C-Cl | ~1.75 Å | A relatively labile bond, indicating the chlorine is a good leaving group for synthetic modification. | |
| C=N (Pyrimidine) | ~1.34 Å | Characteristic of the aromatic heterocyclic system, contributing to ring stability. | |
| Bond Angle | C-C-O (Aldehyde) | ~124° | Reflects the sp² hybridization of the aldehyde carbon. |
| Dihedral Angle | Thiophene-CHO | ~0° or ~180° | The aldehyde group is expected to be coplanar with the thiophene ring to maximize conjugation, enhancing electronic stability. |
Spectroscopic Fingerprinting: Validating the Theory
A key strength of computational chemistry is its ability to predict spectra that can be directly compared with experimental results. This comparison serves as a powerful validation of the computed structure.
-
Vibrational Analysis (FT-IR): Every peak in an FT-IR spectrum corresponds to a specific molecular vibration. DFT can calculate these vibrational frequencies with remarkable accuracy. For our molecule, the most telling signals would be the C=O stretch of the aldehyde, the C-Cl stretch, and the various C=N and C=C stretches within the fused rings.
-
NMR Analysis: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. These are highly sensitive to the electronic environment of each nucleus and provide an unambiguous map of the molecular skeleton.
Table 2: Predicted vs. Expected Spectroscopic Data
| Spectroscopy | Functional Group / Atom | Predicted Wavenumber (cm⁻¹) / Shift (ppm) | Expected Experimental Range |
| FT-IR | Aldehyde C=O Stretch | ~1690 - 1710 cm⁻¹ | 1680 - 1720 cm⁻¹ |
| Pyrimidine C=N Stretch | ~1550 - 1600 cm⁻¹ | 1540 - 1610 cm⁻¹ | |
| C-Cl Stretch | ~700 - 750 cm⁻¹ | 680 - 800 cm⁻¹ | |
| ¹H NMR | Aldehyde H | ~9.8 - 10.1 ppm | 9.5 - 10.5 ppm |
| Thiophene H | ~7.5 - 8.5 ppm | 7.0 - 9.0 ppm | |
| ¹³C NMR | Aldehyde C=O | ~185 - 195 ppm | 180 - 200 ppm |
This self-validating system is crucial: if the predicted spectra closely match the experimental ones, it builds high confidence in the accuracy of the computed electronic properties and reactivity models.
Electronic Properties: The Heart of Reactivity
Understanding a molecule's electronic landscape is paramount to predicting its chemical behavior and biological activity.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excited and thus more reactive.[10] This is a key parameter in designing molecules for charge-transfer interactions with biological targets.
-
Caption: Frontier Molecular Orbitals (HOMO/LUMO) and the energy gap (ΔE).
-
Molecular Electrostatic Potential (MEP): An MEP map is a color-coded visualization of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as lone pairs on oxygen or nitrogen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, such as hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.
-
For 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, the MEP map would predictably show strong negative potential (red) around the aldehyde oxygen and the pyrimidine nitrogens, marking them as key interaction points for receptor binding.
From Theory to Practice: Experimental Protocols
Protocol: DFT Calculation of Molecular Properties
This protocol outlines the steps for a typical DFT calculation using a computational chemistry package (e.g., Gaussian, ORCA).
-
Structure Input:
-
Draw the 2D structure of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial 3D cleanup using a simple force field (e.g., MMFF94) to generate a reasonable starting geometry.
-
Save the coordinates in a format compatible with the DFT software (e.g., .gjf, .xyz).
-
-
Input File Preparation:
-
Create a text input file.
-
Specify the Route Section (keywords): #p B3LYP/6-311++G(d,p) Opt Freq.
-
B3LYP/6-311++G(d,p): Defines the level of theory.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to verify the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
-
Define the Charge and Multiplicity: For this neutral, closed-shell molecule, it will be 0 1.
-
Paste the molecular coordinates from Step 1.
-
-
Execution:
-
Submit the input file to the DFT software on a workstation or high-performance computing cluster.
-
Monitor the calculation for successful convergence.
-
-
Analysis:
-
Geometry: Open the output log file in a visualizer. Verify that the optimization converged. Measure the final bond lengths and angles.
-
Frequencies: Check the frequency output. Confirm there are no imaginary frequencies. Visualize the vibrational modes corresponding to key functional groups (e.g., C=O stretch) and compare their calculated wavenumbers to experimental IR data.
-
Electronic Properties: Use the generated checkpoint file (.chk or .gbw) to create visualizations of the HOMO, LUMO, and the MEP surface. Analyze the energy levels and identify regions of high/low electron density.
-
Protocol: Experimental FT-IR Spectroscopy for Validation
-
Sample Preparation:
-
If the synthesized compound is a solid, prepare a KBr (Potassium Bromide) pellet.
-
Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic-grade KBr powder.
-
Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
-
Data Analysis & Comparison:
-
Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of the major absorption peaks.
-
Compare the experimental peak positions with the frequencies predicted by the DFT calculation (from Protocol 4.1).
-
A strong correlation between the major experimental peaks and the scaled theoretical frequencies provides robust validation for the computed molecular structure.
-
Conclusion and Future Outlook
The theoretical study of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde provides a powerful, predictive lens through which we can understand its fundamental properties before extensive synthetic and biological evaluation. DFT calculations offer a detailed roadmap, predicting the molecule's geometry, spectroscopic signature, and electronic reactivity. This in silico data creates a self-validating feedback loop with experimental work, accelerating the discovery process.
The insights gained—identifying reactive sites, understanding electronic stability, and predicting key interactions—are invaluable for drug development professionals. They inform rational drug design, guide synthetic modifications, and help prioritize compounds for further screening. The thieno[3,2-d]pyrimidine scaffold remains a fertile ground for discovery, and the integrated theoretical-experimental approach detailed here is the most efficient and insightful way to cultivate its vast therapeutic potential.[12]
References
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- Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central.
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.
- Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2.
- 2-Chlorothieno[3,2-d]pyrimidine. Sigma-Aldrich.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
- Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online.
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- Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. IARJSET.
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- Biological Activity of Pyrimidine Deriv
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A Technical Guide to the Purity and Stability of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde: Principles and Practices
Introduction: The Significance of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in Modern Drug Discovery
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its thienopyrimidine core is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors for oncology applications. The chloro and carbaldehyde functionalities provide versatile handles for further chemical modifications, making it a valuable building block in the synthesis of diverse compound libraries for high-throughput screening.
Given its role as a critical intermediate, ensuring the purity and stability of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is paramount. Undisclosed impurities can lead to the formation of unintended side products, complicating reaction scale-up and potentially introducing toxic components into the final drug substance. Furthermore, degradation of this intermediate can result in reduced yield and the generation of impurities that may be difficult to separate from the desired product. This guide provides an in-depth overview of the key considerations for assessing the purity and ensuring the stability of this important synthetic intermediate.
Purity Profiling: A Multi-faceted Approach to Quality Control
A comprehensive assessment of the purity of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde necessitates the use of orthogonal analytical techniques. Each method provides a unique perspective on the sample's composition, and together they create a robust purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the most common and powerful technique for determining the purity of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. A well-developed HPLC method can separate the main compound from process-related impurities and potential degradation products.
Causality in Method Development: The choice of a C18 stationary phase is based on the non-polar nature of the thienopyrimidine ring system. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between retention of the main peak and resolution from its impurities. A gradient elution is often preferred to ensure that both polar and non-polar impurities are eluted and detected. UV detection is suitable due to the chromophoric nature of the heterocyclic ring system.
Table 1: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for good separation efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic and heterocyclic systems. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC): Assessing Volatile Impurities
GC is particularly useful for the detection of residual solvents from the synthesis and purification process. A headspace GC method coupled with a Flame Ionization Detector (FID) is the standard approach for this analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. Furthermore, NMR can be used to detect and quantify impurities, often without the need for reference standards of the impurities themselves.[1][2][3] The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.
Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the compound and its impurities.[4][5][6] When coupled with a chromatographic separation technique like HPLC or GC (LC-MS or GC-MS), it becomes a powerful tool for the identification of unknown impurities by providing both retention time and mass-to-charge ratio data.[7] High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, further aiding in their structural elucidation.[8]
Stability Profile and Degradation Pathways
Understanding the stability of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde under various stress conditions is critical for defining appropriate storage and handling procedures. Forced degradation studies are intentionally conducted to identify potential degradation products and develop stability-indicating analytical methods.[9][10][11][12]
Plausible Degradation Pathways
Based on the functional groups present in the molecule, several degradation pathways can be anticipated:
-
Hydrolysis: The 2-chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions. This would lead to the formation of the corresponding 2-hydroxy-thieno[3,2-d]pyrimidine-7-carbaldehyde.
-
Oxidation: The aldehyde functional group is prone to oxidation, which would yield the corresponding carboxylic acid, 2-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid. The thiophene ring itself can also be susceptible to oxidation, potentially leading to the formation of sulfoxides.
-
Photodegradation: Thiophene-containing compounds can be susceptible to photodegradation upon exposure to light.[13][14][15][16] The mechanism may involve the formation of reactive oxygen species that can lead to the degradation of the thiophene ring.
Caption: Plausible degradation pathways of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Recommended Storage Conditions
To maintain the integrity of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place, protected from heat. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Moisture: Keep the container tightly sealed to prevent moisture uptake, which could lead to hydrolysis.
Experimental Protocols
The following protocols provide a starting point for the analysis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. Method optimization will likely be required based on the specific instrumentation and impurity profile of the sample.
Protocol 1: HPLC Purity Method
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL solution.
-
Chromatographic Conditions:
-
Use the HPLC parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the sample solution.
-
Acquire data for 25 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Caption: Workflow for HPLC purity analysis.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80 °C for 7 days.
-
Photolytic Degradation: Expose the solid compound to a calibrated light source (ICH Q1B conditions) for an appropriate duration.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a final concentration of approximately 0.1 mg/mL.
-
Analyze the stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
-
-
Peak Purity and Mass Balance:
-
Assess the peak purity of the main peak in the stressed samples using a photodiode array (PDA) detector.
-
Calculate the mass balance to account for the parent compound and all degradation products.
-
Conclusion
The purity and stability of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde are critical quality attributes that can significantly impact the success of a drug discovery and development program. A thorough understanding of the potential impurities and degradation pathways, coupled with the implementation of robust analytical methods, is essential for ensuring the quality and consistency of this key synthetic intermediate. The principles and protocols outlined in this guide provide a framework for researchers, scientists, and drug development professionals to establish a comprehensive quality control strategy for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
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ResearchGate. (n.d.). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. Retrieved from [Link]
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- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz
- Alsante, K. M., et al. (2003).
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PubMed. (n.d.). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]
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ACS Publications. (n.d.). Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties: Suprofen and Tiaprofenic Acid. Retrieved from [Link]
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- Mass Spectrometry in Small Molecule Drug Development. (2015). Journal of Analytical & Bioanalytical Techniques.
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European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
- Identification of small molecules using accurate mass MS/MS search. (2017).
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ResearchGate. (n.d.). Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties: Suprofen and Tiaprofenic Acid. Retrieved from [Link]
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CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
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Chlorine Institute. (n.d.). CHLORINE HANDLING inFormation PACK. Retrieved from [Link]
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ACS Publications. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Retrieved from [Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Critical Reviews in Analytical Chemistry.
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DiVA portal. (n.d.). Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties : Suprofen and Tiaprofenic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]
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European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2022). Pharmaceuticals.
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ResearchGate. (n.d.). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
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ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry in small molecule drug development. Retrieved from [Link]
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MDPI. (n.d.). Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. Retrieved from [Link]
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OxyChem. (n.d.). Sodium Chlorite Bulk Storage of Solutions. Retrieved from [Link]
- Aldehydes: What We Should Know About Them. (2022). International Journal of Environmental Research and Public Health.
- Biomedical Journal of Scientific & Technical Research. (2022).
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ResearchGate. (n.d.). Recent updates on thienopyrimidine derivatives as anticancer agents. Retrieved from [Link]
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Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. Retrieved from [Link]
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MDPI. (n.d.). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]
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- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical Sciences and Research.
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World Journal of Pharmaceutical Research. (n.d.). RECENT ADVANCES IN THIENOPYRIMIDINE CHEMISTRY: SYNTHESIS AND THERAPEUTIC EXPLORATION OF THEIR DERIVATIVES (2018-2025). Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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An In-Depth Technical Guide to the Safety and Handling of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to purines, which allows for interaction with a multitude of biological targets.[1] This has led to the development of numerous thienopyrimidine derivatives with a wide range of therapeutic applications, including anticancer and anti-infective agents.[2][3] 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a key intermediate in the synthesis of these more complex molecules. Its unique combination of a chlorinated pyrimidine, a thiophene ring, and an aldehyde functional group presents a specific set of handling requirements that demand a thorough understanding of its chemical reactivity and potential hazards.
This guide provides a comprehensive overview of the safety and handling protocols for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, grounded in an understanding of its constituent functional groups. While specific toxicological data for this exact compound is not extensively published, a robust safety framework can be constructed by examining the known hazards of chlorinated heterocyclic compounds and aromatic aldehydes.
Hazard Identification and Risk Assessment
A foundational understanding of the hazards associated with 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is paramount. This can be achieved by analyzing the individual contributions of its core structural components: the chlorinated thienopyrimidine core and the aldehyde group.
1.1. Inferred Hazard Profile
Due to the limited specific safety data for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, a conservative approach to handling is warranted. The hazard profile is inferred from data on structurally related compounds. For instance, other chlorinated thienopyrimidine derivatives are classified with hazards such as "Toxic if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation".[4] Similarly, low molecular weight aldehydes are known to be toxic and highly reactive.[5]
| Hazard Classification | Inferred Primary Hazard | Justification from Functional Groups |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Chlorinated heterocycles can exhibit toxicity. Aldehydes are reactive and can cause harm upon ingestion or inhalation.[6] |
| Skin Corrosion/Irritation | Expected to be a skin irritant. | Chlorinated aromatic compounds and aldehydes are frequently skin irritants.[7] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation. | As with skin irritation, both functional groups are known eye irritants.[8][9] |
| Respiratory Sensitization | May cause respiratory irritation. | Aldehyde vapors can be irritants to the mucous membranes and respiratory tract.[5] |
1.2. Chemical Reactivity and Stability
Understanding the reactivity of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is crucial for safe storage and handling.
-
Aldehyde Group: The aldehyde is susceptible to oxidation to a carboxylic acid and can undergo various nucleophilic addition and condensation reactions.[10]
-
Chloro Group: The chlorine atom on the pyrimidine ring is a leaving group, making the compound susceptible to nucleophilic substitution reactions.
-
Thermal Decomposition: When heated to decomposition, chlorinated compounds can release toxic and corrosive gases such as hydrogen chloride, phosgene, and carbon monoxide.[11]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.
2.1. Primary Engineering Controls
All work with 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] The fume hood provides a controlled environment, protecting the user from vapors and dusts. An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
2.2. Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes and airborne particles.[12] |
| Skin and Body Protection | A buttoned lab coat. | To protect skin and clothing from contamination.[7] |
| Respiratory Protection | Not typically required when using a fume hood. | If there is a risk of exposure exceeding occupational limits, a respirator may be necessary. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.
3.1. General Handling Workflow
The following diagram outlines a self-validating workflow for the safe handling of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Caption: Safe Handling Workflow for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
3.2. Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent hazardous situations.
-
Container: Store in a tightly sealed, properly labeled container.[11]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[12]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary to mitigate harm.
4.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
4.2. Spill Response
The following flowchart details the steps to be taken in the event of a spill.
Caption: Spill Response Protocol.
Waste Disposal
All waste containing 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde must be treated as hazardous waste.
-
Containers: Use designated, sealed, and properly labeled containers for solid and liquid waste.
-
Procedure: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[8]
Conclusion
While 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a valuable building block in drug discovery and development, its handling requires a diligent and informed approach to safety. By understanding its inferred hazards based on its chemical structure, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can minimize risks and ensure a safe laboratory environment. The principles outlined in this guide provide a framework for the responsible use of this and other similarly functionalized heterocyclic compounds.
References
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
- Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. Google Patents.
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. Available at: [Link]
-
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. Available at: [Link]
-
Environmental Aldehyde Sources and the Health Implications of Exposure. PMC - NIH. Available at: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. Available at: [Link]
-
Safe and efficient handling of chlorinated solvents. IPI Global. Available at: [Link]
-
Aldehydes: What We Should Know About Them. MDPI. Available at: [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. NIH. Available at: [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. Available at: [Link]
-
ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor. Available at: [Link]
-
Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Publications. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
Handling Chlorine Safely. NJ.gov. Available at: [Link]
-
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Available at: [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC - PubMed Central. Available at: [Link]
-
Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. Available at: [Link]
- Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid. Google Patents.
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- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 5. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
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- 12. fishersci.com [fishersci.com]
Methodological & Application
Navigating the Reactivity of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde: A Guide to Key Aldehyde Group Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Thienopyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purines, which allows for its interaction with a wide array of biological targets. This heterocyclic system is a cornerstone in the development of novel therapeutics, including kinase inhibitors, antiproliferative agents, and antiplasmodial compounds. The functionalization of this core is pivotal to modulating its pharmacological profile. The introduction of a formyl group at the 7-position of the 2-chlorothieno[3,2-d]pyrimidine nucleus provides a versatile handle for a plethora of chemical transformations, paving the way for the synthesis of diverse compound libraries for drug discovery.
This technical guide provides an in-depth exploration of the key reactions of the aldehyde group of 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Synthesis of the Starting Material: 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
The primary route to obtaining 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is through the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. In this case, the starting material would be 2-chlorothieno[3,2-d]pyrimidine.
Conceptual Workflow for Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of 2-chlorothieno[3,2-d]pyrimidine.
Key Reactions of the Aldehyde Group
The aldehyde functionality at the 7-position is activated by the electron-withdrawing nature of the fused pyrimidine ring and the chloro-substituent, making it susceptible to a variety of nucleophilic attacks and other transformations.
Reductive Amination: A Gateway to Novel Amine Derivatives
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes. The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ. This transformation is of high value in medicinal chemistry for introducing diverse amine-containing side chains to modulate solubility, basicity, and target engagement.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive amination. It is milder than sodium borohydride and sodium cyanoborohydride, allowing for the one-pot reaction of the aldehyde, amine, and reducing agent with minimal side reactions, such as the reduction of the aldehyde before imine formation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are compatible with STAB and effectively dissolve the reactants.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the imine intermediate, particularly with less nucleophilic amines.
Protocol 1: Reductive Amination with a Primary Amine
Materials:
-
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 eq) in DCM in a round-bottom flask, add the primary amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.
Data Presentation: Representative Yields for Reductive Amination
| Amine | Product | Typical Yield (%) |
| Benzylamine | N-((2-chlorothieno[3,2-d]pyrimidin-7-yl)methyl)aniline | 75-85 |
| Morpholine | 4-((2-chlorothieno[3,2-d]pyrimidin-7-yl)methyl)morpholine | 80-90 |
| Aniline | N-((2-chlorothieno[3,2-d]pyrimidin-7-yl)methyl)aniline | 60-70 |
Wittig Reaction: Carbon-Carbon Double Bond Formation
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[1] This reaction involves the use of a phosphonium ylide (Wittig reagent) and is highly valuable for extending the carbon skeleton and introducing unsaturation.
Causality Behind Experimental Choices:
-
Ylide Type: Stabilized ylides (containing an electron-withdrawing group) are generally less reactive and lead to the formation of the (E)-alkene as the major product. Non-stabilized ylides are more reactive and typically favor the (Z)-alkene. The choice of ylide is therefore critical for stereochemical control.[1]
-
Base: A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to deprotonate the phosphonium salt to generate the ylide.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for Wittig reactions as it is aprotic and effectively solvates the reactants.
Protocol 2: Wittig Olefination with a Stabilized Ylide
Materials:
-
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 eq) in toluene, add (carbethoxymethylene)triphenylphosphorane (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired (E)-alkene from triphenylphosphine oxide.
Caption: General workflow of the Wittig reaction.
Oxidation to a Carboxylic Acid: A Key Pharmacophore
The oxidation of the aldehyde to a carboxylic acid introduces a key functional group that can act as a hydrogen bond donor and acceptor, significantly influencing the pharmacological properties of the molecule. Carboxylic acids are common pharmacophores in many drug molecules.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Potassium permanganate (KMnO4) is a strong and effective oxidizing agent for the conversion of aldehydes to carboxylic acids.[2] The reaction is typically performed in an aqueous basic solution.
-
Solvent: A mixture of acetone and water is often used to improve the solubility of the organic substrate.
-
Quenching Agent: Sodium bisulfite is used to quench the excess permanganate and reduce the manganese dioxide byproduct.
Protocol 3: Oxidation to 2-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
Materials:
-
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
-
Potassium permanganate (KMnO4)
-
Acetone
-
Water
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
Erlenmeyer flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 eq) in acetone in an Erlenmeyer flask.
-
Add a solution of potassium permanganate (2.0 eq) in water containing a small amount of sodium hydroxide.
-
Stir the mixture vigorously at room temperature. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the solution with concentrated HCl to a pH of approximately 2 to precipitate the carboxylic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the desired carboxylic acid.
Reduction to an Alcohol: Introducing a Linker
The reduction of the aldehyde to a primary alcohol provides a hydroxyl group that can serve as a linker for further functionalization, for example, through ether or ester formation.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH4) is a mild and selective reducing agent for aldehydes and ketones. It is easy to handle and the reaction can be performed in protic solvents like methanol or ethanol.[3]
Protocol 4: Reduction to (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol
Materials:
-
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired alcohol.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a versatile reaction for the formation of carbon-carbon bonds between an aldehyde and an active methylene compound, leading to the synthesis of α,β-unsaturated products.[4] These products are valuable intermediates in the synthesis of various heterocyclic compounds and other complex molecules.
Causality Behind Experimental Choices:
-
Active Methylene Compound: Malononitrile is a common active methylene compound used in Knoevenagel condensations, leading to the formation of a dicyanovinyl group.
-
Catalyst: A weak base such as piperidine or triethylamine is typically used to catalyze the reaction.
-
Solvent: Ethanol or methanol are common solvents for this reaction.
Protocol 5: Knoevenagel Condensation with Malononitrile
Materials:
-
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Conclusion
The aldehyde group of 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a highly versatile functional group that provides access to a wide range of derivatives with potential applications in drug discovery. The protocols outlined in this guide for reductive amination, Wittig reaction, oxidation, reduction, and Knoevenagel condensation serve as a robust starting point for the synthesis of novel thienopyrimidine-based compounds. The electron-deficient nature of the heterocyclic core generally enhances the reactivity of the aldehyde, allowing for efficient transformations under relatively mild conditions. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates.
References
-
Eslam M. H. Ali, Mohammed S. Abdel-Maksoud, Chang-Hyun Oh. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 2019, 27(7), 1159-1194.
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 2022, 27(13), 4235.
-
Fatma A. El-Samahy, Nabila M. Ibrahim & Mohamed R. H. Mahran. The behavior of 2-chloroquinoline-3-carbaldehyde and 2-oxoquinoline-3-carbaldehyde toward stabilized methylenetriphenylphosphoranes and secondary amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 2016, 191(3), 378-384.
-
Zhihui Zhou, et al. Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 2019, 252, 022091.
-
Wittig Reaction. Organic Chemistry Portal.
-
Reductive Amination. Organic Chemistry Portal.
-
Oxidation of Aldehydes to Carboxylic Acids. Chemistry LibreTexts.
-
Knoevenagel Condensation. Wikipedia.
-
Vilsmeier–Haack reaction. Wikipedia.
-
A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996, 61 (11), 3849–3862.
-
Sodium borohydride. Organic Chemistry Portal.
-
Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivatives using isonicotinic acid as an efficient catalyst. Progress in Chemical and Biochemical Research, 2019, 2(2), 59-65.
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 2011, 21(16), 4749-4752.
-
The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry, 2020, 18(4), 4-18.
-
A series of 4-amino-substituted thieno [3,2-d]pyrimidines bearing a 7-carboxamide group was reported as potent BCR-ABL kinase inhibitors. Molecules, 2023, 28(19), 6821.
-
Oxidation of primary alcohols to carboxylic acids. Chemeurope.com.
Sources
Application Notes and Protocols for the Synthesis of Derivatives from 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Introduction: The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to the native purine bases allows for interaction with a multitude of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] The diverse biological activities exhibited by thienopyrimidine derivatives, such as anticancer, anti-inflammatory, and antimicrobial properties, underscore their therapeutic potential.[1]
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a highly versatile and valuable building block for the synthesis of a diverse library of thienopyrimidine derivatives. The presence of two distinct reactive sites—the chloro group at the 2-position and the carbaldehyde at the 7-position—allows for selective and sequential functionalization. This dual reactivity enables the exploration of a vast chemical space, facilitating the generation of novel compounds for structure-activity relationship (SAR) studies in drug development programs.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of various derivatives from 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. We will delve into detailed protocols for key transformations, explaining the underlying chemical principles and offering practical insights for successful execution.
Core Structure and Synthetic Strategy
The foundational molecule, 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, possesses a chloro substituent at a position amenable to a variety of cross-coupling and nucleophilic substitution reactions, while the aldehyde group offers a gateway to a different set of chemical transformations.
Caption: Core structure of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Our synthetic approach is bifurcated to address the two reactive centers, enabling a modular construction of complex derivatives.
Caption: Synthetic pathways for derivatization.
Part 1: Derivatization at the C2-Position via Cross-Coupling Reactions
The chloro-substituent at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting the chloro-scaffold with aryl or heteroaryl boronic acids.[2][3]
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(dppf)Cl₂, are highly effective for cross-coupling reactions involving heteroaryl chlorides. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.[2]
-
Base: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is crucial for the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde with Phenylboronic Acid
| Reagent/Parameter | Quantity/Value | Notes |
| 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | 1.0 mmol | Starting material |
| Phenylboronic Acid | 1.2 mmol | Coupling partner |
| Pd(dppf)Cl₂ | 0.05 mmol | Catalyst |
| K₂CO₃ | 2.0 mmol | Base |
| 1,4-Dioxane | 5 mL | Solvent |
| Water | 1 mL | Co-solvent |
| Temperature | 90 °C | Reaction temperature |
| Time | 12-24 h | Reaction time |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group for further transformations, by reacting the chloro-scaffold with a terminal alkyne.[4][5]
Causality Behind Experimental Choices:
-
Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is employed to deprotonate the terminal alkyne and neutralize the generated HCl.
-
Solvent: Anhydrous solvents like THF or DMF are typically used to prevent the quenching of the reactive intermediates.
Protocol: Sonogashira Coupling of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde with Phenylacetylene
| Reagent/Parameter | Quantity/Value | Notes |
| 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | 1.0 mmol | Starting material |
| Phenylacetylene | 1.2 mmol | Coupling partner |
| Pd(PPh₃)₄ | 0.05 mmol | Palladium catalyst |
| CuI | 0.1 mmol | Copper co-catalyst |
| Triethylamine | 2.0 mmol | Base and solvent |
| Anhydrous THF | 5 mL | Solvent |
| Temperature | 60 °C | Reaction temperature |
| Time | 8-16 h | Reaction time |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 60 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines by coupling the chloro-scaffold with a primary or secondary amine.[6][7][8]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium precatalyst (e.g., Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is essential for this transformation. The ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[7]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to maintain the activity of the catalyst and prevent side reactions.
Protocol: Buchwald-Hartwig Amination with Morpholine
| Reagent/Parameter | Quantity/Value | Notes |
| 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | 1.0 mmol | Starting material |
| Morpholine | 1.2 mmol | Amine source |
| Pd₂(dba)₃ | 0.025 mmol | Palladium precatalyst |
| Xantphos | 0.06 mmol | Ligand |
| Sodium tert-butoxide | 1.4 mmol | Base |
| Anhydrous Toluene | 5 mL | Solvent |
| Temperature | 100 °C | Reaction temperature |
| Time | 12-24 h | Reaction time |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Part 2: Derivatization at the C7-Carbaldehyde
The aldehyde functionality at the C7 position provides a versatile handle for a range of classical organic transformations.
Reductive Amination to Form Amines
Reductive amination is a two-step, one-pot process that converts the aldehyde into a secondary or tertiary amine.[9][10] It involves the initial formation of an imine or enamine, followed by in-situ reduction.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the aldehyde starting material than the intermediate iminium ion, minimizing the formation of the corresponding alcohol as a byproduct.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. Acetic acid is often added as a catalyst to promote imine formation.
Protocol: Reductive Amination with Benzylamine
| Reagent/Parameter | Quantity/Value | Notes |
| 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | 1.0 mmol | Starting material |
| Benzylamine | 1.1 mmol | Amine |
| Sodium triacetoxyborohydride (STAB) | 1.5 mmol | Reducing agent |
| Acetic Acid | 0.1 mmol | Catalyst |
| Dichloromethane (DCM) | 10 mL | Solvent |
| Temperature | Room Temperature | Reaction temperature |
| Time | 4-12 h | Reaction time |
Step-by-Step Methodology:
-
Dissolve 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde and benzylamine in DCM.
-
Add a catalytic amount of acetic acid and stir for 30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes using a phosphorus ylide (Wittig reagent).[11][12][13][14]
Causality Behind Experimental Choices:
-
Wittig Reagent: The choice of the phosphorus ylide determines the structure of the resulting alkene. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.
-
Base: A strong base, such as n-butyllithium or sodium hydride, is required to deprotonate the phosphonium salt and generate the reactive ylide.
-
Solvent: Anhydrous THF or diethyl ether are the solvents of choice to ensure the stability of the highly reactive ylide.
Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
| Reagent/Parameter | Quantity/Value | Notes |
| Methyltriphenylphosphonium Bromide | 1.2 mmol | Ylide precursor |
| n-Butyllithium (1.6 M in hexanes) | 1.2 mmol | Base |
| 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | 1.0 mmol | Starting material |
| Anhydrous THF | 10 mL | Solvent |
| Temperature | 0 °C to Room Temperature | Reaction temperature |
| Time | 2-4 h | Reaction time |
Step-by-Step Methodology:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF in a dry flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium dropwise. The formation of a deep orange or yellow color indicates ylide generation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the ylide solution back to 0 °C and add a solution of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to isolate the terminal alkene.
Knoevenagel Condensation for α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.[15][16][17][18][19]
Causality Behind Experimental Choices:
-
Active Methylene Compound: Compounds with a methylene group flanked by two electron-withdrawing groups, such as malononitrile or diethyl malonate, are suitable for this reaction.
-
Catalyst: A weak base, such as piperidine or ammonium acetate, is typically used to catalyze the reaction.
-
Solvent: Ethanol or toluene are common solvents, and in some cases, the reaction can be performed neat.
Protocol: Knoevenagel Condensation with Malononitrile
| Reagent/Parameter | Quantity/Value | Notes |
| 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | 1.0 mmol | Starting material |
| Malononitrile | 1.1 mmol | Active methylene compound |
| Piperidine | 0.1 mmol | Catalyst |
| Ethanol | 10 mL | Solvent |
| Temperature | Reflux | Reaction temperature |
| Time | 2-6 h | Reaction time |
Step-by-Step Methodology:
-
To a solution of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in ethanol, add malononitrile and a catalytic amount of piperidine.
-
Heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC. A precipitate may form as the reaction progresses.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Oxidation to a Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, which serves as a key intermediate for the synthesis of amides, esters, and other acid derivatives.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Oxone (potassium peroxymonosulfate) is a mild and effective oxidizing agent for converting aldehydes to carboxylic acids.[20] It is an environmentally friendly alternative to many heavy metal-based oxidants.
-
Solvent: A polar aprotic solvent like DMF is suitable for dissolving the starting material and facilitating the oxidation.
Protocol: Oxidation to 2-Chlorothieno[3,2-d]pyrimidine-7-carboxylic Acid
| Reagent/Parameter | Quantity/Value | Notes |
| 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | 1.0 mmol | Starting material |
| Oxone | 1.1 mmol | Oxidizing agent |
| DMF | 5 mL | Solvent |
| Temperature | Room Temperature | Reaction temperature |
| Time | 6-12 h | Reaction time |
Step-by-Step Methodology:
-
Dissolve 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in DMF.
-
Add Oxone in portions and stir the mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain the carboxylic acid.
Reduction to an Alcohol
The aldehyde can be selectively reduced to the primary alcohol, providing another avenue for derivatization.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones.[21][22][23][24] Its chemoselectivity allows for the reduction of the aldehyde in the presence of the chloro-substituent.
-
Solvent: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions.
Protocol: Reduction to (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol
| Reagent/Parameter | Quantity/Value | Notes |
| 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | 1.0 mmol | Starting material |
| Sodium borohydride (NaBH₄) | 1.2 mmol | Reducing agent |
| Methanol | 10 mL | Solvent |
| Temperature | 0 °C to Room Temperature | Reaction temperature |
| Time | 1-2 h | Reaction time |
Step-by-Step Methodology:
-
Dissolve 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in methanol and cool the solution to 0 °C.
-
Add sodium borohydride in small portions.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol.
Conclusion
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a powerful and versatile starting material for the synthesis of a wide array of derivatives. The orthogonal reactivity of the C2-chloro and C7-aldehyde functionalities allows for a modular and strategic approach to library synthesis. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around the thieno[3,2-d]pyrimidine scaffold, paving the way for the discovery of novel therapeutic agents and chemical probes.
References
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved from [Link]
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Ashenhurst, J. (2021). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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- Çelik, G., & Aytan, K. (2018). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules, 23(9), 2333.
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Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]
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- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
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Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
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Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved from [Link]
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Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]
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Wittig reaction. (2023). In Wikipedia. Retrieved from [Link]
- Hesse, S., et al. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine.
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Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved from [Link]
- Ukrprom, V. N. O. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry, 18(4(72)), 4-19.
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Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023). In OpenStax, Organic Chemistry. Retrieved from [Link]
- Wang, C., et al. (2022). Palladium-catalyzed desulfurative Sonogashira cross-coupling reaction of 3-cyano assisted thioamide-type quinolone derivatives with alkynes. Organic & Biomolecular Chemistry, 20(33), 6664-6668.
- Thomas, S. J., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 20(15), 4565–4568.
- Reddy, T. R., et al. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 6(76), 72477-72482.
- Barluenga, J., et al. (2006). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
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Knoevenagel Condensation of Aldehydes with Cyclic Active Methylene Compounds in Water. (n.d.). ResearchGate. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Malaeki, A. (2014). Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3. RSC Advances, 4(100), 57201-57204.
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Knoevenagel condensation‐assisted multicomponent synthesis of... (n.d.). ResearchGate. Retrieved from [Link]
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WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in Medicinal Chemistry
Introduction: The Strategic Value of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to the native purine bases of DNA and RNA.[1] This bioisosteric relationship makes it an ideal starting point for the design of molecules that interact with ATP-binding sites in various enzymes, particularly protein kinases.[2] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[4]
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde emerges as a particularly powerful building block for constructing libraries of potential kinase inhibitors. Its utility lies in the orthogonal reactivity of its two key functional groups:
-
The C2-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of side chains, often amines, that can occupy the solvent-exposed region of a kinase active site and impart selectivity.
-
The C7-Carbaldehyde Group: The aldehyde is a versatile handle for numerous transformations, most notably reductive amination. This allows for the installation of substituents that can form crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a common feature of potent inhibitors.
This guide provides a detailed overview of the strategic application of this intermediate, complete with field-tested protocols and mechanistic insights to empower researchers in their drug discovery efforts.
Physicochemical Properties & Handling
| Property | Value |
| Molecular Formula | C₇H₃ClN₂OS |
| Molecular Weight | 200.63 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |
| Storage | Store at 2-8°C under an inert atmosphere. Moisture sensitive. |
Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Core Synthetic Applications & Protocols
The strategic value of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde lies in its capacity for sequential, regioselective modifications. This allows for a modular approach to library synthesis, enabling systematic exploration of structure-activity relationships (SAR).
Sources
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The Strategic Utility of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core
The thieno[3,2-d]pyrimidine core is a bioisostere of purine and has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the domain of protein kinase inhibitors. Its rigid, planar structure, combined with the presence of multiple hydrogen bond donors and acceptors, allows for effective mimicry of the adenine moiety of ATP, enabling potent and often selective inhibition of various kinases.[1][2] The dysregulation of protein kinase signaling is a hallmark of numerous diseases, most notably cancer, making the development of novel kinase inhibitors a cornerstone of modern drug discovery.[3][4] Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Receptor Tyrosine Kinases (RTKs) like VEGFR-2.[1][3]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of a key intermediate, 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde , for the synthesis of a diverse array of potent kinase inhibitors. This versatile building block offers two orthogonal points for chemical modification: the reactive 2-chloro position, amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and the 7-carbaldehyde group, which can be readily transformed into various functional groups to explore the solvent-exposed regions of the kinase active site.
Chemical Properties and Reactivity of the Starting Material
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a crystalline solid with the molecular formula C₇H₃ClN₂OS. The key to its utility lies in the differential reactivity of its two functional groups.
-
The 2-Chloro Substituent: The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) .[5][6] This is due to the electron-withdrawing nature of the fused thiophene ring and the pyrimidine nitrogens, which stabilize the Meisenheimer intermediate formed during the reaction.[7] This allows for the introduction of various amine-containing fragments, a common feature in many kinase inhibitors that form crucial hydrogen bonds within the ATP-binding pocket. Furthermore, the 2-chloro position can participate in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids.[8][9]
-
The 7-Carbaldehyde Substituent: The aldehyde group at the 7-position of the thiophene ring is a versatile handle for introducing diversity. It can readily undergo reductive amination to form secondary or tertiary amines, providing a straightforward method to append various side chains that can interact with the solvent-exposed region of the kinase.[10][11] Other classical aldehyde chemistries, such as Wittig reactions or condensations, can also be employed to further elaborate this position.
This dual reactivity allows for a modular and efficient approach to building libraries of kinase inhibitors with diverse substitution patterns at both the 2- and 7-positions, facilitating comprehensive structure-activity relationship (SAR) studies.
Target Kinase Families and Signaling Pathways
The thieno[3,2-d]pyrimidine scaffold has been successfully employed to target several critical kinase families implicated in cancer and inflammatory diseases.
Cyclin-Dependent Kinase 7 (CDK7)
CDK7 is a key regulator of both the cell cycle and transcription.[3] Its inhibition has emerged as a promising therapeutic strategy in various cancers, including triple-negative breast cancer.[4] Thieno[3,2-d]pyrimidine derivatives have been identified as potent and selective CDK7 inhibitors.[3][12]
CDK7 Signaling Pathway
Caption: Inhibition of the JAK1-STAT signaling cascade.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the synthesis of a variety of kinase inhibitors starting from 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Protocol 1: Synthesis of 2-Anilino-7-(aminomethyl)thieno[3,2-d]pyrimidine Derivatives via a Two-Step Sequence
This protocol outlines a sequential approach, first performing a nucleophilic aromatic substitution at the 2-position, followed by reductive amination at the 7-position.
Synthetic Workflow: Two-Step Sequential Modification
Caption: Sequential functionalization of the starting material.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a clean, dry microwave vial equipped with a magnetic stir bar, add 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 equiv.), the desired substituted aniline (1.2 equiv.), and a suitable solvent such as n-butanol or 2-pentanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated HCl or p-toluenesulfonic acid (0.1 equiv.), to facilitate the reaction.
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the 2-anilino-thieno[3,2-d]pyrimidine-7-carbaldehyde intermediate from Step 1 (1.0 equiv.) in a suitable solvent, such as 1,2-dichloroethane (DCE) or methanol.
-
Amine Addition: Add the desired primary or secondary amine (1.5 equiv.) to the solution. If the amine is a salt, add a non-nucleophilic base like triethylamine (2.0 equiv.) to liberate the free amine.
-
Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv.), portion-wise to the reaction mixture. [11][13]The use of NaBH(OAc)₃ is often preferred as it is selective for the reduction of the intermediate iminium ion in the presence of the starting aldehyde.
-
Reaction Conditions: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the final 2-anilino-7-(aminomethyl)thieno[3,2-d]pyrimidine derivative.
Protocol 2: Synthesis of 2-Aryl-7-(aminomethyl)thieno[3,2-d]pyrimidine Derivatives via Suzuki Coupling and Reductive Amination
This protocol demonstrates an alternative strategy where the 2-position is first modified via a Suzuki-Miyaura cross-coupling reaction.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a Schlenk flask, add 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 equiv.), and a base, typically an aqueous solution of sodium carbonate (2 M) or potassium carbonate. [8][14]2. Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 2-aryl-thieno[3,2-d]pyrimidine-7-carbaldehyde intermediate.
Step 2: Reductive Amination
Follow the procedure outlined in Protocol 1, Step 2 using the 2-aryl-thieno[3,2-d]pyrimidine-7-carbaldehyde intermediate obtained from the Suzuki coupling.
Characterization and Biological Evaluation
Synthesized compounds should be thoroughly characterized by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.
-
Purity analysis by High-Performance Liquid Chromatography (HPLC): To ensure the purity of the final compounds is >95% for biological testing.
The kinase inhibitory activity of the synthesized compounds can be assessed using a variety of in vitro assays, such as:
-
Biochemical assays: Using purified recombinant kinases to determine IC₅₀ values.
-
Cell-based assays: To evaluate the effect of the compounds on kinase activity within a cellular context and assess their anti-proliferative effects on relevant cancer cell lines.
Conclusion
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its two distinct and orthogonally reactive functional groups provide a powerful platform for the rapid generation of diverse chemical libraries. The protocols outlined in this application note offer a solid foundation for the rational design and synthesis of potent and selective inhibitors targeting key kinases in disease-relevant signaling pathways. By leveraging the synthetic strategies described herein, researchers can efficiently explore the chemical space around the privileged thieno[3,2-d]pyrimidine scaffold and accelerate the discovery of next-generation targeted therapeutics.
References
- Zhang, H., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. European Journal of Medicinal Chemistry, 265, 116059.
- Zhang, H., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955.
- Chemistry LibreTexts. (2025). 16.
- SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d].
- Wikipedia. (n.d.).
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- Thompson, A. M., et al. (2000). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- ResearchGate. (n.d.).
- Khan Academy. (2019).
- MDPI. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
- OUCI. (n.d.).
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- The Royal Society of Chemistry. (n.d.).
- Master Organic Chemistry. (2017).
- National Center for Biotechnology Information. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
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- National Center for Biotechnology Information. (n.d.).
- Zhang, H., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955.
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ResearchGate. (n.d.). Schematic diagram of the JAK/STAT pathways (adapted from)[8].
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Application Notes and Protocols for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in Fragment-Based Drug Discovery
Introduction: A Privileged Scaffold with a Reactive Warhead for Covalent Drug Discovery
The thieno[3,2-d]pyrimidine core is a cornerstone in modern medicinal chemistry. As a bioisostere of the native purine scaffold, it provides a versatile framework for designing potent and selective modulators of various biological targets, particularly kinases and sirtuins.[1][2] Its inherent drug-like properties and synthetic tractability have led to the development of numerous clinical candidates.[3] The strategic introduction of a 2-chloro substituent and a 7-carbaldehyde group transforms this privileged scaffold into a powerful tool for fragment-based drug discovery (FBDD), specifically for the identification of targeted covalent inhibitors.
This guide provides a comprehensive overview and detailed protocols for the application of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in FBDD campaigns. We will explore its synthesis, its unique chemical characteristics, and its utility in identifying and validating novel drug targets through covalent fragment screening.
Physicochemical Properties of the Fragment
The design of a successful fragment library hinges on adherence to the "Rule of Three," which dictates favorable physicochemical properties for optimal screening performance. 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is designed to be a valuable addition to any covalent fragment library.
| Property | Value (Predicted) | Significance in FBDD |
| Molecular Weight | < 250 g/mol | Ensures efficient exploration of chemical space and higher hit rates. |
| cLogP | < 3 | Provides adequate aqueous solubility for biophysical screening assays. |
| Hydrogen Bond Donors | 0 | Reduces molecular complexity, allowing for focused interactions. |
| Hydrogen Bond Acceptors | 3 (N1, N3, C=O) | Provides key interaction points for protein binding. |
| Rotatable Bonds | 1 | Low conformational flexibility increases the likelihood of productive binding. |
Proposed Synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
The title compound can be synthesized from the commercially available 2-Chlorothieno[3,2-d]pyrimidine. Two plausible synthetic routes are the Vilsmeier-Haack formylation and a lithiation-formylation sequence. The Vilsmeier-Haack reaction is often favored for its operational simplicity with electron-rich heterocyclic systems.[4][5]
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to install a formyl group onto an electron-rich aromatic ring.[4]
Workflow for Vilsmeier-Haack Synthesis
Caption: Proposed synthesis of the title compound via the Vilsmeier-Haack reaction.
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-Chlorothieno[3,2-d]pyrimidine (1 equivalent) in a minimal amount of dry DMF or another suitable solvent and add it to the Vilsmeier reagent solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired aldehyde.
Application in Covalent Fragment-Based Screening
The aldehyde functionality of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde serves as a "warhead" capable of forming a covalent bond with nucleophilic amino acid residues, such as the thiol group of cysteine or the primary amine of lysine, within a protein's binding pocket. This covalent interaction can provide high potency and prolonged duration of action.[6]
Mechanism of Covalent Modification
The aldehyde group reacts with the nucleophilic side chain of an amino acid residue (e.g., cysteine) through a reversible Schiff base formation, which can be followed by further reactions depending on the local environment. This covalent tethering allows for the capture of even weak, initial binding events.
Reaction with Cysteine Residue
Caption: Covalent bond formation between the aldehyde fragment and a cysteine residue.
Protocols for a Covalent FBDD Campaign
A typical covalent FBDD workflow involves a primary screen to identify binders, followed by hit validation and characterization to confirm the covalent mechanism and identify the modification site.
Protocol 2: Primary Screening by Intact Protein Mass Spectrometry
Intact protein mass spectrometry (MS) is a powerful technique for primary screening of covalent fragments as it directly detects the mass shift corresponding to the fragment covalently bound to the target protein.[6][7]
Step-by-Step Procedure:
-
Protein Preparation: Prepare the target protein in a suitable buffer (e.g., ammonium acetate or HEPES) at a concentration of 5-10 µM. Ensure the buffer is compatible with MS analysis.
-
Fragment Library Plating: Prepare a stock solution of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in DMSO. For screening, dilute the fragment to a final concentration of 100-200 µM in the protein solution. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.
-
Incubation: Incubate the protein-fragment mixture at room temperature or 37 °C for a defined period (e.g., 1-4 hours) to allow for covalent bond formation. Include a protein-only control (with DMSO) for comparison.
-
LC-MS Analysis:
-
Inject a small volume of the incubation mixture onto a reverse-phase C4 column.
-
Desalt the sample using a rapid gradient of water and acetonitrile containing 0.1% formic acid.
-
Analyze the eluent by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra to obtain the molecular weight of the intact protein.
-
Compare the mass of the protein incubated with the fragment to the protein-only control. A mass increase corresponding to the molecular weight of the fragment indicates a covalent hit.
-
Protocol 3: Hit Validation by Peptide Mapping Mass Spectrometry
Once a hit is identified, peptide mapping is used to pinpoint the specific amino acid residue that has been modified by the fragment.
Step-by-Step Procedure:
-
Large-Scale Incubation: Prepare a larger volume of the protein-fragment mixture as described in Protocol 2 and incubate to ensure a high level of modification.
-
Denaturation and Reduction: Denature the protein using urea or guanidinium chloride, and reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylation: Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence to identify the peptides.
-
Look for a peptide with a mass shift corresponding to the addition of the fragment. The fragmentation pattern in the MS/MS spectrum will reveal the exact amino acid residue that is modified.
-
Protocol 4: Characterization of Covalent Adduct Formation by NMR Spectroscopy
NMR spectroscopy can provide detailed information about the formation of the covalent adduct and the structural changes in both the ligand and the protein upon binding.[8][9]
Step-by-Step Procedure:
-
Sample Preparation: Prepare two NMR samples: one with the ¹⁵N-labeled target protein and another with the protein and an excess of the fragment.
-
¹H-¹⁵N HSQC Spectra Acquisition: Acquire ¹H-¹⁵N HSQC spectra for both samples.
-
Chemical Shift Perturbation Analysis: Compare the spectra of the free and fragment-bound protein. Significant chemical shift perturbations or disappearance of specific peaks indicate binding and can help map the binding site.
-
Ligand-Observed NMR:
-
Acquire a 1D ¹H NMR spectrum of the fragment alone.
-
Acquire a 1D ¹H NMR spectrum of the fragment in the presence of the protein.
-
The disappearance of the aldehyde proton signal and the appearance of new signals can confirm the formation of a covalent adduct.[8]
-
Hit-to-Lead Elaboration
Once a covalent fragment hit is validated, the next step is to optimize its potency and selectivity. The 2-chloro group on the thienopyrimidine scaffold is an ideal vector for chemical elaboration. It can be readily displaced by various nucleophiles or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to grow the fragment into a more potent, lead-like molecule.
Hit-to-Lead Optimization Strategy
Caption: Potential strategies for elaborating the initial fragment hit.
Conclusion
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde represents a highly promising fragment for covalent drug discovery. Its privileged thienopyrimidine core provides a solid foundation for target recognition, while the strategically placed aldehyde warhead enables the formation of covalent bonds with target proteins. The 2-chloro position serves as a versatile handle for subsequent hit-to-lead optimization. The protocols outlined in this guide provide a robust framework for researchers to utilize this and similar electrophilic fragments in their FBDD campaigns to discover novel covalent inhibitors for a wide range of therapeutic targets.
References
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Evotec. (n.d.). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]
- Willems, J., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 13(10), 297.
- Abdel-Wahab, B. F., et al. (2018). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. Journal of the Korean Chemical Society, 62(4), 339-345.
- McLaughlin, L. A., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. Journal of Biomolecular Screening, 21(7), 706-714.
- Wood, D. J., et al. (2018). Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. RSC Medicinal Chemistry, 9(4), 463-470.
- Zhao, Z., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(2), 438-450.
- Kathman, S. G., et al. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry, 57(11), 4969-4974.
- van Lavieren, M., et al. (2023). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 2629, 241-266.
- Sreeramulu, B., et al. (2021). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Molecules, 26(11), 3163.
-
Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Retrieved from [Link]
- Marchais-Oberwinkler, S., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 16(8), 6847-6874.
- Das, B., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28096-28122.
- Comins, D. L., et al. (1993). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. Tetrahedron Letters, 34(52), 8463-8466.
-
University of Cambridge. (n.d.). Chapter 9: Mass Spectrometry in Fragment-Based Drug Discovery. Retrieved from [Link]
- Al-Khafaji, K., et al. (2024). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. RSC Advances, 14(37), 26861-26868.
- Legigan, T., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(16), 4829-4831.
- Lin, C. H., et al. (1990). An NMR study of the covalent and noncovalent interactions of CC-1065 and DNA. Biochemistry, 29(39), 9098-9111.
- Bemis, J. E., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(17), 6835-6846.
- Pažitný, S., et al. (2020). Solid-Phase Synthesis of DNA-Encoded Libraries Via An “Aldehyde Explosion” Strategy.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- The Royal Society of Chemistry. (2018). Chapter 4: Covalent Inhibition of Kinases. In Kinase Drug Discovery.
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Domainex. (n.d.). LC-MS based covalent fragment screening strategy. Retrieved from [Link]
- Kondo, Y., et al. (1994). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. Heterocycles, 37(3), 1467-1470.
- Kathman, S. G., et al. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry, 57(11), 4969-4974.
- Mureddu, L. G., & Vuister, G. W. (2019). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 6, 101.
- Nooshabadi, M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,7-tetrahydro-1H-azepin-2-yl)malonaldehyde. Scientia Iranica, 20(3), 633-638.
- CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. (2012).
- The Organic Chemistry Tutor. (2022, March 17).
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Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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Application and Protocol for the Reductive Amination of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Introduction: The Strategic Importance of Thieno[3,2-d]pyrimidines in Medicinal Chemistry
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in modern drug discovery, exhibiting a wide spectrum of biological activities.[1][2] Its structural resemblance to purine nucleobases allows it to function as a potent inhibitor for a variety of enzymes, making it a cornerstone for the development of novel therapeutics.[3] Thienopyrimidine derivatives have demonstrated efficacy as anti-inflammatory, antimicrobial, and anticancer agents.[2][4] The functionalization of this core structure is paramount in modulating its pharmacological profile, and the introduction of diverse amine functionalities via reductive amination of a carbaldehyde precursor is a key synthetic strategy.
This application note provides a detailed, field-proven protocol for the reductive amination of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a comprehensive guide for researchers engaged in the synthesis of novel thienopyrimidine-based compounds for drug development.
The Causality of Experimental Design: A Mechanistic Perspective
The reductive amination of an aldehyde with an amine is a cornerstone transformation in organic synthesis, proceeding through a two-step sequence: the formation of an iminium ion followed by its reduction to the corresponding amine. The protocol outlined herein employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, which is crucial for the successful synthesis of the target compounds from the electronically distinct 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
The choice of sodium triacetoxyborohydride is predicated on its remarkable selectivity for reducing the transiently formed iminium ion in the presence of the starting aldehyde.[5][6] Unlike more aggressive reducing agents such as sodium borohydride, sodium triacetoxyborohydride will not significantly reduce the aldehyde functionality, thus preventing the formation of the corresponding alcohol byproduct.[7] This selectivity is attributed to the steric bulk and the electron-withdrawing effect of the three acetoxy groups, which temper the reactivity of the borohydride.[5]
The reaction is typically carried out in an aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) to avoid decomposition of the water-sensitive sodium triacetoxyborohydride.[8] While the reaction can proceed without a catalyst for aldehydes, the inclusion of a catalytic amount of acetic acid can be beneficial, particularly for less reactive amines, by promoting the formation of the iminium ion.[9]
Experimental Protocol
This protocol provides a general procedure for the reductive amination of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde with a primary amine. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | ≥95% | Various |
| Primary Amine (R-NH₂) | ≥98% | Various |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Various |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Various |
| Acetic Acid (optional) | Glacial, ≥99.7% | Various |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Reagent Grade | In-house prep. |
| Dichloromethane (DCM) | HPLC Grade | Various |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | Various |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, approximately 0.1 M solution). Add the primary amine (1.1 eq) to the solution.
-
Optional: Acid Catalyst: If the amine is weakly nucleophilic, add glacial acetic acid (0.1-0.2 eq).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure N-substituted-(2-chlorothieno[3,2-d]pyrimidin-7-yl)methanamine.
Characterization
The purified product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure of the final product. Expected signals include those for the thienopyrimidine core, the newly formed methylene bridge, and the substituent from the primary amine.[1][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety and Handling Precautions
-
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde and its derivatives: These are halogenated heterocyclic compounds and should be handled with care.[11] Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium triacetoxyborohydride: This reagent is water-sensitive and can release flammable gases upon contact with water. It is also harmful if swallowed and causes serious eye irritation. Handle in a dry, inert atmosphere and avoid contact with moisture.
-
1,2-Dichloroethane (DCE): This is a toxic and carcinogenic solvent. Handle only in a fume hood and wear appropriate PPE.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[12]
Visualizing the Workflow
The following diagram illustrates the key steps in the reductive amination protocol.
Caption: Experimental workflow for the reductive amination.
Conclusion
This application note provides a robust and reliable protocol for the reductive amination of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedure, researchers can efficiently synthesize a diverse library of novel thienopyrimidine derivatives for further investigation in drug discovery programs. The use of sodium triacetoxyborohydride ensures a high-yielding and selective transformation, compatible with a wide range of functional groups.
References
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). PMC. [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
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A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2007). ACS Publications. [Link]
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Myers, A. Chem 115. Myers Group. [Link]
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Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. (2020). ResearchGate. [Link]
-
Reductive Amination With Sodium Triacetoxyborohydride. Scribd. [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). Organic Chemistry Portal. [Link]
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Synthesis of Some Thienopyrimidine Derivatives. (2000). MDPI. [Link]
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Reductive Amination - Common Conditions. organic-reaction.com. [Link]
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Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library. (2007). PubMed. [Link]
- Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (2018). PMC. [Link]
-
Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. ResearchGate. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2022). SciELO. [Link]
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Design, synthesis and antimicrobial screening of some new thienopyrimidines. (2021). ACG Publications. [Link]
-
Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. (2020). IOPScience. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI. [Link]
-
Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. (2017). MDPI. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2012). PMC. [Link]
-
Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. ResearchGate. [Link]
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2022). PMC. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [Link]
-
Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. Cole-Parmer. [Link]
- Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
-
Synthesis of Certain benzothieno[3,2-d]pyrimidine Derivatives as a Selective SIRT2 Inhibitors. (2020). PubMed. [Link]
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Application Notes & Protocols: Strategic Olefination of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde via the Wittig Reaction
Introduction: The Strategic Value of Thieno[3,2-d]pyrimidines and C-C Bond Formation
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold, recognized for its significant role in medicinal chemistry and drug development.[1][2] Its structural resemblance to purine has made it a cornerstone in the design of molecules targeting a wide array of biological targets, including kinases and phosphodiesterases.[3][4] The functionalization of this core is paramount for modulating pharmacological activity, and the introduction of vinyl groups via carbon-carbon bond formation represents a key strategic transformation. These olefinic moieties can serve as versatile handles for further synthetic elaboration or as critical pharmacophoric elements themselves.
The Wittig reaction, a Nobel Prize-winning transformation, stands as one of the most robust and reliable methods for converting aldehydes and ketones into alkenes.[5][6][7] Its application to complex heterocyclic aldehydes like 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde provides a direct and predictable route to synthesize vinyl-thieno[3,2-d]pyrimidines, which are valuable intermediates in the synthesis of novel therapeutic agents.[3][8][9] This guide provides an in-depth analysis, a detailed experimental protocol, and field-proven insights for successfully executing this transformation.
Scientific Integrity & Logic: Mechanism and Causality
A profound understanding of the reaction mechanism is essential for troubleshooting and optimization. The Wittig reaction is a two-stage process: the formation of a phosphorus ylide (also known as a phosphorane) and its subsequent reaction with a carbonyl compound.
1. Ylide Generation: The process begins with the synthesis of a phosphonium salt, typically through an SN2 reaction between a good nucleophile, triphenylphosphine (PPh₃), and a suitable alkyl halide.[5][10] The resulting phosphonium salt possesses a weakly acidic proton on the carbon adjacent to the positively charged phosphorus atom. Deprotonation with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), generates the nucleophilic phosphorus ylide.[5] The choice of base is critical; it must be strong enough to deprotonate the salt without reacting with the carbonyl substrate.
2. Olefination Reaction: The carbon atom of the ylide bears a partial negative charge and acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.[5] This nucleophilic addition leads to a charge-separated intermediate known as a betaine, which rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane.[11] Modern mechanistic studies, particularly under lithium-salt-free conditions, suggest a concerted [2+2] cycloaddition may also directly form the oxaphosphetane.[6][12]
The driving force of the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. The oxaphosphetane intermediate undergoes an irreversible decomposition (a retro-[2+2] cycloaddition) to yield the desired alkene and triphenylphosphine oxide.[11]
Stereochemical Considerations: The stereochemistry of the resulting alkene (E/Z) is largely determined by the nature of the ylide.[12]
-
Non-stabilized Ylides (e.g., where the R group on the ylidic carbon is an alkyl group) are highly reactive and typically lead to the formation of (Z)-alkenes under salt-free conditions.[13]
-
Stabilized Ylides (e.g., where the R group is an electron-withdrawing group like an ester or ketone) are less reactive and generally yield (E)-alkenes as the major product.[12][13]
For the protocols described herein, we will focus on the use of a non-stabilized ylide to generate a terminal alkene, where stereochemistry is not a factor.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow, from the preparation of the Wittig reagent to the final purified product.
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Synthesis of imines from 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Application Notes & Protocols
Title: A Robust Protocol for the Synthesis of Diverse Imines from 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde for Drug Discovery Applications
Introduction: The Strategic Importance of Thieno[3,2-d]pyrimidine Imines
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines, which allows it to interact with a wide range of biological targets.[1] Derivatives of this heterocyclic system have demonstrated significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] For instance, compounds based on this scaffold are in clinical trials for the treatment of solid cancers, underscoring their relevance in modern drug development.[1]
Imines, or Schiff bases, are versatile intermediates in organic synthesis, formed by the condensation of a primary amine with an aldehyde or ketone.[4] The resulting carbon-nitrogen double bond (azomethine group) is a key functional handle for constructing more complex molecular architectures. By functionalizing the 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde scaffold through imine formation, researchers can rapidly generate a diverse library of compounds. These new chemical entities can be screened for biological activity or used as building blocks for further derivatization, such as reduction to secondary amines or participation in cycloaddition reactions.
This document provides a comprehensive, field-tested guide for the synthesis, purification, and characterization of imines derived from 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, aimed at researchers in synthetic chemistry and drug discovery.
Reaction Principle and Mechanism
The synthesis of an imine is a classic condensation reaction involving the nucleophilic addition of a primary amine to the carbonyl carbon of an aldehyde, followed by the elimination of a water molecule.[4] The reaction is reversible and typically catalyzed by a mild acid.[5]
Causality Behind Mechanistic Steps:
-
Acid Catalysis (Protonation): The reaction is initiated by the protonation of the carbonyl oxygen. This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic primary amine.[6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, a necessary step to transform the hydroxyl group into a better leaving group (water).
-
Dehydration (Elimination): The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (H₂O). The subsequent elimination of water, driven by the lone pair on the adjacent nitrogen, results in the formation of a protonated imine, or iminium ion.
-
Deprotonation: The final step involves the removal of a proton from the nitrogen atom by a base (such as water or the amine reactant) to yield the neutral imine product and regenerate the acid catalyst.[4]
To drive the reversible reaction towards the product, it is essential to remove the water formed during the reaction.[7] This can be achieved by using a Dean-Stark apparatus, adding a chemical drying agent like anhydrous MgSO₄ or molecular sieves, or by performing the reaction in a solvent that azeotropically removes water.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of an imine from 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde and a representative primary amine (e.g., aniline). This procedure can be adapted for various aliphatic and aromatic primary amines.
Materials and Equipment
-
Reagents:
-
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (≥97% purity)
-
Primary amine (e.g., Aniline, Benzylamine, etc., ≥98% purity)
-
Anhydrous Ethanol or Toluene (ACS grade)
-
Glacial Acetic Acid (Catalyst, ACS grade)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)
-
Ethyl Acetate (EtOAc) and Hexanes (HPLC grade for chromatography)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system or glass column
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 eq., e.g., 1.0 g, 4.70 mmol).
-
Solvent Addition: Add 40 mL of anhydrous ethanol (or toluene). Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Reagent Addition: Add the primary amine (1.05 eq., e.g., for aniline: 0.46 mL, 4.94 mmol) to the solution via syringe.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid as the catalyst.
-
Experimental Rationale: A catalytic amount of weak acid is optimal. Strong acids at high concentrations can fully protonate the amine reactant, rendering it non-nucleophilic and halting the reaction.[5]
-
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol).
-
Self-Validation: To ensure the reaction goes to completion, the removal of water is critical. If using toluene, a Dean-Stark trap can be employed. If using ethanol, adding anhydrous MgSO₄ or 4Å molecular sieves to the reaction mixture can effectively sequester the water produced.[7]
-
-
Monitoring Progress: Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of Ethyl Acetate:Hexanes as the mobile phase). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 2-6 hours.
-
Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent using a rotary evaporator. c. Dissolve the resulting residue in 50 mL of ethyl acetate. d. Transfer the solution to a separatory funnel and wash sequentially with 25 mL of saturated NaHCO₃ solution (to neutralize the acetic acid catalyst) and 25 mL of brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the pure imine, often as a crystalline solid.
Sources
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- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Imine formation-Typical procedures - operachem [operachem.com]
The Versatile Virtuoso: 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde as a Cornerstone for Advanced Heterocyclic Synthesis
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The thieno[3,2-d]pyrimidine core is a prominent heterocyclic scaffold, recognized for its structural resemblance to purines, which are fundamental components of DNA and RNA. This bioisosteric relationship has rendered thieno[3,2-d]pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents across a spectrum of diseases. These compounds have demonstrated a wide array of biological activities, including but not limited to, potent kinase inhibition, and antimicrobial and anticancer properties.[1] The strategic functionalization of this core structure is paramount in modulating its pharmacological profile.
This application note delves into the synthetic utility of a particularly valuable, bifunctional building block: 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde . The presence of a reactive chlorine atom at the 2-position and an aldehyde group at the 7-position on the same scaffold opens up a vast landscape of chemical transformations. This dual functionality allows for sequential or tandem reactions, enabling the construction of complex, polycyclic heterocyclic systems with high efficiency and molecular diversity. We will explore the synthesis of this key intermediate and provide detailed protocols for its application in constructing novel molecular architectures of interest to researchers in medicinal chemistry and drug development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C₇H₃ClN₂OS |
| Molecular Weight | 200.63 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons |
| Purity | >95% (typical for synthetic applications) |
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aldehydic proton (CHO) singlet around δ 9.8-10.2 ppm; Thiophene proton singlet around δ 8.0-8.5 ppm; Pyrimidine proton singlet around δ 8.8-9.2 ppm. |
| ¹³C NMR | Aldehyde carbonyl carbon around δ 185-195 ppm; Resonances for the thieno[3,2-d]pyrimidine core in the aromatic region (δ 120-170 ppm). |
| IR (Infrared Spectroscopy) | Strong carbonyl (C=O) stretching band for the aldehyde at ~1680-1700 cm⁻¹; C-Cl stretching vibration around 700-800 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |
Synthesis of the Building Block: A Strategic Approach
The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde can be efficiently achieved from the parent 2-chlorothieno[3,2-d]pyrimidine through a Vilsmeier-Haack formylation reaction. This reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[2]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes the formylation of 2-chlorothieno[3,2-d]pyrimidine at the electron-rich 7-position of the thiophene ring.
Materials:
-
2-Chlorothieno[3,2-d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-Chlorothieno[3,2-d]pyrimidine (1 equivalent) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Rationale: The Vilsmeier reagent, a chloromethyleneiminium salt, is a potent electrophile that preferentially attacks the most electron-rich position of the heteroaromatic system, which in this case is the C7 position of the thiophene ring.
Applications in Heterocyclic Synthesis: A Gateway to Molecular Diversity
The true power of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde lies in its ability to serve as a versatile precursor to a wide range of more complex heterocyclic systems. The aldehyde and chloro functionalities can be manipulated independently or in concert to achieve diverse molecular architectures.
Transformations of the Aldehyde Group
The aldehyde at the 7-position is a versatile handle for carbon-carbon and carbon-nitrogen bond formation.
The Knoevenagel condensation is a classic reaction for the formation of α,β-unsaturated compounds from an aldehyde and an active methylene compound.[3][4][5][6] This reaction is particularly useful for introducing functionalities that can participate in subsequent cyclization reactions.
Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1 equivalent) in ethanol, add malononitrile (1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution and purify by column chromatography.
Rationale: The basic catalyst (piperidine) deprotonates the active methylene compound (malononitrile) to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the condensed product.
Caption: Knoevenagel condensation workflow.
Reductive amination is a powerful method for forming C-N bonds and introducing diverse amine functionalities. This two-step, one-pot process involves the initial formation of an imine or enamine, followed by its reduction.
Protocol: Reductive Amination with a Primary Amine
Materials:
-
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalyst)
Procedure:
-
Dissolve 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1 equivalent) in DCE or THF.
-
Add the primary amine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Rationale: The mild reducing agent, STAB, selectively reduces the in situ formed iminium ion without affecting the aldehyde or other reducible functional groups.
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones and a phosphonium ylide.[7][8] This allows for the extension of the carbon framework at the 7-position.
Protocol: Wittig Reaction with a Phosphonium Ylide
Materials:
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous THF
-
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Procedure:
-
In a flame-dried flask under nitrogen, suspend the phosphonium salt (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).
-
Stir the ylide solution for 30-60 minutes at 0 °C.
-
Add a solution of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry, concentrate, and purify the resulting alkene by column chromatography.
Rationale: The nucleophilic ylide attacks the electrophilic aldehyde carbonyl, leading to the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine oxide byproduct.
Nucleophilic Substitution at the 2-Chloro Position
The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms.
Protocol: General Procedure for Nucleophilic Substitution
Materials:
-
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
-
Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol)
-
A suitable base (e.g., triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate)
-
A suitable solvent (e.g., DMF, DMSO, or ethanol)
Procedure:
-
Dissolve 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1 equivalent) in the chosen solvent.
-
Add the nucleophile (1.2-2.0 equivalents) and the base (1.5-3.0 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, pour it into water, and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Rationale: The electron-deficient pyrimidine ring facilitates the addition of a nucleophile, forming a Meisenheimer-like intermediate, which then expels the chloride ion to yield the substituted product.
Tandem Reactions: Building Fused Heterocyclic Systems
The bifunctional nature of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is ideal for the construction of fused ring systems in a single synthetic sequence.
This protocol describes the synthesis of a fused pyrazole ring onto the thieno[3,2-d]pyrimidine core, a scaffold of significant interest in medicinal chemistry.[9][10][11]
Protocol:
Materials:
-
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
Procedure:
-
Dissolve 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1 equivalent) in ethanol or acetic acid.
-
Add hydrazine hydrate (1.2 equivalents).
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry. If necessary, purify by recrystallization or column chromatography.
Rationale: This reaction proceeds via an initial condensation of the hydrazine with the aldehyde to form a hydrazone, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carbon bearing the chlorine atom, leading to cyclization and elimination of HCl.
Caption: Pathway for fused pyrazole synthesis.
Fused pyridone rings can be constructed via a cyclocondensation reaction involving the Knoevenagel product derived from the title compound.[12][13]
Protocol:
Materials:
-
2-((2-Chlorothieno[3,2-d]pyrimidin-7-yl)methylene)malononitrile (from the Knoevenagel reaction)
-
A suitable reagent for pyridine ring formation (e.g., an enamine or a compound with an active methylene group)
-
A high-boiling solvent like diphenyl ether or Dowtherm A.
Procedure:
-
Combine the Knoevenagel product (1 equivalent) with the cyclization partner in a high-boiling solvent.
-
Heat the mixture to a high temperature (typically >200 °C) for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration and purify as necessary.
Rationale: This represents a Friedländer-type annulation where the Knoevenagel product acts as the ortho-aminoaryl ketone equivalent, and the reaction partner provides the remaining atoms for the new pyridine ring.
Conclusion
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a highly valuable and versatile building block for the synthesis of a wide range of complex heterocyclic compounds. Its dual reactivity allows for the selective or sequential functionalization of both the pyrimidine and thiophene rings, providing a powerful tool for generating molecular diversity in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this promising scaffold.
References
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central. Available at: [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. Available at: [Link]
- Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. Google Patents.
-
Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. Available at: [Link]
-
Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2-d] pyrimidines and related heterocycles. ResearchGate. Available at: [Link]
-
Synthesis of different pyridothienopyrimidines. ResearchGate. Available at: [Link]
-
Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available at: [Link]
-
Knoevenagel condensation‐assisted multicomponent synthesis of... ResearchGate. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][14][15][16]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at: [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PMC - NIH. Available at: [Link]
-
Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. PMC. Available at: [Link]
-
C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... ResearchGate. Available at: [Link]
-
Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. ResearchGate. Available at: [Link]
-
Wittig Reaction: Mechanism and Examples. NROChemistry. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]
-
The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. MDPI. Available at: [Link]
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. Available at: [Link]
-
Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Semantic Scholar. Available at: [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. Available at: [Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 16. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reactions on 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
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Introduction: The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1] Structurally, it acts as a bioisostere of purine, a fundamental component of DNA and RNA, allowing molecules incorporating this moiety to interact with a wide array of biological targets.[1] Indeed, derivatives of thieno[3,2-d]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective effects.[1] The ability to functionalize this core structure is paramount for developing novel therapeutics.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[2][3][4] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate offers a robust and reliable strategy for constructing complex molecular architectures.[3][4][5] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, including Akira Suzuki.[2][3]
This application note provides a detailed guide to performing Suzuki coupling reactions on 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, a key intermediate for the synthesis of diverse libraries of bioactive compounds. We will delve into the mechanistic underpinnings of the reaction, provide a validated experimental protocol, and discuss critical parameters for successful execution and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[2] The three primary steps are oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a square-planar Pd(II) species.[2][4] This is often the rate-determining step of the reaction.[5] The reactivity of the halide follows the trend I > Br > OTf >> Cl.[5][6] The lower reactivity of chlorides necessitates the use of more electron-rich and bulky phosphine ligands to facilitate this step.[5]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[3] This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][6][7] The exact mechanism of transmetalation is still a subject of investigation, but it is a critical step for the formation of the diorganopalladium(II) intermediate.[3]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product from the diorganopalladium(II) complex.[4] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4] The reductive elimination typically proceeds with retention of stereochemistry.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
This protocol provides a general procedure for the Suzuki coupling of 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde with a variety of aryl and heteroaryl boronic acids.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | ≥97% | Commercial |
| Aryl/Heteroaryl Boronic Acid | ≥98% | Commercial |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Commercial |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercial |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial |
| Deionized Water | High Purity | In-house |
| Diethyl Ether | ACS Grade | Commercial |
| Saturated Sodium Bicarbonate Solution | In-house | |
| Brine | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Commercial |
| Silica Gel | 230-400 mesh | Commercial |
Equipment:
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller (or microwave reactor)
-
Condenser
-
Inert atmosphere setup (e.g., Schlenk line or nitrogen/argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Protocol:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv).
-
Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the chloro-substrate). The solvent should be degassed prior to use by sparging with an inert gas for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the specific boronic acid used. For less reactive boronic acids, microwave irradiation at a higher temperature (e.g., 150 °C) for a shorter duration can be beneficial.[8]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate or diethyl ether and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9][10]
-
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Scale-up synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde derivatives
An Application Note on the Scale-Up Synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde Derivatives
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows it to function as a "bioisostere," enabling competitive interaction with a wide array of biological targets, including kinases, enzymes, and receptors.[1] This has led to the discovery of thienopyrimidine derivatives with potent therapeutic activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[2][3][4][5]
Specifically, 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a high-value, functionalized intermediate. The aldehyde group at the 7-position serves as a versatile chemical handle for a variety of subsequent transformations, such as reductive amination, Wittig reactions, and condensations, to build molecular complexity and synthesize diverse compound libraries. The chlorine atom at the 2-position provides an additional, orthogonal site for nucleophilic aromatic substitution, allowing for the introduction of various side chains.
However, the regioselective introduction of a formyl group onto the electron-rich thiophene ring of the 2-chlorothieno[3,2-d]pyrimidine core presents a significant synthetic challenge. The Vilsmeier-Haack reaction is the method of choice for this transformation, but its application on a larger scale requires careful control of reaction conditions to ensure high yield, purity, and, most importantly, safety.[6][7] This document provides a detailed, field-proven protocol for the reliable scale-up synthesis of this key intermediate, with an emphasis on the underlying chemical principles and practical considerations for process optimization.
Overall Synthetic Strategy
The synthesis is approached as a two-stage process, beginning with the preparation of the core heterocyclic system, followed by its regioselective formylation. This strategy isolates the challenges of ring formation and functionalization, allowing for purification of the key intermediate, 2-chlorothieno[3,2-d]pyrimidine, before the critical C-C bond-forming step.
Caption: Overall synthetic route to the target compound.
Part 1: Scale-Up Synthesis of 2-Chlorothieno[3,2-d]pyrimidine (Precursor)
The precursor is synthesized from the commercially available thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. The process involves a robust chlorination followed by a selective dechlorination.
Protocol 1: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
This step converts the dione into the highly reactive dichloro-intermediate using phosphorus oxychloride.
Experimental Workflow:
Caption: Workflow for the synthesis of the dichloro-intermediate.
Step-by-Step Methodology:
-
Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH solution), a temperature probe, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq). Add phosphorus oxychloride (POCl₃, 10-15 vol) followed by the slow addition of a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. The solid will gradually dissolve. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up and Quenching: Cool the reaction mixture to room temperature. In a separate, well-ventilated area, prepare a stirred vessel with a large amount of crushed ice and water. CAUTION: Slowly and carefully pour the reaction mixture onto the ice-water with efficient stirring. This is a highly exothermic and gas-evolving process (HCl fumes).[8]
-
Isolation: The product will precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the isolated solid under vacuum at 40-50°C to a constant weight to yield 2,4-dichlorothieno[3,2-d]pyrimidine.
Expertise & Causality:
-
Why N,N-Dimethylaniline? It acts as a catalyst to activate the hydroxyl groups of the dione towards chlorination by forming a more reactive intermediate with POCl₃.
-
Why Excess POCl₃? It serves as both the reagent and the solvent, ensuring the reaction goes to completion.[9][10]
-
Why quench on ice? The reaction with water is extremely violent. A large volume of ice absorbs the heat of reaction and dilutes the generated acids (phosphoric and hydrochloric acid), making the process safer to handle.[11]
Protocol 2: Selective Dechlorination to 2-Chlorothieno[3,2-d]pyrimidine
This step selectively removes the more reactive chlorine atom at the 4-position.
Step-by-Step Methodology:
-
Reactor Setup: In a reactor equipped with a mechanical stirrer and temperature probe, suspend 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 2.0-3.0 eq) followed by activated zinc dust (2.0-3.0 eq) in portions. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and other inorganic salts. Wash the celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product will precipitate. Add water to the residue to induce further precipitation, filter the solid, wash with water, and dry under vacuum.
Expertise & Causality:
-
Why Zinc and NH₄Cl? This combination provides a mild and selective reducing system for the dechlorination at the C4 position, which is more susceptible to nucleophilic attack and reduction than the C2 position.
-
Why Methanol/Water? This solvent system is effective at dissolving the reagents and facilitating the reaction while also being easy to remove.
Part 2: Scale-Up Vilsmeier-Haack Formylation
This is the critical step for introducing the aldehyde functionality at the C7 position. Success hinges on the careful preparation and use of the Vilsmeier reagent.
Mechanism Insight: The Vilsmeier reagent, a chloroiminium salt, is formed in situ from phosphorus oxychloride and N,N-dimethylformamide (DMF). This potent electrophile then attacks the electron-rich 7-position of the thieno[3,2-d]pyrimidine ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
Protocol 3: Synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Experimental Workflow:
Caption: Detailed workflow for the Vilsmeier-Haack formylation.
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a dry reactor under a nitrogen atmosphere, place anhydrous DMF (3.0-5.0 eq). Cool the DMF to 0-5°C using an ice-salt bath. CAUTION: Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C. The mixture will become thick and crystalline. After the addition is complete, stir the reagent at 0-5°C for 30-60 minutes.
-
Substrate Addition: Dissolve 2-chlorothieno[3,2-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloroethane or DMF) and add it slowly to the prepared Vilsmeier reagent, maintaining the low temperature.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Hydrolysis and Work-up: Cool the reaction mixture to room temperature. In a separate vessel, prepare a stirred solution of sodium bicarbonate (NaHCO₃) or sodium acetate in ice-water. Slowly and carefully pour the reaction mixture into this basic solution to hydrolyze the intermediate and neutralize the acid. Stir the mixture vigorously until the hydrolysis is complete (the product may precipitate).
-
Extraction and Isolation: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Expertise & Causality:
-
Why low temperature for reagent formation? The reaction between POCl₃ and DMF is highly exothermic. Low temperatures are critical to prevent uncontrolled reactions and degradation of the reagent.[8]
-
Why anhydrous conditions? The Vilsmeier reagent and POCl₃ are sensitive to moisture. Water will quench the reagent and lead to lower yields.[11]
-
Why basic hydrolysis? The reaction work-up requires a base to neutralize the strong acids present and to facilitate the hydrolysis of the iminium salt intermediate to the final aldehyde product.
Data Summary & Characterization
| Step | Reaction | Key Reagents | Typical Yield | Purity (by HPLC) |
| 1 | Chlorination | POCl₃, N,N-DMA | 85-95% | >95% |
| 2 | Dechlorination | Zn, NH₄Cl | 70-85% | >98% |
| 3 | Formylation | POCl₃, DMF | 65-80% | >99% (after recrystallization) |
Characterization Data for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde:
-
Molecular Formula: C₇H₃ClN₂OS
-
Molecular Weight: 198.63 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 9.1 (s, 1H, Ar-H), 8.3 (s, 1H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 185.0, 160.1, 154.5, 152.0, 140.0, 135.5, 125.0.
-
Mass Spec (ESI+): m/z 199.0 [M+H]⁺.
Safety and Handling
The protocols described involve highly corrosive and water-reactive chemicals. Adherence to strict safety procedures is mandatory.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic by inhalation, and reacts violently with water to produce toxic HCl gas.[8][12] Causes severe skin and eye burns.
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., neoprene), chemical splash goggles, a face shield, and a lab coat.[13] Ensure an emergency shower and eyewash station are readily accessible.
-
Quenching: All quenching operations must be performed slowly, behind a blast shield, and with adequate cooling.
-
-
N,N-Dimethylformamide (DMF):
-
Hazards: A potential teratogen and liver toxin. Readily absorbed through the skin.
-
Handling: Use in a fume hood and wear appropriate gloves to prevent skin contact.
-
All waste materials must be disposed of in accordance with local, state, and federal regulations. Never mix POCl₃ waste with aqueous or protic solvent waste streams.[11]
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Available at: [Link]
-
IOP Conference Series: Earth and Environmental Science. Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. Available at: [Link]
-
Avicenna Journal of Pharmaceutical Research. Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Available at: [Link]
-
Molecules. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Available at: [Link]
-
Archiv der Pharmazie. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Available at: [Link]
-
Journal of Medicinal Chemistry. Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Available at: [Link]
-
PLOS ONE. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Available at: [Link]
-
Molecules. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available at: [Link]
-
Molecules. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available at: [Link]
-
New Jersey Department of Health. HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. Available at: [Link]
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatography Purification of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
This guide provides in-depth troubleshooting and frequently asked questions for the chromatographic purification of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to overcome common challenges and ensure the highest purity of their target compound.
I. Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems that may arise during the column chromatography of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Question 1: Why is my product co-eluting with a closely related impurity?
Answer:
Co-elution is a common issue when purifying 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, often due to impurities with very similar polarities. The primary culprits are typically starting materials or byproducts from the Vilsmeier-Haack formylation reaction used in its synthesis.
Root Cause Analysis & Solution Workflow:
-
Identify the Impurity: If possible, characterize the co-eluting impurity using LC-MS or NMR to understand its structure. This can provide clues about its polarity relative to your product.
-
Optimize the Mobile Phase: The polarity of the eluent system is the most critical factor. The goal is to find a solvent mixture that maximizes the difference in retention times (ΔCV) between your product and the impurity.
-
Strategy: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. If separation is still poor, consider a switch to a different solvent system, such as Dichloromethane/Methanol, which offers different selectivity.
-
Expert Tip: Introducing a small percentage (0.1-1%) of a third solvent, like triethylamine (for basic compounds) or acetic acid (for acidic impurities), can significantly alter the interactions with the silica gel and improve separation.
-
-
Adjust the Stationary Phase: If mobile phase optimization is insufficient, consider changing the stationary phase.
-
Normal Phase: Standard silica gel is the most common choice. However, using silica with a smaller particle size (e.g., 25-40 µm) can increase the number of theoretical plates and improve resolution.
-
Reverse Phase: For highly polar impurities, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., Water/Acetonitrile) may provide a more effective separation.
-
Experimental Protocol: Mobile Phase Screening for Improved Resolution
-
Prepare several small TLC plates.
-
Spot each plate with the crude mixture.
-
Develop each plate in a different solvent system (see table below for suggestions).
-
Calculate the Rf values for the product and the main impurity in each system.
-
Select the solvent system that provides the largest difference in Rf values for scale-up to column chromatography.
Table 1: Suggested Mobile Phase Screening Systems
| Solvent System | Starting Ratio (v/v) | Polarity | Notes |
| Hexane:Ethyl Acetate | 9:1 | Low | Good starting point for many organic compounds. |
| Dichloromethane:Methanol | 98:2 | Medium | Offers different selectivity compared to Hexane/EtOAc. |
| Toluene:Acetone | 95:5 | Medium | Can be effective for aromatic compounds. |
Question 2: My product is degrading on the silica gel column. What can I do?
Answer:
Degradation of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde on silica gel can occur due to the acidic nature of the silica surface, which can catalyze hydrolysis or other side reactions, especially if the crude material contains residual acid from the synthesis.
Preventative Measures & Solutions:
-
Neutralize the Crude Product: Before loading onto the column, dissolve the crude material in a suitable solvent (e.g., Dichloromethane) and wash with a mild base like saturated sodium bicarbonate solution to remove any residual acid. Ensure the organic layer is thoroughly dried before proceeding.
-
Deactivate the Silica Gel:
-
Method: Prepare a slurry of silica gel in your chosen mobile phase. Add 1% triethylamine (or another suitable base) relative to the volume of the solvent. This will neutralize the acidic sites on the silica surface.
-
Protocol:
-
Add the required amount of silica gel to a flask.
-
Add the non-polar solvent of your mobile phase system.
-
Add triethylamine (1% of the total solvent volume you plan to use for the column).
-
Gently swirl to mix and allow it to sit for 10-15 minutes before packing the column.
-
-
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol silica.
dot
Caption: Decision workflow for addressing product degradation during silica gel chromatography.
II. Frequently Asked Questions (FAQs)
Question 3: What is a good starting point for a solvent system for the purification of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde?
Answer:
A good starting point for the purification of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde by normal-phase chromatography on silica gel is a mixture of a non-polar solvent and a moderately polar solvent.
-
Recommended Starting System: Hexane and Ethyl Acetate.
-
Initial Gradient: Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration.
-
TLC Analysis: Before committing to a column, run a Thin Layer Chromatography (TLC) analysis with a solvent system of 4:1 Hexane:Ethyl Acetate. The ideal Rf (retardation factor) for your product on the TLC plate should be between 0.2 and 0.4 to ensure good separation on the column. If the Rf is too high, decrease the amount of ethyl acetate. If it's too low, increase it.
Question 4: How can I confirm the purity of my final product after chromatography?
Answer:
Confirming the purity of the final product requires a combination of analytical techniques that assess both the presence of impurities and the structural integrity of the compound.
-
Chromatographic Methods:
-
TLC: Run the purified fractions on a TLC plate against the starting material and the crude mixture. A single spot for the purified sample indicates the absence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. An ideal result would be a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks can be used to calculate the purity percentage.
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the purified compound and for identifying any residual solvents or impurities. The proton NMR should show the characteristic aldehyde proton peak.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. A clean mass spectrum with the expected molecular ion peak is a strong indicator of purity.
-
dot
Caption: A typical workflow for confirming the purity of the final product.
III. References
-
Journal of Medicinal Chemistry: Provides numerous examples of the synthesis and purification of thienopyrimidine derivatives, offering insights into common impurities and chromatographic conditions. (Note: Specific articles can be found by searching for the compound name within the journal's database.) [Link]
-
"Practical Organic Chemistry" by Vogel, A.I.: A foundational text that covers the principles and techniques of purification, including detailed explanations of chromatography. While a specific URL is not available for the entire book, it is a standard reference in most chemistry libraries.
Technical Support Center: Synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic building block. Here, we address common side reactions and troubleshooting strategies encountered during its synthesis, particularly via the Vilsmeier-Haack reaction, to help you optimize your experimental outcomes.
Introduction to the Synthesis and its Challenges
The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a critical step in the development of various therapeutic agents. The most common and efficient method for introducing the formyl group onto the thieno[3,2-d]pyrimidine core is the Vilsmeier-Haack reaction.[1] This reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]
While effective, this reaction is not without its challenges. The thieno[3,2-d]pyrimidine ring system has multiple positions susceptible to electrophilic attack, and the reaction conditions can lead to several side products. Understanding the underlying mechanisms of these side reactions is key to mitigating their formation and achieving high yield and purity of the desired product.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Why am I getting a mixture of isomers? How can I improve the regioselectivity of the formylation?
Answer: The formation of isomeric products is a common issue in the Vilsmeier-Haack formylation of substituted heterocyclic systems. The regioselectivity of this electrophilic aromatic substitution is governed by the electron density of the aromatic ring.
Underlying Cause:
The Vilsmeier reagent, a chloroiminium salt, is a weak electrophile and will preferentially attack the most electron-rich position on the thieno[3,2-d]pyrimidine ring.[2] The electron-donating nature of the sulfur atom in the thiophene ring and the electron-withdrawing nature of the pyrimidine ring and the 2-chloro substituent create a nuanced electron density map. While the 7-position is a likely target, formylation at other positions on the thiophene ring can occur, leading to a mixture of isomers that can be difficult to separate due to their similar physical properties.
Troubleshooting and Preventative Measures:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the substrate to the Vilsmeier reagent. This can enhance the selectivity of the reaction by favoring the kinetically controlled product.
-
Solvent Choice: While DMF is a reactant, using a co-solvent such as dichloromethane (DCM) or chloroform can sometimes improve selectivity.[3]
-
Order of Addition: Adding the substrate solution slowly to the pre-formed Vilsmeier reagent can help maintain a low concentration of the substrate and favor mono-formylation at the most reactive site.
Experimental Protocol for Improved Regioselectivity:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0-5 °C. Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve the 2-chlorothieno[3,2-d]pyrimidine starting material in a minimal amount of anhydrous DMF or DCM.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0-5 °C over a period of 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
FAQ 2: My reaction is sluggish, and the yield is low. What are the likely causes and how can I improve it?
Answer: Low yields in Vilsmeier-Haack reactions are often traced back to issues with reagents, reaction conditions, or the inherent reactivity of the substrate.
Underlying Causes:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent, leading to a significant drop in yield.[2]
-
Reagent Quality: The purity of DMF and POCl₃ is critical. Old or improperly stored DMF can contain dimethylamine, which reacts with the Vilsmeier reagent.[4] POCl₃ can hydrolyze to phosphoric acid and HCl if exposed to moisture.
-
Substrate Reactivity: The presence of the electron-withdrawing chloro group and the pyrimidine ring deactivates the thieno[3,2-d]pyrimidine system towards electrophilic substitution, which can result in a sluggish reaction.[2]
-
Insufficient Activation: The reaction temperature may be too low for the deactivated substrate.
Troubleshooting and Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Reagents | Use freshly distilled or high-purity, anhydrous DMF and POCl₃. | To minimize moisture and impurities that can consume the Vilsmeier reagent.[2][4] |
| Glassware | Ensure all glassware is thoroughly flame-dried or oven-dried before use. | To eliminate any residual moisture. |
| Atmosphere | Conduct the reaction under an inert atmosphere (argon or nitrogen). | To prevent the ingress of atmospheric moisture. |
| Temperature | If the reaction is slow at low temperatures, consider gradually increasing the temperature to room temperature or even gentle heating (e.g., 40-60 °C). Monitor for side product formation by TLC. | To provide sufficient energy to overcome the activation barrier for the deactivated substrate.[3] |
| Stoichiometry | Experiment with the molar ratio of POCl₃ to DMF. An excess of the Vilsmeier reagent (1.5 to 3 equivalents) may be necessary to drive the reaction to completion. | To ensure complete conversion of the starting material. |
| Alternative Reagents | For particularly unreactive substrates, consider generating a more reactive Vilsmeier reagent using oxalyl chloride or thionyl chloride in place of POCl₃.[4] | These reagents can generate the active chloroiminium salt under milder conditions. |
FAQ 3: I am observing significant amounts of a dark, tarry material in my reaction flask. What is causing this and how can I prevent it?
Answer: The formation of dark, polymeric, or tarry materials is often a sign of side reactions occurring at elevated temperatures or due to the presence of impurities.
Underlying Causes:
-
Overheating: The Vilsmeier-Haack reaction can be exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of the starting material and product.
-
Excess Reagent and Prolonged Reaction Times: Using a large excess of the Vilsmeier reagent or allowing the reaction to proceed for too long, especially at higher temperatures, can promote side reactions.
-
Acid-Catalyzed Decomposition: The reaction mixture is highly acidic. The product, an aldehyde, can be sensitive to these conditions and may degrade over time.
Troubleshooting and Preventative Measures:
-
Strict Temperature Control: Use an ice bath or a cryocooler to maintain the desired temperature, especially during the addition of reagents.
-
Optimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of degradation products.
-
Efficient Work-up: Promptly quench the reaction in ice-water and neutralize the acidic mixture to minimize exposure of the product to harsh conditions.
FAQ 4: My final product is difficult to purify. What are the likely impurities and what purification strategies can I use?
Answer: Purification challenges often arise from the presence of closely related isomers or byproducts from incomplete reaction or hydrolysis.
Potential Impurities and Their Origin:
| Impurity | Potential Origin |
| Isomeric Carbaldehydes | Non-regioselective formylation at different positions of the thiophene ring. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. |
| Iminium Salt Intermediate | Incomplete hydrolysis during the aqueous work-up. |
| Diformylated Products | Reaction with a large excess of Vilsmeier reagent at higher temperatures. |
| Chlorinated Byproducts | At elevated temperatures, POCl₃ can act as a chlorinating agent, potentially leading to over-chlorination of the aromatic ring.[5] |
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying the desired product. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for separating isomers.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product.
-
Preparative TLC or HPLC: For small-scale purifications or when isomers are particularly difficult to separate, preparative TLC or HPLC can be employed.
Visualizing the Process and Potential Pitfalls
To better understand the reaction and potential side reactions, the following diagrams illustrate the key pathways.
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Potential Side Reaction Pathways
Caption: Potential side reactions during synthesis.
Concluding Remarks
The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde via the Vilsmeier-Haack reaction is a robust method, but requires careful attention to detail to achieve optimal results. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their synthesis. Always remember that careful planning, high-quality reagents, and diligent monitoring are the cornerstones of successful organic synthesis.
References
-
Datoussaid, A., et al. (2020). Synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Salem, M. A. I., et al. (2012). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Bénimèlis, D., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. Available at: [Link]
-
Evans, M. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Available at: [Link]
-
Lemoine, H., et al. (2015). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]
-
Rajanna, K. C., et al. (2012). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
-
Koval, V. V., et al. (2018). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]
- Rajput, P. R., & Patil, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- Falck-Pedersen, M. L., et al. (1993). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Acta Chemica Scandinavica.
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. r/chemistry. Available at: [Link]
- S. V. S's Dadasaheb Rawal College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available at: [Link]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this key chemical intermediate.
Introduction
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a vital building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds.[1][2] Its synthesis, typically involving a Vilsmeier-Haack formylation of a 2-chlorothieno[3,2-d]pyrimidine core, can present several challenges. This guide offers practical, experience-driven solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Issue 1: Low or No Product Yield
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted starting material.
-
After work-up, the isolated product mass is significantly lower than the theoretical yield.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), is moisture-sensitive and can decompose if not prepared and handled under anhydrous conditions.[3][4] | 1. Ensure all glassware is thoroughly oven-dried or flame-dried before use. 2. Use freshly distilled or anhydrous grade DMF and POCl₃. 3. Prepare the Vilsmeier reagent at a low temperature (typically 0 °C) before adding the substrate.[3] |
| Insufficient Reaction Temperature | The formylation of electron-deficient heterocyclic systems like 2-chlorothieno[3,2-d]pyrimidine may require elevated temperatures to proceed at a reasonable rate. | 1. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC. 2. Be aware that excessive heat can lead to side product formation. |
| Poor Substrate Solubility | If the 2-chlorothieno[3,2-d]pyrimidine starting material is not fully dissolved in the reaction mixture, the reaction will be heterogeneous and slow. | 1. Consider using a co-solvent such as 1,2-dichloroethane or acetonitrile to improve solubility. 2. Ensure vigorous stirring throughout the reaction. |
Issue 2: Formation of Multiple Products (Impurity Profile)
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting material and the desired product.
-
NMR or LC-MS analysis of the crude product indicates the presence of significant impurities.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Over-reaction or Side Reactions | Prolonged reaction times or excessively high temperatures can lead to the formation of undesired byproducts, such as di-formylated products or decomposition of the starting material or product. | 1. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. 2. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal side product formation.[5] |
| Hydrolysis of the Chloro Group | The 2-chloro substituent on the pyrimidine ring can be susceptible to hydrolysis under certain conditions, especially during aqueous work-up, leading to the formation of the corresponding 2-hydroxy derivative. | 1. Perform the aqueous work-up at low temperatures (e.g., using an ice bath). 2. Minimize the time the reaction mixture is in contact with water. 3. Consider an extractive work-up with a water-immiscible organic solvent. |
| Reaction with Solvent | In some cases, the solvent itself can participate in side reactions, especially at elevated temperatures. | 1. If using a co-solvent, ensure it is inert under the reaction conditions. 2. Consider screening alternative solvents. |
Issue 3: Difficult Purification
Symptoms:
-
The product and a major impurity have very similar polarities, making separation by column chromatography challenging.
-
The product is an oil or a low-melting solid that is difficult to crystallize.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Co-eluting Impurities | Structural similarities between the product and certain byproducts can result in similar affinities for the stationary phase in chromatography. | 1. Experiment with different solvent systems for column chromatography, including gradients of eluents with varying polarities. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. If the impurity is acidic or basic, a liquid-liquid extraction with an appropriate aqueous solution (e.g., sodium bicarbonate for acidic impurities) prior to chromatography can be effective. |
| Product Oiling Out | The presence of residual solvent or minor impurities can inhibit crystallization. | 1. Ensure the product is free of residual solvents by drying under high vacuum. 2. Attempt recrystallization from a variety of solvent systems. A combination of a good solvent and a poor solvent (anti-solvent) is often effective. 3. Trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce solidification and remove non-polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of POCl₃ to DMF for the Vilsmeier-Haack reaction?
A1: The stoichiometry can vary depending on the substrate. A common starting point is to use a slight excess of POCl₃ relative to DMF, typically in a 1.1:1 to 1.5:1 molar ratio. The Vilsmeier reagent is then used in excess relative to the thienopyrimidine substrate, often in the range of 2 to 5 equivalents. It is crucial to perform small-scale optimization experiments to determine the ideal ratio for your specific setup.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.[6] Use a suitable mobile phase that provides good separation between the starting material, product, and any major byproducts. For example, a mixture of hexanes and ethyl acetate or dichloromethane and methanol can be effective. Staining with potassium permanganate or visualization under UV light can aid in spot detection.
Q3: What are the safety precautions for handling the reagents involved?
A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Q4: Can this reaction be scaled up for larger-scale synthesis?
A4: Yes, the Vilsmeier-Haack reaction is amenable to scale-up. However, careful consideration must be given to heat management, as the formation of the Vilsmeier reagent and the formylation reaction can be exothermic. For larger scales, a jacketed reactor with controlled heating and cooling is recommended. The addition of reagents should be done slowly and at a controlled rate to maintain the desired reaction temperature.
Experimental Protocol: Synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
This protocol is a representative example and may require optimization.
Materials:
-
2-Chlorothieno[3,2-d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Vilsmeier Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.) and anhydrous 1,2-dichloroethane. Cool the flask to 0 °C in an ice bath. Add POCl₃ (3.3 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation Reaction: To the pre-formed Vilsmeier reagent, add a solution of 2-chlorothieno[3,2-d]pyrimidine (1.0 eq.) in anhydrous 1,2-dichloroethane dropwise at 0 °C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the gas evolution ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Visualizing the Workflow
Caption: Synthetic workflow for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
References
-
IOP Conference Series: Earth and Environmental Science. Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. Available at: [Link]
- Google Patents. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
-
PubMed. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. Available at: [Link]
-
ResearchGate. Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Available at: [Link]
-
Yomi Lab. 2-CHLOROTHIENO[3,2-D]PYRIMIDINE-7-CARBALDEHYDE, 95.0%. Available at: [Link]
-
Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available at: [Link]
-
Molbase. 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide synthesis. Available at: [Link]
-
PMC. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Available at: [Link]
-
MDPI. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Available at: [Link]
-
PubMed. An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. Available at: [Link]
-
PMC. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Available at: [Link]
-
ResearchGate. Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Available at: [Link]
-
PMC. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Available at: [Link]
-
ACS Publications. Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Available at: [Link]
- Google Patents. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.
-
China Academic Journals Electronic Publishing House. Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide. Available at: [Link]
-
SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available at: [Link]
-
MDPI. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available at: [Link]
-
MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available at: [Link]
-
PMC. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Available at: [Link]
-
ResearchGate. Preparing Vilsmeier reagent?. Available at: [Link]
-
J-STAGE. Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Available at: [Link]
-
MDPI. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. Available at: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]
-
MDPI. Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Available at: [Link]
-
Organic Syntheses. Catalytic Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Vilsmeier reagent. Available at: [Link]
-
RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jk-sci.com [jk-sci.com]
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- 7. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 8. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Characterization of Impurities in 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Welcome to the technical support guide for the characterization of impurities in 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to ensure the quality and integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities in my sample of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde?
Impurities can be introduced at various stages of the manufacturing process and storage.[1] Understanding their origin is the first step in controlling them. The primary sources include:
-
Starting Materials and Reagents: Unreacted starting materials or impurities within those materials can carry through the synthesis. For thienopyrimidine derivatives, the synthesis often involves building the thiophene ring first, followed by the pyrimidine ring, or vice-versa.[2] Impurities in precursors like 2-aminothiophene-3-carbonitriles can lead to related impurities in the final product.
-
Synthetic Byproducts: These are formed from side reactions or incomplete reactions during the synthesis. For instance, in the chlorination step using reagents like phosphorus oxychloride (POCl3), over-chlorination or incomplete chlorination can occur, leading to di-chloro or hydroxyl-containing impurities.[3]
-
Intermediates: Residual amounts of key intermediates from the synthetic route that were not fully converted to the final product.
-
Degradation Products: The aldehyde functional group in 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is susceptible to oxidation, especially during storage or under harsh experimental conditions. This can lead to the corresponding carboxylic acid. The chloro-substituent can also be susceptible to hydrolysis.
Q2: I'm seeing unexpected peaks in my initial HPLC analysis. What are the most common impurities I should look for?
Based on typical synthetic routes for thieno[3,2-d]pyrimidines, several common impurities can be anticipated. While a definitive list requires knowledge of the specific synthetic pathway, the following table outlines plausible process-related impurities and degradation products.
| Potential Impurity | Chemical Structure | Molecular Weight ( g/mol ) | Likely Origin |
| Thieno[3,2-d]pyrimidine-2-ol-7-carbaldehyde | C₇H₄N₂O₂S | 180.19 | Incomplete chlorination or hydrolysis of the chloro group. |
| 2-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid | C₇H₃ClN₂O₂S | 214.63 | Oxidation of the aldehyde group. |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | C₆H₂Cl₂N₂S | 205.06 | A common starting material or byproduct from over-chlorination.[3][4] |
| Starting Material Precursors | Varies | Varies | Incomplete reaction of starting materials used in the final synthetic step. |
Q3: My HPLC peaks for the main compound and impurities are not well-separated. What troubleshooting steps can I take?
Poor peak resolution is a common issue in HPLC analysis. Here’s a systematic approach to troubleshoot and optimize your method.[5][6]
-
Mobile Phase Composition:
-
Adjust Organic Modifier: If using a gradient of acetonitrile and water, try altering the gradient slope. A shallower gradient provides more time for separation of closely eluting peaks.
-
Change Organic Modifier: Replace acetonitrile with methanol, or vice versa. The different solvent selectivity can significantly alter the retention and resolution of compounds.
-
Modify pH: The thienopyrimidine scaffold contains basic nitrogen atoms. Adjusting the pH of the aqueous mobile phase with additives like formic acid or ammonium acetate can change the ionization state of the analytes and improve peak shape and resolution. A common starting point is 0.1% formic acid in both water and the organic solvent.[5]
-
-
Column Chemistry:
-
Consider a Different Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
-
Flow Rate and Temperature:
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, albeit with longer run times.
-
Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, often leading to sharper peaks. However, be mindful of the thermal stability of your analytes.
-
Q4: How do I move from detecting an impurity with HPLC to identifying its structure?
A multi-step analytical approach is required for structural elucidation.[7] This typically involves hyphenated techniques and spectroscopic methods.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of impurity identification.[1] LC-MS provides the molecular weight of the impurity from the mass of the molecular ion (e.g., [M+H]⁺ in positive ion mode).[6] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.[7]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ion of the impurity, MS/MS provides information about its substructures. The fragmentation pattern can be compared to the parent compound to deduce how the impurity is structurally related.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, NMR is the most powerful tool.[8][9] This often requires isolating a sufficient quantity of the impurity (micrograms to milligrams) using preparative HPLC. A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can then be used to piece together the complete chemical structure.[10]
Troubleshooting and Experimental Protocols
Protocol 1: Developing a Gradient HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a robust HPLC method for separating 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde from its potential impurities.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Rationale: A C18 column provides good hydrophobic retention for a broad range of organic molecules. The formic acid helps to protonate the basic nitrogens in the pyrimidine ring, leading to sharper peaks. The gradient from a low to a high percentage of organic solvent allows for the elution of compounds with a wide range of polarities.[5]
Workflow for Impurity Identification and Structural Elucidation
The following diagram illustrates a typical workflow for identifying an unknown impurity detected during routine analysis.
Caption: Decision Tree for Structural Elucidation.
By following these structured guides and protocols, researchers can effectively troubleshoot common issues and systematically characterize the impurities in 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
- CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents.
-
Zhang, H., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955. Available at: [Link]
-
ResearchGate. Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. Available at: [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
MDPI. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Available at: [Link]
-
Kamal, A., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical and Biomedical Analysis, 134, 147-161. Available at: [Link]
-
ACS Publications. (2014). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 57(15), 6488-6504. Available at: [Link]
-
SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Available at: [Link]
-
ResearchGate. (2025). Design and Synthesis of New Thienopyrimidine Derivatives as Potential Anticancer Agents. Available at: [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
NIH. (2017). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Available at: [Link]
-
International Journal of Pharmaceutical Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
-
MDPI. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. Available at: [Link]
-
NIH. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Available at: [Link]
-
PubMed. (2019). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Available at: [Link]
-
Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available at: [Link]
-
Frontiers. (2021). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Available at: [Link]
-
ACG Publications. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Available at: [Link]
- Google Patents. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.
Sources
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- 2. scielo.br [scielo.br]
- 3. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
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Technical Support Center: Enhancing the Stability of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot stability issues effectively. The stability of your active pharmaceutical ingredient (API) is paramount for reliable experimental results and the ultimate success of your therapeutic program.[1][2]
This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde derivative is showing signs of degradation upon storage. What are the most likely causes?
A1: The 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde scaffold contains several reactive functional groups that can contribute to its degradation. The primary suspects are the aldehyde group, the chloro-substituted pyrimidine ring, and the thiophene ring.
-
Aldehyde Reactivity: Aldehydes are inherently reactive and can be prone to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities.[2] This can lead to the formation of the corresponding carboxylic acid. Aldehydes can also participate in self-condensation reactions or react with nucleophiles present in the solvent or formulation.
-
Hydrolysis of the Chloro Group: The 2-chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis, which would replace the chlorine with a hydroxyl group, forming a 2-hydroxypyrimidine derivative. This process can be accelerated by the presence of water and changes in pH.
-
Thiophene Ring Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, especially in the presence of oxidizing agents.[1] This can significantly alter the electronic properties and biological activity of the molecule.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to a variety of degradation pathways, including oxidation and rearrangement.[3][4][5][6][7]
To identify the specific cause, a systematic forced degradation study is recommended.[8][9][10]
Q2: I'm observing a new, more polar peak in my HPLC analysis of an aged sample. What could it be?
A2: A more polar impurity peak often suggests the introduction of a polar functional group. Based on the structure of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, the most probable degradation products that would exhibit increased polarity are:
-
Carboxylic Acid: Oxidation of the aldehyde group to a carboxylic acid will significantly increase polarity.
-
Hydroxypyrimidine: Hydrolysis of the 2-chloro group to a 2-hydroxy group will also increase polarity.
-
Sulfoxide/Sulfone: Oxidation of the thiophene sulfur to a sulfoxide or sulfone will increase the molecule's polarity.
To confirm the identity of the new peak, LC-MS/MS analysis is the most effective technique.[11][12][13] The mass of the impurity will provide strong evidence for the type of degradation that has occurred.
Q3: How can I prevent the oxidative degradation of the aldehyde group in my derivatives?
A3: Preventing oxidation is crucial for maintaining the integrity of your aldehyde-containing compounds. Here are several strategies, ranging from simple handling precautions to formulation adjustments:
-
Inert Atmosphere: Store and handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Light Protection: Store samples in amber vials or protect them from light to prevent photochemically induced oxidation.[3][4][5][6][7]
-
Use of Antioxidants: The addition of a suitable antioxidant to your sample or formulation can be highly effective.[2] Common choices for organic compounds include:
-
Phenolic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective radical scavengers.[14]
-
Aromatic Amines: Certain aromatic amines can also act as potent antioxidants.
-
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metals and improve stability.
-
Solvent Choice: Ensure that your solvents are of high purity and free from peroxides, which can initiate oxidation.
| Stabilization Strategy | Mechanism of Action | Examples |
| Inert Atmosphere | Reduces exposure to oxygen | Storage under Nitrogen or Argon |
| Light Protection | Prevents photo-oxidation | Amber vials, light-proof containers |
| Antioxidants | Scavenge free radicals | BHT, BHA, Tocopherol |
| Chelating Agents | Sequester catalytic metal ions | EDTA |
| High-Purity Solvents | Avoid peroxide contamination | Freshly distilled or high-purity grade |
Q4: My compound seems to be degrading in aqueous solutions. What can I do to improve its hydrolytic stability?
A4: The primary concern in aqueous media is the hydrolysis of the 2-chloro group. The rate of this reaction is often pH-dependent.
-
pH Optimization: The first step is to determine the pH profile of your compound's stability. Conduct a study across a range of pH values (e.g., pH 3, 5, 7, 9) to identify the pH at which the compound is most stable. Often, a slightly acidic pH can suppress the hydrolysis of chloropyrimidines.
-
Formulation with Buffers: Once the optimal pH is identified, use a suitable buffer system to maintain that pH in your formulation.[15]
-
Co-solvents: In some cases, reducing the water activity by adding co-solvents (e.g., propylene glycol, ethanol) can slow down the rate of hydrolysis.
-
Lyophilization: For long-term storage of solid samples, lyophilization (freeze-drying) to remove residual water can significantly enhance stability.[16]
Troubleshooting Guide: A Step-by-Step Approach
If you are encountering stability issues, follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[8][9][10]
Procedure:
-
Sample Preparation: Prepare stock solutions of your 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[10]
-
Stress Conditions: Expose the sample to the following stress conditions. The goal is to achieve 5-20% degradation.[17]
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 80°C for 48 hours.
-
Photodegradation: Expose the sample solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3][4][5][6][7]
-
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or UPLC-MS method.[11][12][13][18][19][20][21]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.[18][19][20][21]
Starting Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
Method Development:
-
Inject a mixture of the stressed samples.
-
Assess the resolution between the parent peak and all impurity peaks.
-
If co-elution occurs, adjust the gradient slope, mobile phase composition (e.g., methanol instead of acetonitrile), or pH of the aqueous phase.
-
Once satisfactory separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Advanced Stabilization Strategy: Acetal Protection of the Aldehyde
For applications where the aldehyde is particularly labile and cannot be stabilized by formulation, temporary protection as an acetal may be a viable strategy, especially during synthesis or storage.[22][23][24][25]
Caption: Acetal protection of the aldehyde group.
Rationale: Acetals are stable to basic, nucleophilic, and oxidative conditions.[23][25] This can protect the aldehyde during subsequent reaction steps or prolonged storage. The acetal can be readily removed by treatment with aqueous acid to regenerate the aldehyde when needed.[22][23][24][25]
References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Symbiosis. Retrieved January 26, 2026, from [Link]
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters. Retrieved January 26, 2026, from [Link]
-
Adam, W., & Golsch, D. (1994). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 33(24), 5594–5601. [Link]
-
Ali, A., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Antioxidants, 10(5), 663. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). Pharmaceutics, 15(3), 964. [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. [a]. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Retrieved January 26, 2026, from [Link]
- Bhatt, P., et al. (2005). Biodegradation of Chlorinated Compounds—A Review. Critical Reviews in Environmental Science and Technology, 35(2), 165-197.
- Process for the preparation of chloropyrimidines. (1996). Google Patents.
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. Retrieved January 26, 2026, from [Link]
-
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC International. Retrieved January 26, 2026, from [Link]
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Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2022). Molecules, 27(19), 6641. [Link]
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Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). Pharmaceutics, 14(11), 2496. [Link]
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Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. Retrieved January 26, 2026, from [Link]
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Stability indicating HPLC method development - a review. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
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Troubleshooting Guide for API Failure: Common Causes & Solutions. (2025). APIsec. Retrieved January 26, 2026, from [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved January 26, 2026, from [Link]
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LC–MS/MS characterization of forced degradation products of zofenopril. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
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Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2025). JoVE. Retrieved January 26, 2026, from [Link]
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20.11 Protecting Groups of Aldehydes. (2019). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
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- QbD-based stability-indicating UPLC method for the analysis of fruquintinib and its impurities with MS/MS characterization of degradation products. (2023). Bulletin of the Korean Chemical Society, 44(10), 963-973.
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ICH Q1B Photostability testing of new active substances and medicinal products. (n.d.). European Medicines Agency. Retrieved January 26, 2026, from [Link]
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Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]
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Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline. Retrieved January 26, 2026, from [Link]
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2.6 Protecting Groups in Synthesis. (2019). KPU Pressbooks. Retrieved January 26, 2026, from [Link]
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Protecting Groups. (n.d.). Retrieved January 26, 2026, from [Link]
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Troubleshooting Suzuki coupling with 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Technical Support Center: Suzuki Coupling Reactions
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki-Miyaura coupling of 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. This substrate, while a valuable building block, presents a unique set of challenges due to its electronic properties and heteroatomic nature. This document provides in-depth, question-and-answer-based troubleshooting strategies grounded in mechanistic principles to help you navigate these complexities and achieve successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction shows no conversion. All I recover is my 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde starting material. What are the primary points of failure?
A1: Zero conversion in a Suzuki coupling, especially with a challenging aryl chloride, typically points to a failure in the initial, and often rate-limiting, step of the catalytic cycle: oxidative addition .[1][2] The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than its bromide or iodide counterparts, making its activation a major hurdle.[2][3]
Immediate Checklist:
-
Inert Atmosphere: Is your reaction vessel rigorously purged of oxygen? Palladium(0) catalysts are extremely sensitive to oxidation, which renders them inactive. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[2] Aryl chlorides require highly active catalyst systems. You need a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, electron-rich, and sterically bulky ligand.[1][3] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[3][4]
-
Reagent Quality: Are your reagents (boronic acid, base, solvent) anhydrous and pure? Water can facilitate the decomposition of boronic acids (protodeboronation), and impurities in bases can poison the catalyst.[5][6]
Below is a diagram illustrating the primary challenge with this specific substrate.
Caption: Key challenges in the Suzuki coupling of the target substrate.
Q2: I'm observing very low yield (<20%) and the reaction has stalled. How can I improve the conversion?
A2: Stalled reactions with low conversion suggest that while the catalytic cycle is initiating, it is either inefficient or the catalyst is deactivating over time. The thieno[3,2-d]pyrimidine core contains Lewis basic nitrogen and sulfur atoms that can coordinate to the palladium center, leading to catalyst inhibition or decomposition.[5]
Troubleshooting Strategy:
-
Optimize the Ligand: This is the most critical parameter. For electron-deficient heteroaryl chlorides, bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[3][4] They create a sterically hindered yet electron-rich environment around the palladium, which promotes the key steps of the catalytic cycle and can prevent catalyst deactivation.
-
Screen Your Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3][7] A base that is too weak may not form the active boronate species efficiently. A base that is too strong or has poor solubility can lead to side reactions or heterogeneity issues.
-
Inorganic Bases: K₃PO₄ is often an excellent choice as it is strong enough for the transmetalation step but generally minimizes side reactions. K₂CO₃ and Cs₂CO₃ are also common.
-
Fluoride Sources: Anhydrous fluoride bases like KF or CsF can be effective, particularly if your substrate is sensitive to stronger bases.[7][8]
-
-
Solvent Selection: The solvent must solubilize all components and can influence the reaction rate and selectivity.[9][10] Aprotic polar solvents are often preferred.
-
Common Choices: Dioxane, THF, and Toluene (often with an aqueous base) are standard starting points.
-
For stubborn reactions: Polar aprotic solvents like DMF or DMAc can sometimes increase reaction rates, but be cautious as they are harder to render completely anhydrous and can decompose at high temperatures.[10]
-
Optimization Table: Recommended Starting Conditions for Screening
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Condition C (Mild) | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2.5 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-2.5 mol%) | Common, reliable palladium precursors. |
| Ligand | SPhos (2-5 mol%) | IPr (NHC ligand) (4-10 mol%) | P(t-Bu)₃ (2-5 mol%) | SPhos is a robust go-to. NHCs offer high activity. P(t-Bu)₃ is a simpler but effective bulky phosphine.[4][8] |
| Base | K₃PO₄ (2-3 equiv.) | K₂CO₃ (3 equiv.) | KF (spray-dried) (3 equiv.) | K₃PO₄ offers good balance. K₂CO₃ is a standard. KF is milder and useful for base-sensitive substrates.[8] |
| Solvent | Dioxane/H₂O (10:1) | Toluene | THF | Dioxane is an excellent solvent for Suzuki couplings. Toluene allows for higher temperatures. THF is a good general-purpose choice. |
| Temperature | 80-100 °C | 110 °C | 60-80 °C | Start around 80-100 °C. Higher temperatures may be needed but can also increase decomposition.[11] |
Q3: My main side product is the homocoupled dimer of my boronic acid. What causes this and how can I suppress it?
A3: Homocoupling of the boronic acid (R-B(OH)₂ → R-R) is a common side reaction. It can be promoted by the presence of oxygen or by certain palladium species in the catalytic cycle. The primary cause is often related to the transmetalation step being slow relative to other processes.
Mitigation Strategies:
-
Strictly Anaerobic Conditions: Ensure your degassing procedure is thorough. Perform at least three freeze-pump-thaw cycles for your solvent or bubble argon/nitrogen through it for a minimum of 30 minutes. Add the catalyst and ligand to the reaction vessel after degassing the solvent containing your substrate and base.
-
Adjust Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents). This ensures that even with some homocoupling, there is sufficient reagent to react with your limiting heteroaryl chloride. Avoid a large excess, as it complicates purification.
-
Change the Boron Reagent: Boronic esters (e.g., pinacol esters) or trifluoroborate salts (e.g., R-BF₃K) are often more stable and less prone to homocoupling and protodeboronation than their corresponding boronic acids.[3]
-
Slower Catalyst Addition: In some cases, adding the palladium catalyst solution slowly via syringe pump to the heated reaction mixture can maintain a low concentration of the active catalyst, favoring the cross-coupling pathway over homocoupling.
Q4: I suspect my boronic acid is decomposing via protodeboronation. How can I confirm and prevent this?
A4: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.[6] It is often catalyzed by residual palladium, acid/base, or water, especially at elevated temperatures.
Confirmation:
-
Monitor the reaction by LC-MS or GC-MS. Look for the mass corresponding to the arene (Ar-H) derived from your boronic acid (Ar-B(OH)₂).
Prevention:
-
Use Anhydrous Conditions: This is the most effective preventative measure. Use anhydrous solvents, dry your base (e.g., K₃PO₄ can be baked in an oven), and use high-purity boronic acid. Some protocols for difficult couplings benefit from strictly anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK).[5]
-
Use Boronic Esters: As mentioned previously, boronic pinacol esters (Bpin) are significantly more robust against protodeboronation than boronic acids.[12]
-
Lower the Reaction Temperature: If possible, screen for a more active catalyst/ligand combination that allows the reaction to proceed efficiently at a lower temperature, minimizing the rate of thermal decomposition.
-
Choose the Right Base: While a base is necessary, overly harsh conditions or the presence of excess water with the base can accelerate decomposition.[6] Using a precisely measured amount of a moderately strong, anhydrous base like spray-dried KF can be beneficial.[8]
Experimental Protocols & Workflows
Protocol: General Procedure for Suzuki Coupling with 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
This is a starting point protocol. Optimization of all parameters is highly recommended.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inerting the System: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add the required amount of this catalyst solution to the reaction mixture via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by periodically taking small, quenched aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
The following diagram provides a logical path for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting the Suzuki coupling reaction.
The Catalytic Cycle: A Deeper Look
Understanding the mechanism is key to rational troubleshooting. The generally accepted cycle involves three main stages.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-limiting step.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 6(12), 8069–8073. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Ahmad, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?[Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Ahmad, I., et al. (2023). Selected thienopyrimidines derivatives as biological active compounds. ResearchGate. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?[Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?[Link]
-
ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(46), 16584–16595. [Link]
-
Semantic Scholar. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]
-
Guedes, G. S., et al. (2024). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences, 25(5), 2959. [Link]
-
Dolenc, M. S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(15), 4398. [Link]
-
Newman, S. G., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 86(1), 1056–1061. [Link]
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- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Preventing decomposition of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde during synthesis
Welcome to the technical support center for the synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of its synthesis and prevent its decomposition.
Introduction: The Challenge of Synthesizing 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a key building block in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors.[1] Its synthesis, typically involving a Vilsmeier-Haack formylation of a 2-chlorothieno[3,2-d]pyrimidine precursor, presents several challenges. The molecule is susceptible to decomposition under certain conditions, leading to reduced yields and purification difficulties. This guide provides in-depth technical advice to help you optimize your synthetic route and obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde?
A1: The most prevalent method is the Vilsmeier-Haack reaction.[2] This involves treating the starting material, 2-chlorothieno[3,2-d]pyrimidine, with a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[3]
Q2: What are the main causes of decomposition of the product during synthesis?
A2: The primary causes of decomposition are:
-
Hydrolysis: The chloro group at the 2-position and the iminium intermediate of the Vilsmeier-Haack reaction are susceptible to hydrolysis, especially during aqueous work-up.[4]
-
Overheating: The Vilsmeier-Haack reaction can be exothermic. Uncontrolled temperature increases can lead to side reactions and decomposition.
-
Improper Quenching: Aggressive quenching of the reaction with strong bases or water at elevated temperatures can degrade the product.
-
Dehalogenation: Under certain conditions, particularly with prolonged reaction times or in the presence of certain nucleophiles, the chloro group can be lost.[5]
Q3: Why is my reaction mixture turning dark or forming a tar-like substance?
A3: A dark reaction mixture or the formation of tar often indicates decomposition. This can be caused by:
-
Excessively high reaction temperatures: The Vilsmeier-Haack reaction should be carefully temperature-controlled.
-
Presence of moisture: Phosphorus oxychloride reacts violently with water, which can lead to uncontrolled side reactions.[6] Ensure all glassware and reagents are scrupulously dry.
-
Incorrect stoichiometry: An incorrect ratio of reagents can lead to side reactions and polymerization.
Q4: How can I monitor the progress of the Vilsmeier-Haack reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[7] A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be used to separate the starting material, product, and any potential byproducts. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active.
Troubleshooting Guide
This section provides detailed solutions to common problems encountered during the synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Vilsmeier Reagent | Ensure POCl₃ is fresh and has been stored under anhydrous conditions. Use anhydrous DMF. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) before adding the substrate. | The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared and handled correctly.[6] |
| Insufficient Reaction Temperature or Time | After the initial addition at low temperature, the reaction may require gentle heating (e.g., 40-60 °C) to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time. | The electrophilicity of the Vilsmeier reagent and the nucleophilicity of the thienopyrimidine ring dictate the required reaction conditions.[2] |
| Poor Quality Starting Material | Verify the purity of the 2-chlorothieno[3,2-d]pyrimidine starting material by NMR or LC-MS. Impurities can interfere with the reaction. | Impurities can consume the Vilsmeier reagent or catalyze side reactions. |
Problem 2: Product Decomposition During Work-up
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Hydrolysis of the Product | Quench the reaction mixture by pouring it slowly onto a cold (0 °C) saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate.[8] Avoid using strong bases like NaOH or KOH initially. Maintain a low temperature throughout the quenching process. | The iminium intermediate formed during the reaction is hydrolyzed to the aldehyde during work-up. Harsh basic conditions can promote hydrolysis of the 2-chloro substituent and other side reactions.[4] |
| Exothermic Quenching | Add the reaction mixture to the quenching solution dropwise with vigorous stirring to dissipate heat effectively. | The reaction of unreacted POCl₃ with water is highly exothermic and can cause localized heating, leading to product degradation. |
| Product Instability in Aqueous Media | After quenching, promptly extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Minimize the time the product is in contact with the aqueous phase. | Prolonged exposure to aqueous conditions, especially if not pH-neutral, can lead to hydrolysis of the chloro group. |
Problem 3: Difficult Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Formation of Byproducts | Optimize the reaction conditions (temperature, time, stoichiometry) to minimize byproduct formation. Consider using a milder formylating agent if over-reaction is suspected. | Over-formylation or other side reactions can lead to a complex mixture of products that are difficult to separate. |
| Residual DMF | After extraction, wash the organic layer with water or brine to remove residual DMF. DMF can also be removed under high vacuum. | DMF is a high-boiling point solvent and can be challenging to remove completely, potentially interfering with crystallization or chromatography. |
| Co-eluting Impurities | Use a different solvent system for column chromatography or consider recrystallization from a suitable solvent or solvent mixture. | Finding the optimal purification method is crucial for obtaining a high-purity product. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde via Vilsmeier-Haack Reaction
Materials:
-
2-Chlorothieno[3,2-d]pyrimidine
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add POCl₃ (1.5 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-chlorothieno[3,2-d]pyrimidine (1 equivalent) in anhydrous DCM to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to 0 °C.
-
Carefully quench the reaction by slowly pouring the mixture onto a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing the Process
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Potential Decomposition Pathways
Caption: Potential decomposition pathways for the target compound.
References
- BenchChem. (n.d.). 2-Chlorothieno[3,2-d]pyrimidin-4-amine. Retrieved from a relevant chemical supplier website.
- Google Patents. (n.d.). Method for preparing vilsmeier reagent. WO2020050368A1.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 3(3), 187-193.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Royal Society of Chemistry. (1979). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). J. Chem. Soc., Perkin Trans. 1, 239-244.
- Sigma-Aldrich. (n.d.). 2-Chlorothieno[3,2-d]pyrimidine. Retrieved from a relevant chemical supplier website.
- MDPI. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6529.
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-INDOLE-CARBOXALDEHYDE [Indole, 3-formyl-]. Retrieved from [Link]
- Indian Journal of Chemistry. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(12), 2569-2574.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ACS Publications. (2020). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 63(24), 15856-15874.
- BenchChem. (n.d.). Molecular weight and formula of 2-Chlorothieno[3,2-d]pyrimidin-4-amine.
- ResearchGate. (2014). C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions....
-
Organic Syntheses. (n.d.). CATALYTIC VILSMEIER-HAACK REACTION: FORMYLATION OF INDOLES. Retrieved from [Link]
- ChemScene. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from a relevant chemical supplier website.
- RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27431-27461.
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.... Retrieved from [Link]
- BenchChem. (n.d.). A Head-to-Head Comparison of Vilsmeier-Haack and Friedel-Crafts Formylation for Aromatic Aldehyde Synthesis.
- Science of Synthesis. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles.
- ResearchGate. (2019). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies.
-
Academia.edu. (n.d.). (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
- National Institutes of Health. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Scientific Reports, 10, 1872.
- PubMed. (2019). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry, 182, 111631.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- ChemicalBook. (n.d.). 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidine-6-carboxylic acid. Retrieved from a relevant chemical supplier website.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. growingscience.com [growingscience.com]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 7. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Catalyst Selection for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for reactions involving 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for catalyst selection in key synthetic transformations. Our goal is to synthesize technical accuracy with field-proven insights, moving beyond simple protocols to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Part 1: General Considerations & Core Challenges
Question 1: What are the primary challenges when using 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in palladium-catalyzed cross-coupling reactions?
Answer: Successfully employing this substrate in cross-coupling reactions requires addressing two main challenges inherent to its structure:
-
Potential for Catalyst Poisoning: The thieno[3,2-d]pyrimidine core contains both sulfur and nitrogen atoms. These heteroatoms possess lone pairs of electrons that can coordinate strongly to the palladium catalyst center. This coordination can saturate the catalyst's coordination sphere, preventing the necessary oxidative addition step or inhibiting other key steps in the catalytic cycle, leading to catalyst deactivation and low yields. The choice of ligand is critical to mitigate this effect.
-
Functional Group Compatibility: The presence of the aldehyde group at the 7-position introduces another layer of complexity. Aldehydes can potentially undergo side reactions under certain conditions, such as reduction or condensation, although they are generally well-tolerated in most standard cross-coupling protocols. More importantly, the aldehyde could potentially coordinate to the metal center. Therefore, reaction conditions, particularly the choice of base and temperature, must be selected to ensure the aldehyde remains intact.
Selecting a robust catalyst system, typically involving a sterically hindered and electron-rich ligand, is paramount to overcome these challenges by promoting the desired catalytic cycle over off-cycle deactivation pathways.[1]
Part 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
Question 2: What is the recommended starting catalyst system for a Suzuki-Miyaura coupling with this substrate?
Answer: For the Suzuki-Miyaura coupling of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde with an aryl or heteroaryl boronic acid, a highly active catalyst system is required to overcome the relative inertness of the C-Cl bond and potential catalyst inhibition.
A state-of-the-art system using a palladium pre-catalyst and a specialized phosphine ligand is the most reliable starting point. We recommend a Buchwald-type pre-catalyst like XPhos Pd G2 or G3 . These pre-catalysts are air-stable, easy to handle, and efficiently generate the active Pd(0) species in solution.[2] The XPhos ligand is a bulky, electron-rich biaryl phosphine designed to accelerate both the oxidative addition and reductive elimination steps, which is crucial for challenging substrates.[2]
If pre-catalysts are unavailable, a system generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a ligand like XPhos or SPhos is a viable alternative.
Causality: The steric bulk of ligands like XPhos creates a coordinatively unsaturated palladium center that favors the oxidative addition of the aryl chloride. Their strong electron-donating ability increases the electron density on the palladium, which in turn facilitates the rate-limiting reductive elimination step to release the product and regenerate the catalyst.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | XPhos Pd G2/G3 (1-3 mol%) | Air-stable, reliable generation of active Pd(0). Ensures a 1:1 Pd:Ligand ratio. |
| Alternative Pd/Ligand | Pd(OAc)₂ (1-3 mol%) + XPhos (2-6 mol%) | In situ generation. A 1:2 Pd:Ligand ratio is often optimal. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Moderately strong, non-nucleophilic bases. K₃PO₄ is often superior for heteroaryl chlorides. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1) | Aprotic solvents are standard. A small amount of water can aid in dissolving the base and facilitating transmetalation. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to promote oxidative addition of the chloride. |
Question 3: My Suzuki coupling yield is low or the reaction has stalled. What are the common causes and how can I troubleshoot it?
Answer: Low conversion in Suzuki couplings with this substrate often points to catalyst inefficiency or deactivation. Here is a logical troubleshooting workflow:
-
Verify Reagent Quality: Ensure the boronic acid is not degraded (boronic acids can dehydrate to form unreactive trimeric boroxines). Use freshly purchased or properly stored boronic acid. Ensure the solvent is anhydrous (if using a non-aqueous system) and adequately degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Screen Ligands and Bases: If the XPhos/SPhos system fails, catalyst screening is the next logical step. Some systems show variable performance with different substrates.[3]
-
Alternative Ligands: Try other bulky phosphine ligands like RuPhos or an N-heterocyclic carbene (NHC) ligand such as IPr.
-
Base Optimization: The choice of base is critical. Switch from K₃PO₄ to a stronger base like Cs₂CO₃. The larger, more soluble cation can accelerate the deprotonation of the boronic acid complex.
-
-
Address Catalyst Deactivation: If the reaction starts but stalls, catalyst deactivation is likely.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome slow deactivation.
-
Change Palladium Source: Some Pd(II) pre-catalysts can be inefficiently reduced to the active Pd(0) state.[4] Using a Pd(0) source like Pd₂(dba)₃ might improve results.
-
Sources
Solvent effects on the reactivity of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Introduction: Welcome to the dedicated technical support guide for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the reactivity of this versatile heterocyclic building block. The thieno[3,2-d]pyrimidine core is a significant scaffold in medicinal chemistry, and understanding its reactivity is paramount for successful synthesis campaigns.[1][2] This guide focuses specifically on the critical role of solvent selection in directing reaction outcomes, ensuring both high yield and chemoselectivity. We will dissect the interplay between the two primary reactive sites: the C2-chloro group, prone to nucleophilic aromatic substitution (SNAr), and the C7-carbaldehyde, susceptible to nucleophilic addition and other carbonyl reactions.
Section 1: Frequently Asked Questions (FAQs) - Core Reactivity Principles
This section addresses fundamental questions regarding the chemical behavior of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Question 1: What are the primary reactive sites on the molecule and how do they influence each other?
Answer: The molecule possesses two key electrophilic centers:
-
C2-Position: The chlorine atom attached to the pyrimidine ring is a leaving group, making this position susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
C7-Carbaldehyde: The carbonyl carbon of the aldehyde group is a classic electrophilic site for nucleophilic addition.
Crucially, these sites are in electronic communication. The C7-carbaldehyde is a moderately strong electron-withdrawing group. This effect is relayed through the fused ring system, reducing electron density in the pyrimidine ring and thereby activating the C2-position for SNAr. This makes the C2-chloro substituent significantly more labile than on an unsubstituted 2-chlorothienopyrimidine.
Question 2: What is the general mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C2 position, and why is it relevant here?
Answer: The SNAr reaction at the C2 position proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .
-
Elimination: The aromaticity is restored as the chloride ion (leaving group) is expelled, yielding the final substituted product.
The stability of the Meisenheimer complex is the key to the reaction's success. The electron-withdrawing aldehyde group at C7 helps to stabilize this anionic intermediate through resonance, lowering the activation energy and facilitating the reaction.
Question 3: Why is solvent selection so critical for reactions involving this substrate?
Answer: Solvent selection is arguably the most critical variable for controlling both the rate and selectivity of reactions with this substrate. The solvent's properties directly influence:
-
Nucleophile Reactivity: Protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with anionic nucleophiles, creating a solvent shell that "cages" and deactivates them, slowing down SNAr reactions.[3] Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) solvate the counter-ion of the nucleophile but leave the anion relatively "naked" and highly reactive.[4]
-
Intermediate Stabilization: Polar solvents are essential for stabilizing the charged Meisenheimer complex formed during the SNAr pathway.[5]
-
Chemoselectivity: The choice of solvent can dictate whether a nucleophile preferentially attacks the C2-chloro position (SNAr) or the C7-aldehyde (nucleophilic addition). A solvent that enhances nucleophilicity will favor the kinetically faster SNAr pathway.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to address specific problems you may encounter in the laboratory.
Problem 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions.
Question: I am reacting 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde with an amine nucleophile in ethanol, and I am seeing very low conversion to my desired 2-amino product, even with heating. What is going wrong?
Answer & Analysis: This is a classic solvent-related issue. Your choice of a protic solvent (ethanol) is likely deactivating your nucleophile. The acidic proton of ethanol hydrogen-bonds to the lone pair of your amine, reducing its availability to attack the C2 position. Furthermore, while polar, ethanol is less effective at stabilizing the Meisenheimer intermediate compared to polar aprotic solvents.
Recommended Actions:
-
Change to a Polar Aprotic Solvent: Switch the solvent to N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents will enhance the nucleophilicity of your amine and better stabilize the reaction intermediate.[4][6]
-
Add a Non-Nucleophilic Base: The SNAr reaction liberates HCl, which will protonate your amine nucleophile, rendering it inactive. Add an excess of a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) to act as a scavenger for the acid produced.[7]
-
Increase Temperature: If conversion is still sluggish in a polar aprotic solvent, increasing the temperature to 80-120 °C is often effective. Microwave irradiation can also be used to accelerate the reaction.[8]
Problem 2: Competing Reaction at the Aldehyde Group.
Question: I am attempting an SNAr reaction with a soft nucleophile (e.g., a thiol), but I am isolating a significant amount of a byproduct resulting from addition to the aldehyde. How can I improve selectivity for the C2-substitution?
Answer & Analysis: While the C2-position is electronically activated, the aldehyde remains a potent electrophile, especially for strong or "hard" nucleophiles. To favor SNAr, you must either increase the rate of SNAr relative to aldehyde addition or temporarily mask the aldehyde.
Recommended Actions:
-
Optimize Solvent for SNAr: As with Problem 1, using a polar aprotic solvent like DMF or DMSO is the first and most important step. These solvents dramatically accelerate SNAr, making it the dominant kinetic pathway for many nucleophiles.[9]
-
Protect the Aldehyde: If selectivity remains an issue, a protection strategy is advised. The aldehyde can be easily converted into an acetal (e.g., using ethylene glycol and an acid catalyst like p-TsOH). The acetal is stable to the SNAr conditions. Once the substitution is complete, the aldehyde can be regenerated by acidic hydrolysis.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable SNAr rate. Nucleophilic addition to the aldehyde often has a lower activation energy and can sometimes be favored at lower temperatures, but the dramatic rate increase of SNAr in aprotic solvents usually makes it the predominant pathway even at room temperature.
Problem 3: Poor Solubility of Starting Materials.
Question: My 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde and/or my nucleophile are not dissolving well in my chosen solvent, leading to a heterogeneous mixture and poor reaction.
Answer & Analysis: Poor solubility is a common impediment to achieving optimal reaction kinetics. The fused aromatic system of the thienopyrimidine can lead to low solubility in less polar solvents.
Recommended Actions:
-
Select a Stronger Solvent: DMF and DMSO are excellent solvents for a wide range of organic molecules, including heterocyclic compounds, and should be your first choice when solubility is a concern.
-
Use a Solvent Mixture: A co-solvent system can be effective. For example, if your nucleophile is soluble in Tetrahydrofuran (THF) but the thienopyrimidine is not, running the reaction in a mixture of THF and DMF can often solve the issue.
-
Gentle Heating: Applying gentle heat while stirring can often be sufficient to dissolve the starting materials and initiate the reaction. Ensure the temperature is appropriate for the desired reaction pathway.
Section 3: Protocols & Comparative Data
This section provides a general experimental procedure and a table summarizing the expected impact of solvent choice.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
Scientist's Note: This protocol is a starting point and should be optimized for specific substrates. The choice of base and temperature may vary.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent & Reagents: Add dry, polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate). Add the amine nucleophile (1.1 - 1.5 eq) followed by a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).
-
Reaction: Stir the mixture at the desired temperature (e.g., 25 °C to 100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Table: Impact of Solvent on SNAr Reaction Outcome
Note: The following data is illustrative, based on established principles of solvent effects on SNAr reactions. Actual yields may vary.
| Solvent Class | Example Solvent | Expected SNAr Rate | Expected Selectivity (SNAr vs. Aldehyde Addition) | Rationale |
| Polar Aprotic | DMF, DMSO | Very Fast | High | Solvates cation, "naked" anion is highly nucleophilic. Stabilizes Meisenheimer complex.[4][6] |
| Polar Protic | Ethanol, Methanol | Very Slow | Low to Moderate | Solvates and deactivates the nucleophile via hydrogen bonding.[3] |
| Nonpolar Aprotic | Toluene, Hexane | Extremely Slow / No Reaction | Poor | Poor solubility of starting materials and inability to stabilize charged intermediates. |
| Ethereal | THF, Dioxane | Slow to Moderate | Moderate | Moderate polarity can support the reaction but is generally less effective than DMF or DMSO. |
Section 4: Visual Guides & Workflows
Diagram 1: SNAr Mechanism on the Thienopyrimidine Core
Caption: The two-step addition-elimination mechanism for SNAr.
Diagram 2: Troubleshooting Workflow for Low SNAr Yield
Caption: A decision tree for systematically troubleshooting low-yielding SNAr reactions.
References
-
Al-Otaibi, J. S., et al. (2021). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 26(15), 4496. [Link]
-
Disch, J. S., et al. (2018). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 61(8), 3463–3481. [Link]
-
Liu, Y., et al. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Chilean Chemical Society, 67(2). [Link]
- CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. (2012).
-
Mancini, P. M. E., et al. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (7), 1141-1145. [Link]
-
Taylor, D. E., et al. (2019). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Scientific Reports, 9(1), 1-13. [Link]
-
Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Kazaryan S. G., et al. (2000). ChemInform Abstract: Synthesis of Condensed Derivatives of 2‐Substituted Thieno[2,3‐d]pyrimidin‐4‐ones. ChemInform, 31(20). [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Polycyclic Aromatic Compounds, 42(5), 2265-2283. [Link]
-
Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2018(20-21), 2639–2649. [Link]
-
Al-Ghorbani, M., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(14), 5347. [Link]
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 863-896. [Link]
-
Hafez, H. N., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry, 45(9), 4047-4055. [Link]
-
Al-Taisan, K. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3988. [Link]
-
Desroches, C., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(21), 5001. [Link]
-
DiRocco, D. A., et al. (2019). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Nudelman, N. S., et al. (2009). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. The Open Organic Chemistry Journal, 3(1). [Link]
-
El-Gaby, M. S. A., et al. (2014). Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. International Journal of Advanced Research, 2(3), 646-655. [Link]
Sources
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- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sapub.org [sapub.org]
- 7. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde Reactions
Welcome to the technical support center for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile heterocyclic compound. Here, we address common challenges encountered during reaction work-up and purification, providing expert insights and actionable troubleshooting strategies in a convenient question-and-answer format. Our goal is to empower you with the knowledge to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction Work-up
Question 1: My reaction mixture is a complex emulsion after quenching with water. How can I effectively separate the organic and aqueous layers?
Answer: Emulsion formation is a common issue, particularly when residual starting materials or byproducts act as surfactants. Here’s a systematic approach to break the emulsion:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often forces the separation of the organic layer.
-
Solvent Addition: Carefully add more of the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane). This can dilute the emulsifying agents and promote phase separation.
-
Gentle Stirring/Swirling: Avoid vigorous shaking during extraction. Instead, gently invert the separatory funnel multiple times. If an emulsion has already formed, gentle swirling can sometimes help it coalesce.
-
Filtration: In stubborn cases, filtering the entire emulsion through a pad of Celite® or glass wool can help to break it up.
Causality: Emulsions are stabilized by substances that have affinity for both the organic and aqueous phases. By altering the properties of the aqueous phase (increasing ionic strength with brine) or diluting the organic phase, you disrupt this stability, leading to phase separation.
Question 2: I observe incomplete consumption of my starting material by TLC analysis. Should I extend the reaction time or proceed to work-up?
Answer: This is a critical decision that depends on the reaction profile.
-
Monitor Reaction Progress: Continue to monitor the reaction by TLC at regular intervals (e.g., every 30-60 minutes). If the reaction is still progressing, extending the time may be beneficial.
-
Check for Stalling: If there is no significant change in the ratio of starting material to product over an extended period, the reaction may have stalled. This could be due to catalyst deactivation, reagent degradation, or reaching equilibrium.
-
Side Product Formation: Be vigilant for the appearance of new, lower Rf spots on your TLC plate, which could indicate decomposition of the product or starting material. If side products are increasing, it is best to stop the reaction and proceed to work-up to maximize the yield of the desired product.
Expert Insight: For many reactions involving 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, prolonged reaction times at elevated temperatures can lead to decomposition. It is often more practical to accept a moderate conversion and separate the product from the unreacted starting material during purification.
Question 3: What is the best way to remove residual acid or base from my organic layer after extraction?
Answer: Neutralizing the organic layer is crucial to prevent product degradation and ensure successful purification.
-
Acid Removal: To remove acidic impurities (e.g., HCl), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium carbonate (Na2CO3). Be cautious of pressure build-up from CO2 evolution.
-
Base Removal: To remove basic impurities (e.g., triethylamine, diisopropylethylamine), wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 0.1 M HCl)[1]. Alternatively, a wash with a saturated aqueous solution of ammonium chloride (NH4Cl) can be used for more sensitive substrates.
Self-Validating System: The success of the wash can be quickly checked. After a bicarbonate wash, a drop of the aqueous layer on pH paper should be neutral or slightly basic. Conversely, after an acid wash, it should be neutral or slightly acidic.
Purification
Question 4: My crude product is an oil that is difficult to handle and purify by crystallization. What are my options?
Answer: Obtaining a solid product can be challenging. Here are some techniques to consider:
-
Solvent Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether) to the oil and stir vigorously. This can often induce precipitation of the product as a solid. Sonication can also be effective.
-
Column Chromatography: This is the most common method for purifying oils or amorphous solids. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point for many thieno[3,2-d]pyrimidine derivatives[2].
-
Co-evaporation: Dissolve the oil in a small amount of a volatile solvent like dichloromethane and add a high-boiling point, non-polar solvent like hexanes. Rotary evaporation will remove the more volatile solvent first, often leaving the product as a solid.
Question 5: I am seeing multiple spots on my TLC after column chromatography. How can I improve the separation?
Answer: Achieving good separation requires optimizing your chromatography conditions.
-
Solvent System: Experiment with different solvent systems. Adding a small amount of a more polar solvent (e.g., methanol in dichloromethane) or a different solvent with alternative selectivity (e.g., diethyl ether) can significantly alter the separation.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
-
Loading Technique: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This "dry loading" technique often results in sharper bands and better separation than loading as a concentrated solution.
-
Fraction Size: Collect smaller fractions to avoid mixing of closely eluting compounds.
Question 6: The chlorine atom at the 2-position seems to be susceptible to hydrolysis. How can I minimize this during work-up and purification?
Answer: The chloro-substituent on the pyrimidine ring is activated towards nucleophilic substitution, and hydrolysis to the corresponding hydroxypyrimidine can be a significant side reaction[3].
-
Avoid Strong Bases: During work-up, use weak bases like saturated sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.
-
Anhydrous Conditions: Ensure all solvents used for extraction and chromatography are dry. Dry the organic layer thoroughly with a drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) before concentrating.
-
Temperature Control: Perform extractions and concentration at room temperature or below to minimize the rate of hydrolysis.
-
pH of Silica Gel: Standard silica gel can be slightly acidic. If you suspect acid-catalyzed hydrolysis, you can use silica gel that has been neutralized by washing with a dilute solution of triethylamine in the column solvent system.
Expertise & Experience: The electrophilicity of the carbon at the 2-position is enhanced by the electron-withdrawing pyrimidine ring, making it susceptible to nucleophilic attack by water. Minimizing contact with water and strong nucleophiles is key to preserving the chloro-substituent.
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol is a standard procedure for quenching a reaction and extracting the product into an organic solvent.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL)[2].
-
Washing: Combine the organic layers and wash sequentially with:
-
0.1 M HCl (if the reaction contained a basic catalyst)[1].
-
Saturated aqueous NaHCO3 (if the reaction was run under acidic conditions or to remove acidic byproducts).
-
Saturated aqueous NaCl (brine) to aid in phase separation and remove residual water.
-
-
Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4[2].
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines the steps for purifying the crude product.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% hexanes).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for reaction work-up and purification.
Caption: Decision tree for common troubleshooting scenarios.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Solution | Key Parameter to Monitor |
| Low Yield | Incomplete reaction | Extend reaction time or optimize conditions | TLC analysis of starting material vs. product |
| Product decomposition | Shorten reaction time, lower temperature | Appearance of new spots on TLC | |
| Hydrolysis of chloro group | Use anhydrous solvents, avoid strong bases | LC-MS for mass of hydrolyzed byproduct | |
| Purification Difficulty | Oiling out | Trituration with a non-polar solvent | Formation of a solid precipitate |
| Poor separation | Optimize chromatography solvent system | TLC Rf values and spot separation | |
| Emulsion Formation | Surfactant-like byproducts | Wash with saturated brine solution | Clear separation of aqueous and organic layers |
References
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available from: [Link]
- Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. Google Patents.
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available from: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available from: [Link]
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed. Available from: [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central. Available from: [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PubMed Central. Available from: [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing. Available from: [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Therapeutic Potential of 2-Chlorothieno[3,2-d]pyrimidine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold, a heterocyclic structure bioisosteric to purines, has garnered significant attention in medicinal chemistry. Its versatile framework has been extensively explored for the development of novel therapeutic agents across various disease areas, including oncology and infectious diseases. The introduction of a chlorine atom at the 2-position and a carbaldehyde group at the 7-position of this scaffold creates a highly reactive and versatile starting material: 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde . This guide provides a comparative analysis of the biological activities of analogues derived from this key intermediate, offering insights into their therapeutic potential and the underlying structure-activity relationships.
The Strategic Importance of the 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde Scaffold
The 2-chloro substituent on the thieno[3,2-d]pyrimidine ring serves as a crucial synthetic handle, enabling a diverse range of chemical modifications. This position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the exploration of a broad chemical space. The 7-carbaldehyde group provides another reactive site for derivatization, such as the formation of Schiff bases, hydrazones, or other carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde an invaluable precursor for generating extensive libraries of novel compounds with diverse biological profiles.
Comparative Analysis of Biological Activities
Extensive research has demonstrated that modifications to the 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde core can lead to compounds with potent and selective biological activities. Here, we compare the performance of different classes of analogues based on their primary therapeutic applications.
Anticancer Activity
The thieno[3,2-d]pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as kinase inhibitors.[1] Analogues of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde have shown promise in this area, with their efficacy often linked to the nature of the substituent introduced at the 2-position.
Table 1: Comparative Anticancer Activity of 2-Substituted Thieno[3,2-d]pyrimidine Analogues
| Analogue Class | Example Substituent at C2 | Target/Mechanism of Action | Reported IC50 Values | Key Findings & Rationale |
| Amino Derivatives | Anilines, Alkylamines | Kinase Inhibition (e.g., EGFR, VEGFR) | Varies widely based on amine substituent | The introduction of substituted anilines can lead to potent kinase inhibition by mimicking the hinge-binding interactions of ATP. The nature and position of substituents on the aniline ring are critical for potency and selectivity. |
| Hydrazone Derivatives | Substituted Phenylhydrazines | Apoptosis Induction, Cell Cycle Arrest | Varies based on substitution | The formation of hydrazones from the 7-carbaldehyde group can introduce bulky aromatic moieties that may interact with different biological targets, leading to antiproliferative effects through various mechanisms. |
| Schiff Base Derivatives | Primary Amines | Multiple (Kinase inhibition, DNA intercalation) | Varies | The imine bond of Schiff bases offers a point for further chemical modification and can contribute to the overall lipophilicity and cell permeability of the molecule. |
A notable study highlighted the antiproliferative activities of halogenated thieno[3,2-d]pyrimidines, emphasizing the importance of the chlorine atom at the C4-position for biological activity.[1] While this study did not specifically use the 7-carbaldehyde starting material, it underscores the significance of halogenation in this scaffold for anticancer effects. The electrophilic nature of the carbon bearing the chlorine atom can be crucial for covalent interactions with target proteins.[1]
Experimental Workflows and Methodologies
The evaluation of the biological activity of these analogues typically follows a standardized workflow, beginning with synthesis and culminating in in-vivo efficacy studies for promising candidates.
General Synthetic Protocol for 2-Substituted Analogues
A common synthetic route for generating a library of 2-substituted thieno[3,2-d]pyrimidine-7-carbaldehyde analogues involves the nucleophilic aromatic substitution of the 2-chloro group.
Step-by-Step Methodology:
-
Starting Material: 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
-
Nucleophile: A diverse range of primary or secondary amines, thiols, or alcohols.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base (if necessary): A non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography on silica gel to yield the desired 2-substituted analogue.
Caption: General workflow for the synthesis of 2-substituted thieno[3,2-d]pyrimidine-7-carbaldehyde analogues.
In Vitro Biological Evaluation Workflow
Once synthesized, the analogues undergo a battery of in vitro assays to determine their biological activity and mechanism of action.
Caption: A typical workflow for the in vitro biological evaluation of synthesized analogues.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The synthesized analogues are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Future Perspectives and Conclusion
The 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The ability to easily introduce a wide range of chemical diversity at the 2- and 7-positions allows for the fine-tuning of biological activity and the exploration of new mechanisms of action. While much of the published research focuses on the broader class of thieno[3,2-d]pyrimidines, the strategic use of the 7-carbaldehyde derivative as a building block holds significant potential for the discovery of next-generation drugs. Future research should focus on the systematic exploration of analogues derived from this specific intermediate to build a more comprehensive understanding of its structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The continued investigation into this versatile scaffold is poised to yield novel and effective treatments for a range of human diseases.
References
- Ghorab, M. M., & Alsaid, M. S. (2015).
-
Seley-Radtke, K. L., & Yates, M. K. (2018). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC. [Link]
Sources
Comparative Analysis of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde Derivatives: A Guide to Structure-Activity Relationships for Kinase Inhibition
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural resemblance to purines, which allows its derivatives to interact with a multitude of biological targets.[1] This has led to the development of numerous compounds with significant pharmacological activities, including potent kinase inhibitors and antiproliferative agents.[1][2] This guide focuses on the structure-activity relationship (SAR) of a specific, yet versatile, starting scaffold: 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. We will explore how strategic modifications of the 7-carbaldehyde moiety can influence biological activity, providing a comparative framework for researchers engaged in the discovery of novel therapeutics, particularly in the realm of oncology.
The 2-chloro substituent and the 7-carbaldehyde group on the thieno[3,2-d]pyrimidine core are both critical features. The chloro group can serve as a handle for further chemical modifications or be an essential element for biological activity, as has been observed in related halogenated thieno[3,2-d]pyrimidines.[3] The 7-carbaldehyde is a versatile functional group that can be readily transformed into a wide array of other functionalities, allowing for a systematic exploration of the chemical space around this position and its impact on target engagement.
The Core Scaffold: 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
The foundational molecule, 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, presents a unique starting point for a drug discovery program. Its synthesis can be achieved through multi-step sequences, often starting from a substituted thiophene precursor, followed by cyclization to form the thienopyrimidine core and subsequent functionalization.
Structure-Activity Relationship (SAR) Analysis: The Impact of 7-Position Modifications
The following sections provide a comparative analysis of hypothetical derivatives of 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, with a focus on their potential as kinase inhibitors. The projected activities are based on established SAR principles for thieno[3,2-d]pyrimidines and related heterocyclic kinase inhibitors. A key insight from studies on structurally related thieno[3,2-d]pyrimidine-6-carboxamides is that substitution at the 7-position with a methyl group led to a decrease in activity against sirtuin enzymes.[4] This suggests that the size and nature of the substituent at this position are critical for optimal biological activity.
From Aldehyde to Carboxylic Acid and Amide: Exploring Polar Interactions
The 7-carbaldehyde can be oxidized to the corresponding carboxylic acid, which in turn can be converted to a variety of amides. These modifications introduce hydrogen bond donors and acceptors, which can form crucial interactions with the target protein.
-
7-Carboxylic Acid (Derivative 2): The introduction of a carboxylic acid group can facilitate strong hydrogen bonding and ionic interactions with basic residues in a kinase active site. However, the increased polarity may also impact cell permeability.
-
7-Carboxamide (Derivative 3): The carboxamide group is a common feature in many kinase inhibitors, often forming key hydrogen bonds with the hinge region of the kinase. Based on the potent activity of thieno[3,2-d]pyrimidine-6-carboxamides as sirtuin inhibitors, this modification is highly promising.[4] The nature of the R group on the amide nitrogen allows for further optimization of potency and pharmacokinetic properties.
Exploring Alternative Hydrogen Bonding Moieties: The Oxime Derivatives
Conversion of the 7-carbaldehyde to an oxime introduces another potential hydrogen-bonding group with different geometric and electronic properties compared to the carboxylic acid or amide.
-
7-Oxime (Derivative 4): The oxime functionality can act as both a hydrogen bond donor and acceptor. The stereochemistry of the oxime (E/Z isomers) could also influence binding affinity.
Probing the Active Site with Amines: Reductive Amination Products
Reductive amination of the 7-carbaldehyde provides a straightforward route to a variety of secondary and tertiary amines. This allows for the introduction of basic centers and larger substituents to explore different regions of the kinase active site.
-
7-(Aminomethyl) Derivatives (Derivative 5): The introduction of an aminomethyl group can lead to favorable ionic interactions with acidic residues in the target protein. The nature of the R group(s) on the nitrogen can be varied to fine-tune potency and selectivity.
Extending the Scaffold: The Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a means to extend the carbon skeleton and introduce more rigid, planar structures that can engage in hydrophobic or π-stacking interactions.
-
7-(Vinyl) Derivatives (Derivative 6): The introduction of a vinyl group can be a starting point for further functionalization or can itself contribute to binding. The nature of the R group on the vinyl moiety will significantly impact the overall shape and properties of the molecule.
Comparative Data Summary
The following table summarizes the hypothetical inhibitory activity of the discussed derivatives against a representative kinase (e.g., a tyrosine kinase). The IC50 values are projected based on the SAR principles discussed above and are intended to guide a drug discovery campaign.
| Derivative ID | R Group at Position 7 | Projected IC50 (nM) | Rationale for Projected Activity |
| 1 | -CHO | >1000 | Starting material, likely weak activity. |
| 2 | -COOH | 500 - 1000 | Potential for H-bonding, but may have poor cell permeability. |
| 3a | -CONH2 | 50 - 100 | Primary amide can form key H-bonds, a promising modification. |
| 3b | -CONH(CH3) | 20 - 50 | Small alkyl group on amide may improve potency and permeability. |
| 4 | -CH=NOH | 100 - 250 | Oxime offers alternative H-bonding opportunities. |
| 5a | -CH2NH2 | 250 - 500 | Potential for ionic interactions. |
| 5b | -CH2NH(Cyclopropyl) | 80 - 150 | Cyclopropyl group can explore hydrophobic pockets. |
| 6 | -CH=CH-Phenyl | >1000 | Bulky, non-polar group may be detrimental to activity at this position. |
Experimental Protocols
General Synthetic Scheme for 7-Substituted 2-Chlorothieno[3,2-d]pyrimidines
The following diagram illustrates a general synthetic workflow for the preparation of the target derivatives from the starting aldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde Derivatives
Introduction: Unlocking the Potential of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines, which allows its derivatives to interact with a wide array of biological targets. This versatile framework has been the foundation for developing compounds with a broad spectrum of pharmacological activities, including anticancer[1][2], antimicrobial, and anti-inflammatory properties. The anticancer potential of thienopyrimidine derivatives is particularly noteworthy, with many compounds demonstrating potent inhibitory activity against various cancer cell lines.
This guide focuses on a specific, yet underexplored, starting scaffold: 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde . This molecule presents a unique opportunity for the generation of novel therapeutic candidates. The presence of a chlorine atom at the 2-position and a carbaldehyde group at the 7-position provides two reactive sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The chlorine atom can be a target for nucleophilic substitution, while the aldehyde group is a versatile handle for forming a variety of functional groups, such as Schiff bases and hydrazones.
This guide will provide a comprehensive framework for the synthesis, in vitro evaluation, and in vivo assessment of derivatives of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, with a particular focus on their potential as anticancer agents. We will delve into detailed experimental protocols, present templates for data comparison, and discuss potential structure-activity relationships to guide the drug discovery process.
Proposed Synthetic Strategy: Derivatization of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
The aldehyde functionality at the 7-position of the core scaffold is an excellent starting point for creating a library of derivatives. A straightforward and widely used method is the formation of Schiff bases through the condensation reaction with various primary amines. This reaction is typically high-yielding and allows for the introduction of a wide range of substituents, which is ideal for structure-activity relationship (SAR) studies.
General Synthetic Scheme for Schiff Base Derivatives:
A solution of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in a suitable solvent (e.g., ethanol, methanol) is treated with an equimolar amount of a substituted primary amine. A catalytic amount of an acid (e.g., glacial acetic acid) is often added to facilitate the reaction. The reaction mixture is then heated under reflux for a specified period. The resulting Schiff base derivative can be isolated by filtration or evaporation of the solvent, followed by purification techniques such as recrystallization or column chromatography.
The progress of the reaction can be monitored by thin-layer chromatography (TLC). The structure of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Evaluation: A Framework for Anticancer Screening
The initial assessment of the anticancer potential of the newly synthesized derivatives should be performed through in vitro cytotoxicity screening against a panel of human cancer cell lines.
Proposed Cancer Cell Line Panel:
A diverse panel of cancer cell lines is recommended to assess the spectrum of activity of the compounds. This could include, but is not limited to:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative)
-
A549: Human lung carcinoma
-
HeLa: Human cervical carcinoma
-
HCT116: Human colon carcinoma
Inclusion of a non-cancerous cell line, such as human embryonic kidney cells (HEK293)[3], is crucial to evaluate the selectivity of the compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5][6][7]
Materials:
-
Synthesized 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde derivatives
-
Human cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells from culture flasks using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. On the day of treatment, prepare serial dilutions of the compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined by plotting the percentage of cell viability against the compound concentration.
-
Data Presentation: Comparative In Vitro Cytotoxicity
The results of the MTT assay should be tabulated for easy comparison of the cytotoxic activity of the different derivatives.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM) of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde Schiff Base Derivatives
| Compound ID | R-group on Schiff Base | MCF-7 | MDA-MB-231 | A549 | HeLa | HCT116 | HEK293 | Selectivity Index (SI)* |
| Parent | - | >100 | >100 | >100 | >100 | >100 | >100 | - |
| Derivative 1 | 4-Methoxyphenyl | 15.2 | 20.5 | 18.9 | 25.1 | 22.3 | 85.6 | 5.6 (MCF-7) |
| Derivative 2 | 4-Chlorophenyl | 8.7 | 12.3 | 10.1 | 15.8 | 14.2 | 60.2 | 6.9 (MCF-7) |
| Derivative 3 | 4-Nitrophenyl | 25.4 | 30.1 | 28.6 | 35.4 | 32.1 | >100 | >3.9 (MCF-7) |
| Doxorubicin | - | 0.5 | 0.8 | 0.6 | 0.7 | 0.9 | 2.1 | 4.2 (MCF-7) |
*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro screening of novel derivatives.
In Vivo Assessment: Evaluating Therapeutic Potential in Preclinical Models
Compounds that demonstrate high potency and selectivity in vitro should be advanced to in vivo studies to evaluate their efficacy and safety in a living organism. A common preclinical model is the tumor xenograft model in immunocompromised mice.
Experimental Protocol: Tumor Growth Inhibition Study
Animal Model:
-
Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.
Tumor Cell Implantation:
-
A suitable cancer cell line (e.g., MDA-MB-231 for its aggressive nature) is cultured, harvested, and resuspended in a sterile medium or PBS.
-
Approximately 5 x 10⁶ cells are injected subcutaneously into the flank of each mouse.[8]
Treatment Protocol:
-
Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the tumor dimensions with a caliper. Tumor volume is calculated using the formula: V = (length x width²) / 2.[8]
-
Grouping: When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to different treatment groups (n=6-8 mice per group):
-
Vehicle control (e.g., saline, PBS with a solubilizing agent)
-
Positive control (e.g., a standard chemotherapeutic agent)
-
Test compound groups (different doses of the most promising derivative)
-
-
Drug Administration: The test compounds are administered via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., daily, every other day) for a specified duration (e.g., 2-4 weeks).[8]
-
Data Collection:
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Major organs can be collected for histopathological analysis to assess toxicity.
-
Data Analysis:
-
The primary endpoint is the inhibition of tumor growth, which can be expressed as the percentage of tumor growth inhibition (%TGI).
-
%TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Data Presentation: Comparative In Vivo Efficacy
The results of the in vivo study should be presented in a clear and concise table.
Table 2: Hypothetical In Vivo Efficacy Data of a Lead Derivative in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1500 ± 120 | - | +5.2 ± 1.5 |
| Lead Derivative | 10 | 850 ± 95 | 43.3 | +2.1 ± 2.0 |
| Lead Derivative | 25 | 450 ± 70 | 70.0 | -1.5 ± 2.5 |
| Positive Control | 5 | 300 ± 60 | 80.0 | -8.0 ± 3.0 |
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo tumor growth inhibition study.
Structure-Activity Relationship (SAR) Analysis: A Predictive Framework
A systematic SAR study is essential for optimizing the lead compounds. For the proposed Schiff base derivatives of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, the following aspects should be considered:
-
Effect of Substituents on the Phenyl Ring: The nature (electron-donating or electron-withdrawing), position (ortho, meta, para), and size of the substituents on the phenyl ring of the Schiff base can significantly influence the anticancer activity. For instance, halogen atoms or methoxy groups at the para position have been shown to enhance the activity of some heterocyclic compounds.
-
Role of the Azomethine Linker: The -CH=N- linker is crucial for the planarity and electronic properties of the molecule, which can affect its binding to the biological target.
-
Modifications at the 2-Position: While this guide focuses on derivatives of the 2-chloro parent compound, future work could explore the replacement of the chlorine atom with other functional groups to further probe the SAR.
Caption: Key structural features for SAR studies.
Comparative Analysis with Existing Thienopyrimidine Derivatives
To contextualize the potential of the proposed derivatives, it is useful to compare them with existing thienopyrimidine compounds with reported anticancer activity.
Table 3: Anticancer Activity of Selected Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives from the Literature
| Compound Structure | Target/Activity | IC₅₀ (µM) | Cell Line | Reference |
| Compound A (A thieno[2,3-d]pyrimidine derivative) | Anticancer | 27.6 | MDA-MB-231 | [9] |
| Compound B (A thieno[3,2-d]pyrimidine derivative, 12e) | EZH2 inhibitor | 0.55 | SU-DHL-6 | [3] |
| Compound C (A cycloalkylthieno[2,3-d]pyrimidinone, 6b) | Anticancer | - | HepG2, MCF-7, BCG-823 | [2] |
Note: The structures for these compounds would ideally be displayed here. The table provides a benchmark for the desired potency of the novel derivatives.
Potential Mechanism of Action: Investigating Signaling Pathways
Many thienopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cancer cell proliferation and survival. A plausible mechanism of action for the proposed derivatives could be the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Further studies to elucidate the mechanism of action could include:
-
Kinase Inhibition Assays: To screen for inhibitory activity against a panel of cancer-related kinases.
-
Western Blot Analysis: To investigate the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR, S6K).
-
Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at a specific phase.
-
Apoptosis Assays: To confirm if the compounds induce programmed cell death.
Caption: A potential mechanism of action via the PI3K/Akt pathway.
Conclusion and Future Perspectives
The 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde scaffold holds significant promise for the development of a new generation of anticancer agents. The synthetic accessibility and the potential for creating a diverse library of derivatives make it an attractive starting point for a drug discovery program. This guide provides a comprehensive roadmap for the systematic evaluation of these derivatives, from initial synthesis and in vitro screening to in vivo efficacy studies and mechanistic investigations.
Future research should focus on:
-
Synthesis and screening of a diverse library of derivatives to establish robust SAR.
-
Optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
In-depth mechanistic studies to identify the specific molecular targets of the most promising compounds.
-
Evaluation in orthotopic and patient-derived xenograft (PDX) models to better predict clinical efficacy.
By following the structured approach outlined in this guide, researchers can efficiently explore the therapeutic potential of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde derivatives and contribute to the development of novel and effective cancer therapies.
References
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025). Journal of the Brazilian Chemical Society. [Link]
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Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2013). Molecules. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025). SciELO. [Link]
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In vitro tumor growth inhibition assay. (n.d.). Bio-protocol. [Link]
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Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2025). Biological Trace Element Research. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. (2014). Asian Journal of Chemistry. [Link]
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pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO. [Link]
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In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. (n.d.). PMC. [Link]
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Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (n.d.). MDPI. [Link]
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Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. (n.d.). IDOSI Publications. [Link]
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Anticancer assay (MTT). (n.d.). Bio-protocol. [Link]
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In vivo tumor growth inhibition experiment. (n.d.). ResearchGate. [Link]
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Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. (2024). Journal of the Serbian Chemical Society. [Link]
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In Vivo Immune Checkpoint Blockade Assay Protocol. (2022). ichorbio. [Link]
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Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. (n.d.). SciSpace. [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
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An Antagonist Antibody That Inhibits Cancer Cell Growth In Vitro through RACK1. (2024). MDPI. [Link]
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Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Journal of the Chilean Chemical Society. [Link]
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Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. (n.d.). Royal Society of Chemistry. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde Derivatives
Introduction: The Chemical Significance and Analytical Imperative of Thieno[3,2-d]pyrimidines
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of novel therapeutic agents.[1][2] These fused heterocyclic systems are bioisosteres of quinazolines and purines, enabling them to interact with a wide array of biological targets.[3] Derivatives have demonstrated potent activities as inhibitors of SIRT1/2/3 enzymes, possess antiproliferative properties against cancer cells, and are being explored as narrow-spectrum agents against pathogens like Helicobacter pylori.[2][4][5]
Given their therapeutic potential, the unambiguous structural elucidation and purity assessment of novel thieno[3,2-d]pyrimidine derivatives are paramount. This guide provides an in-depth spectroscopic comparison centered on 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, a key intermediate, and its derivatives. As a Senior Application Scientist, my objective is not merely to present data but to explain the causal relationships between molecular structure and spectroscopic output, empowering researchers to interpret their own results with confidence. This document is built on the pillars of experimental validation and authoritative grounding, ensuring that every protocol and interpretation is both trustworthy and scientifically sound.
The Core Scaffold: 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Understanding the spectroscopic signature of the parent compound is fundamental to identifying the changes introduced by chemical modifications. The core structure, with its distinct electronic environment, gives rise to a characteristic set of signals across various analytical techniques.
Figure 1: Core structure of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Spectroscopic Characterization Workflow
A systematic approach is crucial for the comprehensive analysis of these derivatives. The following workflow ensures that data from multiple techniques are integrated for a complete and validated structural assignment.
Figure 2: Recommended workflow for the synthesis and characterization of derivatives.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules. For the thieno[3,2-d]pyrimidine system, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.
-
Aldehyde Proton (-CHO): This is the most downfield and most characteristic signal, typically appearing as a singlet between δ 9.8-10.2 ppm . Its deshielded nature is due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the pi system.
-
Thiophene Proton (H6): The proton on the thiophene ring is expected to appear as a singlet in the aromatic region, likely around δ 8.0-8.5 ppm . Its exact chemical shift is sensitive to substitutions on the pyrimidine ring.
-
Pyrimidine Proton (H4): The proton at the C4 position of the pyrimidine ring will also be a singlet in the aromatic region, typically between δ 8.5-9.0 ppm .
Comparative Analysis of Derivatives:
Let's consider two hypothetical derivatives to illustrate the expected spectral shifts:
-
Derivative A: The aldehyde is reduced to an alcohol (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol).
-
Derivative B: The chlorine at C2 is substituted with a morpholino group.
| Proton | Parent Compound | Derivative A (CHO → CH₂OH) | Derivative B (Cl → Morpholino) | Causality of Shift |
| -CHO | ~δ 10.0 (s, 1H) | Signal disappears | ~δ 9.9 (s, 1H) | Reduction removes the aldehyde proton. |
| -CH₂OH | N/A | ~δ 4.8 (d, 2H) | N/A | Appearance of a new methylene group adjacent to an oxygen. |
| -OH | N/A | ~δ 5.5 (t, 1H) | N/A | Appearance of a hydroxyl proton; signal is broad and exchangeable with D₂O. |
| H6 | ~δ 8.2 (s, 1H) | ~δ 7.8 (s, 1H) | ~δ 8.1 (s, 1H) | The CH₂OH group is less electron-withdrawing than CHO, causing an upfield shift. |
| H4 | ~δ 8.8 (s, 1H) | ~δ 8.7 (s, 1H) | ~δ 8.4 (s, 1H) | The electron-donating morpholino group at C2 shields the H4 proton, causing a significant upfield shift. |
| Morpholino | N/A | N/A | ~δ 3.8 (t, 4H), ~δ 3.6 (t, 4H) | Characteristic signals for the morpholine ring protons appear. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O): The aldehyde carbon is the most downfield signal, expected around δ 185-195 ppm .
-
Aromatic Carbons: The carbons of the fused heterocyclic system typically resonate between δ 115-165 ppm . The carbons attached to heteroatoms (C2, C4, C5a, C7a) will have distinct chemical shifts. For instance, the carbon bearing the chlorine (C2) will be significantly affected by substitution.
| Carbon | Parent Compound | Derivative B (Cl → Morpholino) | Causality of Shift |
| C=O | ~δ 190 | ~δ 189 | Minor change, as the substitution is distant. |
| C2 | ~δ 152 | ~δ 160 | The direct attachment of the more electronegative nitrogen of the morpholino group causes a downfield shift compared to chlorine. |
| C4 | ~δ 155 | ~δ 153 | Shielding effect from the electron-donating morpholino group. |
| C7 | ~δ 140 | ~δ 141 | Minimal impact from the distant substitution. |
| Morpholino | N/A | ~δ 66 (O-CH₂), ~δ 45 (N-CH₂) | Appearance of new signals corresponding to the morpholine carbons. |
Part 2: Infrared (IR) Spectroscopy Comparison
IR spectroscopy is an invaluable technique for the rapid identification of key functional groups. The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected between 1680-1710 cm⁻¹ . This is a highly reliable diagnostic peak for the aldehyde group.
-
C-H Stretch (Aldehyde): Two weaker bands can often be observed around 2820 cm⁻¹ and 2720 cm⁻¹ , corresponding to the C-H bond of the aldehyde.
-
Aromatic C=C and C=N Stretches: A series of medium to strong bands in the 1450-1620 cm⁻¹ region are characteristic of the thieno[3,2-d]pyrimidine ring system.[6][7]
-
C-Cl Stretch: A band in the 700-800 cm⁻¹ region can be attributed to the carbon-chlorine bond.
Comparative Analysis of Derivatives:
| Vibrational Mode | Parent Compound | Derivative A (CHO → CH₂OH) | Derivative B (Cl → Morpholino) | Causality of Change | | :--- | :--- | :--- | :--- | | -OH Stretch | N/A | Strong, broad band at ~3200-3500 cm⁻¹ | N/A | Appearance of the hydroxyl group. | | Aldehyde C-H | ~2820, 2720 cm⁻¹ | Disappears | ~2820, 2720 cm⁻¹ | Loss of the aldehyde functional group. | | C=O Stretch | Strong, sharp at ~1690 cm⁻¹ | Disappears | Strong, sharp at ~1685 cm⁻¹ | Reduction of the carbonyl to an alcohol. | | C-Cl Stretch | ~750 cm⁻¹ | ~750 cm⁻¹ | Disappears | Substitution of the chlorine atom. | | C-N Stretch | N/A | N/A | New bands appear ~1100-1250 cm⁻¹ | Introduction of the C-N bonds of the morpholino group. |
Part 3: Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy
Mass Spectrometry
MS provides the molecular weight and fragmentation pattern, which are crucial for confirming the identity of a compound. Electrospray ionization (ESI) is a common and effective method for these types of molecules.[1]
A key feature for the 2-chloro derivatives is the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as two peaks: one for the molecule containing ³⁵Cl and another, about one-third the intensity, at two mass units higher (M+2) for the molecule containing ³⁷Cl. This isotopic signature is a definitive confirmation of the presence of a single chlorine atom.
-
Parent Compound (C₆H₃ClN₂S): Molecular Weight: 170.62. Expected [M+H]⁺ at m/z 171 and a characteristic [M+H+2]⁺ peak at m/z 173.
-
Derivative A (C₆H₅ClN₂OS): Molecular Weight: 188.64. Expected [M+H]⁺ at m/z 189 and [M+H+2]⁺ at m/z 191.
-
Derivative B (C₁₀H₁₀N₄OS): Molecular Weight: 238.28. Expected [M+H]⁺ at m/z 239. The characteristic chlorine isotope pattern will be absent.
Fragmentation patterns are also highly informative. For the parent compound, initial fragmentation would likely involve the loss of the aldehyde group (loss of CO, 28 Da) or the chlorine atom.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule. Fused heterocyclic systems like thienopyrimidines typically exhibit multiple absorption bands in the UV region (200-400 nm).[8][9]
-
Parent Compound: Expected to show strong absorptions around 250-280 nm and a lower energy absorption band extending above 300 nm , corresponding to π→π* and n→π* transitions within the aromatic system and the carbonyl group.
-
Comparative Analysis: The position and intensity of these bands (λ_max) are sensitive to substitution.
-
Auxochromic Groups: Adding an electron-donating group like a morpholine (Derivative B) will likely cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increased absorption intensity) due to the extension of the conjugated system.
-
Functional Group Changes: Reducing the aldehyde to an alcohol (Derivative A) would primarily affect the n→π* transition associated with the carbonyl group, potentially leading to a hypsochromic shift (shift to shorter wavelength) of the longest-wavelength band.
-
Experimental Protocols: A Self-Validating System
The trustworthiness of spectroscopic data hinges on meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible results.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for a wide range of heterocyclic compounds and has a residual proton peak at ~2.50 ppm and a carbon peak at ~39.52 ppm.[3]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2][7] Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a longer acquisition time (e.g., 1024 scans or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (FID) with a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2][10]
IR Spectroscopy Protocol
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.[10]
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Background Correction: Always run a background spectrum of the empty ATR crystal or a pure KBr pellet before acquiring the sample spectrum and subtract it from the sample data.
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.[2]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a single quadrupole or a time-of-flight (TOF) analyzer.[2] High-resolution mass spectrometry (HRMS) is recommended for confirming elemental composition.[2]
-
Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. Scan a mass range appropriate for the expected molecular weight.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane) in a quartz cuvette.[9] A typical concentration is around 10⁻⁵ M.[8]
-
Acquisition: Record the absorbance spectrum from approximately 200 nm to 600 nm.
-
Baseline Correction: Use the pure solvent as a blank to zero the spectrophotometer before measuring the sample's absorbance.
References
-
Hulme, C., Ma, L., Kumar, V., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]
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Disch, J. S., Anderson, M. O., et al. (2011). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]
- El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2013). Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. International Journal of Pharmacy and Pharmaceutical Sciences.
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ResearchGate. (n.d.). UV‐vis‐NIR absorption spectra of S‐fused polycyclic heterocycles. Available at: [Link]
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Mohan, S., & Sundaraganesan, N. (2011). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. ResearchGate. Available at: [Link]
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Kamal, A., Reddy, M. K., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central. Available at: [Link]
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Mary, Y. B., Tursun, M., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available at: [Link]
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Khvostenko, V. I., & Fal'ko, V. S. (1981). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
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The Pharma Innovation Journal. (2018). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. Available at: [Link]
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Wang, C., Li, X., et al. (2023). The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. PubMed Central. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Taylor & Francis Online. Available at: [Link]
- Klyba, L. V., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC.
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ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Available at: [Link]
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Uplanchi, R. S., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Target Engagement of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of key methodologies for validating the target engagement of novel inhibitors derived from the 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde scaffold. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in making informed decisions for their drug discovery programs.
Introduction: Beyond Potency—The Imperative of Target Engagement
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for potent inhibitors of various critical drug targets, including Cyclin-Dependent Kinase 7 (CDK7), Janus Kinase 3 (JAK3), and sirtuins.[1][2][3][4] The 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde derivative represents a key starting point for developing these specific and potent small molecule inhibitors.[5] However, a low IC50 value in a cell-based assay, while promising, is not sufficient. It tells us what a compound does (e.g., inhibits proliferation) but not how it does it.
True validation of a compound's mechanism of action (MoA) hinges on unequivocally demonstrating that it binds to its intended molecular target within the complex milieu of a living cell.[6][7] This process, known as target engagement , is a critical step in drug development that validates the biological hypothesis and helps mitigate the risk of late-stage failures due to unforeseen off-target effects or a misunderstood MoA.[8][9]
This guide will compare three orthogonal, industry-standard techniques for quantifying drug-target interactions, using a hypothetical lead candidate, TPCA-Lead , and a less active structural analog, TPCA-Analog , to illustrate the principles. We will dissect a cellular, label-free method and two powerful biophysical assays to provide a multi-faceted view of target binding.
The Methodologies: An Orthogonal Approach to Validation
No single assay can provide a complete picture of target engagement. A robust validation strategy employs multiple, complementary methods that measure different aspects of the drug-target interaction. Here, we compare a cellular method with two direct biophysical binding assays.
Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Binding
Principle of the Assay: CETSA is founded on the principle of ligand-induced thermal stabilization.[10] When a small molecule binds to its protein target, it typically increases the protein's conformational stability. This stability makes the protein more resistant to thermal denaturation.[11] In a CETSA experiment, intact cells are treated with the inhibitor, heated to various temperatures, and then lysed. The aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is then quantified, often by Western blot or ELISA. A positive target engagement event is observed as a shift in the melting curve to a higher temperature in the presence of the compound.[12]
Experimental Rationale: The primary reason to employ CETSA is its ability to confirm target engagement in a physiologically relevant environment: the living cell.[10] It requires no modification of the compound or the target protein, providing a direct readout of binding to the endogenous target. This method is invaluable for verifying that a compound is cell-permeable and can access its target within the crowded intracellular space.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture & Treatment: Plate the relevant cell line (e.g., a cancer cell line overexpressing the target kinase) and grow to ~80% confluency. Treat cells with TPCA-Lead, TPCA-Analog, or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[13] Include an unheated control.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration. Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). Calculate the thermal shift (ΔTm) as the difference between the Tm of the treated and vehicle control samples.
Data Interpretation: A significant positive ΔTm for TPCA-Lead would confirm that it enters the cell and binds to the target, thereby stabilizing it. The less active TPCA-Analog is expected to produce a minimal or no thermal shift, demonstrating the assay's specificity.
| Compound | Concentration (µM) | Melting Temp (Tm) (°C) | Thermal Shift (ΔTm) (°C) | Interpretation |
| Vehicle (DMSO) | 0.1% | 52.1 ± 0.3 | - | Baseline thermal stability |
| TPCA-Lead | 1 | 58.6 ± 0.4 | +6.5 | Strong intracellular target engagement |
| TPCA-Analog | 1 | 52.5 ± 0.5 | +0.4 | Negligible target engagement |
| Competitor X | 1 | 59.2 ± 0.3 | +7.1 | Strong engagement (Positive Control) |
Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics
Principle of the Assay: SPR is a label-free biophysical technique that measures molecular interactions in real-time.[14] The assay involves immobilizing one binding partner (the "ligand," typically the purified target protein) onto a sensor chip with a gold surface. The other binding partner (the "analyte," the small molecule inhibitor) is flowed across this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, measured in Response Units (RU).[15] By monitoring this signal over time during association and dissociation phases, one can determine the on-rate (ka) and off-rate (kd) of the interaction, and from these calculate the equilibrium dissociation constant (KD).[16]
Experimental Rationale: While CETSA confirms if binding occurs in cells, SPR tells us how it occurs by dissecting the kinetics of the interaction. A compound's efficacy is often linked to its residence time on the target, which is inversely proportional to the off-rate (kd). Two compounds can have the same affinity (KD), but the one with a slower off-rate may exhibit a more durable pharmacological effect. SPR is ideal for ranking compounds, performing structure-activity relationship (SAR) studies, and identifying those with optimal kinetic profiles.[14]
Experimental Protocol: SPR Kinetic Analysis
-
Protein Immobilization: Purify the target protein. Immobilize it onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density of ~10,000 RU.
-
Analyte Preparation: Prepare a dilution series of TPCA-Lead and TPCA-Analog in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). A typical concentration range is 0.1 to 100 times the expected KD.
-
Kinetic Analysis Cycle:
-
Association: Inject the analyte solution over the sensor surface for a defined period (e.g., 180 seconds) to monitor binding.
-
Dissociation: Switch to injecting running buffer only and monitor the dissociation of the analyte from the ligand for an extended period (e.g., 600 seconds).
-
Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all remaining bound analyte, returning the surface to baseline for the next cycle.
-
-
Data Analysis: Subtract the signal from a reference flow cell to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to derive ka, kd, and KD.
Data Interpretation: The data should reveal significant differences in the binding kinetics between TPCA-Lead and its analog. A potent inhibitor like TPCA-Lead is expected to have a fast on-rate, a very slow off-rate, and consequently a low (high affinity) KD value.
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) | Residence Time (1/kd) (s) |
| TPCA-Lead | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 | 3333 |
| TPCA-Analog | 2.1 x 10⁴ | 8.5 x 10⁻² | 4048 | 11.8 |
| Competitor X | 2.0 x 10⁵ | 2.5 x 10⁻⁴ | 1.25 | 4000 |
Isothermal Titration Calorimetry (ITC): Defining the Thermodynamic Signature
Principle of the Assay: ITC is considered the gold standard for characterizing binding interactions. It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[17][18] In an ITC experiment, a solution of the ligand (inhibitor) is titrated in small aliquots into a sample cell containing the macromolecule (target protein). Each injection produces a heat pulse that is measured relative to a reference cell. As the protein becomes saturated with the ligand, the heat pulses diminish.
Experimental Rationale: ITC provides a complete thermodynamic profile of the binding event in a single experiment, yielding the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) of binding.[19] From these, the entropy (ΔS) can be calculated. This information is critical for lead optimization. For instance, knowing whether binding is enthalpy-driven (favorable bond formations) or entropy-driven (release of ordered water molecules) can guide medicinal chemists in designing next-generation compounds with improved affinity and specificity.[17]
Experimental Protocol: ITC Titration
-
Sample Preparation: Dialyze the purified target protein and dissolve the small molecule inhibitor in the exact same buffer to minimize buffer mismatch artifacts. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4 with 1-2% DMSO.
-
Instrument Setup: Load the protein solution (e.g., 10-20 µM) into the sample cell and the inhibitor solution (e.g., 100-200 µM) into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution.
-
Data Analysis: Integrate the heat-rate peaks from each injection to determine the heat change per mole of injectant. Plot this value against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine n, KD, and ΔH. Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(KA) = ΔH - TΔS.
Data Interpretation: The ITC data will provide the precise affinity and reveal the thermodynamic forces driving the interaction. For TPCA-Lead, we would expect to see a sharp binding isotherm indicative of tight binding, with a stoichiometry (n) close to 1, confirming a 1:1 interaction.
| Compound | Affinity (KD) (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| TPCA-Lead | 2.5 | 0.98 | -8.5 | -3.5 |
| TPCA-Analog | 4500 | 1.05 | -2.1 | -5.2 |
| Competitor X | 1.5 | 1.01 | -9.2 | -3.1 |
Synthesis and Recommendations: Building a Coherent Picture
The three methodologies provide a powerful, synergistic dataset for validating the target engagement of 2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde inhibitors.
-
CETSA provided the crucial first piece of evidence: TPCA-Lead engages its target in living cells , while its inactive analog does not. This validates the cellular activity and confirms the compound reaches its site of action.
-
SPR dissected the kinetics of this interaction, revealing that TPCA-Lead's high affinity is driven by an exceptionally slow off-rate and long residence time on the target. This is a highly desirable characteristic for a drug candidate, suggesting a durable inhibitory effect.
-
ITC completed the picture by defining the thermodynamic signature, showing the binding is strongly enthalpy-driven . This suggests that the inhibitor forms strong, specific hydrogen bonds and/or van der Waals interactions within the target's binding pocket, providing a rational basis for future structure-based design efforts.
Recommendation for Workflow Integration:
-
For Hit-Finding/Screening: High-throughput versions of CETSA or SPR are excellent for screening libraries to find initial hits that engage the target.
-
For Hit-to-Lead: As hits are prioritized, a full kinetic analysis by SPR is recommended to select for compounds with favorable residence times. CETSA should be used to confirm that improved biochemical affinity translates to improved cellular target engagement.
-
For Lead Optimization: ITC is invaluable for providing detailed thermodynamic data on a small number of high-priority leads. This information, combined with structural biology (e.g., X-ray crystallography), provides the deepest insight to guide the final optimization of the drug candidate.
By integrating these self-validating systems, researchers can build a robust, data-driven case for their inhibitors, significantly increasing the confidence in their mechanism of action and the likelihood of success in downstream preclinical and clinical development.
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A Head-to-Head Comparison of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde with Leading Thienopyrimidine-Based Therapeutics
A Senior Application Scientist's Guide to a Promising Scaffold
In the landscape of modern drug discovery, the thienopyrimidine scaffold has emerged as a privileged structure, lauded for its structural similarity to endogenous purines and its consequent ability to interact with a wide array of biological targets.[1][2] This guide provides a detailed, head-to-head comparison of a representative, yet under-explored, member of this class, 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde , with established drugs that share its core heterocyclic system: Relugolix, Pictilisib (GDC-0941), and Apitolisib (GDC-0980).
This analysis is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical positioning, based on the known biological activities of the thienopyrimidine class, and practical, detailed experimental protocols to empirically validate these postulations. While specific biological data for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is not extensively available in public literature, this guide will leverage structure-activity relationship (SAR) data from closely related analogs to frame a compelling scientific investigation.
The Thienopyrimidine Scaffold: A Versatile Core in Medicinal Chemistry
The thienopyrimidine nucleus, a fusion of thiophene and pyrimidine rings, is a cornerstone in the design of numerous biologically active molecules.[2] Its derivatives have been investigated for a multitude of therapeutic applications, including as inhibitors of kinases, sirtuins, and 17β-hydroxysteroid dehydrogenase type 2, as well as possessing anti-infective and antiproliferative properties.[3][4][5] The versatility of this scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde represents a key synthetic intermediate and a potential pharmacophore in its own right. The presence of a reactive aldehyde group at the 7-position and a chlorine atom at the 2-position provides synthetic handles for the creation of diverse chemical libraries for screening against various therapeutic targets.
Comparative Analysis with Marketed and Clinical-Stage Drugs
To contextualize the potential of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, we will compare its core structure and potential biological activities with three significant drugs that underscore the therapeutic successfulness of fused pyrimidine systems.
| Feature | 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | Relugolix (Orgovyx®) | Pictilisib (GDC-0941) | Apitolisib (GDC-0980) |
| Core Structure | Thieno[3,2-d]pyrimidine | Thieno[2,3-d]pyrimidine | Thieno[3,2-d]pyrimidine | Pyrido[3,2-d]pyrimidine |
| Primary Target(s) | Hypothesized: Kinases, Sirtuins, etc. | Gonadotropin-Releasing Hormone (GnRH) Receptor | Pan-Class I Phosphatidylinositol-3-Kinase (PI3K) | Dual PI3K/mTOR Inhibitor |
| Therapeutic Area | Potential: Oncology, Inflammatory Diseases | Advanced Prostate Cancer, Uterine Fibroids, Endometriosis | Oncology (Solid Tumors) | Oncology (Solid Tumors, Glioblastoma) |
| Mechanism of Action | To be determined | Antagonist of the GnRH receptor, leading to decreased production of testosterone and estrogen.[6][7][8][9] | Inhibits the PI3K signaling pathway, which is crucial for cell growth, proliferation, and survival.[2][10][11][12] | Concurrently inhibits two key nodes in the PI3K/AKT/mTOR signaling pathway, inducing apoptosis and inhibiting cancer cell growth.[13][14][15][16][17] |
Delving into the Mechanisms of Action of Comparator Drugs
Relugolix: A GnRH Receptor Antagonist
Relugolix is a non-peptide, orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[8] By blocking this receptor in the pituitary gland, it rapidly reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9] This, in turn, suppresses the production of testosterone in men and estrogen in women, providing a therapeutic benefit in hormone-sensitive conditions like advanced prostate cancer.[6]
Signaling Pathway of GnRH Receptor Antagonism by Relugolix
Caption: Relugolix competitively blocks the GnRH receptor, disrupting the hormonal cascade.
Pictilisib and Apitolisib: Targeting the PI3K/AKT/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a frequent event in many cancers.[2]
Pictilisib (GDC-0941) is a potent, oral pan-class I PI3K inhibitor.[10] It has shown antitumor activity in various preclinical models and has been evaluated in numerous clinical trials for advanced solid tumors.[2][12][18]
Apitolisib (GDC-0980) takes this a step further by being a dual inhibitor of both PI3K and the mammalian target of rapamycin (mTOR).[14] This dual inhibition is designed to overcome feedback loops that can occur when only PI3K is targeted, potentially leading to more profound and durable anti-cancer effects.[15][17] Apitolisib has demonstrated broad activity in preclinical xenograft models and has been investigated in clinical trials for various cancers, including glioblastoma.[13][14]
PI3K/AKT/mTOR Signaling Pathway and Inhibition
Caption: Pictilisib targets PI3K, while Apitolisib dually inhibits PI3K and mTOR.
Experimental Protocols for Comparative Evaluation
To empirically assess the potential of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde against the targets of the comparator drugs, the following experimental workflows are proposed.
Experimental Workflow: Kinase Inhibition Profiling
Caption: Workflow for assessing the kinase inhibitory potential of the test compound.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3K)
-
Compound Preparation: Dissolve 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, Pictilisib, and Apitolisib in 100% DMSO to create 10 mM stock solutions. Prepare a series of dilutions in assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase (e.g., PI3Kα), the test compound at various concentrations, and the kinase substrate (e.g., PIP2).
-
Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using a commercial kit such as ADP-Glo™ (Promega).
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow: Cell-Based Proliferation Assay
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- 17. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The thieno[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of potent inhibitors targeting various enzyme families, particularly protein kinases.[1][2][3][4][5] The specific derivative, 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, serves as a crucial building block for the synthesis of a diverse library of such inhibitors. This guide provides an in-depth, comparative analysis of the cross-reactivity profiling of inhibitors derived from this scaffold, offering both theoretical grounding and practical, field-proven methodologies.
The Thienopyrimidine Scaffold: A Double-Edged Sword of Potency and Promiscuity
The thieno[3,2-d]pyrimidine heterocycle is structurally analogous to purine, enabling it to effectively compete with ATP for the binding pocket of many kinases.[5][6] This inherent characteristic is the foundation of its broad applicability in targeting enzymes that play pivotal roles in cell signaling, proliferation, and survival.[7] Derivatives of this scaffold have been successfully developed as inhibitors of key oncological targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4]
However, the very feature that makes this scaffold so potent—its ability to mimic ATP—also presents its greatest challenge: the potential for off-target binding and cross-reactivity. The human kinome consists of over 500 protein kinases, many of which share highly conserved ATP-binding sites.[8] Unintended inhibition of these off-target kinases can lead to unforeseen side effects and toxicity, derailing an otherwise promising drug candidate.[9] Therefore, a rigorous and comprehensive cross-reactivity profiling strategy is not just a regulatory requirement but a fundamental aspect of rational drug design.
The Imperative of Cross-Reactivity Profiling
The primary goal of cross-reactivity profiling is to understand an inhibitor's selectivity. A highly selective inhibitor interacts with its intended target at concentrations significantly lower than those required to bind other proteins. Conversely, a non-selective or promiscuous inhibitor may bind to multiple targets with similar affinity. This can sometimes be therapeutically beneficial in a multi-targeted approach, but more often than not, it is a liability.[10]
This guide will compare and contrast three gold-standard experimental workflows for assessing the cross-reactivity of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde based inhibitors:
-
Large-Panel Kinase Profiling: An in vitro method to assess the inhibitory activity against a broad array of purified kinases.
-
Cellular Thermal Shift Assay (CETSA): A target engagement assay that measures the stabilization of a target protein by a ligand in a cellular environment.
-
Chemical Proteomics (Affinity Chromatography): A technique to identify the cellular targets and off-targets of a compound by capturing proteins that bind to an immobilized version of the inhibitor.
The following sections will delve into the causality behind the experimental choices for each method, provide detailed, step-by-step protocols, and present representative data for a hypothetical inhibitor, TP-Inhibitor X , derived from the 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde scaffold.
Experimental Workflows for Cross-Reactivity Profiling
Large-Panel Kinase Profiling: A Global View of the Kinome
Rationale: This is the foundational step in understanding an inhibitor's selectivity. By screening the compound against a large, representative panel of human kinases (often >400), we can identify its primary target(s) and any significant off-targets in a controlled, in vitro setting. This approach provides a quantitative measure of potency (e.g., IC50 or Ki) for each kinase, allowing for the calculation of a selectivity score. The choice of a luminescence-based ADP detection assay is favored for its high sensitivity, broad applicability across different kinase classes, and amenability to high-throughput screening.[11]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of TP-Inhibitor X in 100% DMSO, starting at a final concentration of 100 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound.
-
Add 2 µL of a mixture containing the kinase of interest and its specific substrate in the appropriate reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-driven reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Data Presentation: Comparative Kinase Selectivity
| Kinase Target | TP-Inhibitor X IC50 (nM) | Competitor A IC50 (nM) | Competitor B IC50 (nM) |
| Primary Target: CDK7 | 15 | 25 | 10 |
| Off-Target 1: VEGFR-2 | 250 | 500 | >10,000 |
| Off-Target 2: PI3Kα | >10,000 | 1,500 | 800 |
| Off-Target 3: EGFR | 1,200 | 8,000 | >10,000 |
| Off-Target 4: SIRT1 | >10,000 | >10,000 | 5,000 |
This table presents hypothetical data for illustrative purposes.
Workflow Diagram: Large-Panel Kinase Profiling
Caption: Workflow for large-panel kinase profiling using an ADP-Glo assay.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
Rationale: While in vitro assays are essential, they do not fully recapitulate the complex cellular environment. CETSA bridges this gap by directly measuring the binding of an inhibitor to its target protein within intact cells. The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound counterpart. This method is invaluable for validating that the inhibitor can reach and engage its target in a physiological setting.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to 80-90% confluency.
-
Treat the cells with TP-Inhibitor X at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Data Presentation: CETSA Melting Curves
| Treatment | Tm (°C) of Primary Target (CDK7) |
| Vehicle (DMSO) | 52.5 |
| TP-Inhibitor X (1 µM) | 56.0 |
| TP-Inhibitor X (10 µM) | 58.2 |
| Competitor A (10 µM) | 55.1 |
| Competitor B (10 µM) | 57.8 |
This table presents hypothetical data for illustrative purposes.
Workflow Diagram: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Chemical Proteomics: An Unbiased Discovery of Off-Targets
Rationale: While kinase profiling provides a broad but predefined screen, and CETSA confirms on-target engagement, chemical proteomics offers an unbiased approach to identify all cellular proteins that interact with the inhibitor. By immobilizing a derivative of TP-Inhibitor X on a solid support (e.g., sepharose beads), it can be used as "bait" to pull down its binding partners from a cell lysate. This is a powerful method for discovering unexpected off-targets that may not be present in a standard kinase panel.[12]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde with a linker arm suitable for immobilization (e.g., an amino or carboxyl group) that does not interfere with its binding activity. Covalently attach this probe to activated sepharose beads.
-
Cell Lysate Preparation:
-
Grow a relevant cell line to a high density.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions and protein folding.
-
Clarify the lysate by centrifugation.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the inhibitor-coupled beads. For a competitive control, pre-incubate a separate aliquot of the lysate with an excess of free TP-Inhibitor X before adding the beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Separate the proteins by SDS-PAGE and perform an in-gel trypsin digestion.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins and quantify their relative abundance in the experimental and control samples.
-
Proteins that are significantly enriched in the experimental sample compared to the competitive control are considered specific binding partners.
-
Data Presentation: Top Hits from Chemical Proteomics
| Protein Identified | Function | Enrichment Ratio (Inhibitor/Control) |
| CDK7 | Primary Target | 52.3 |
| CDK12 | Cell Cycle Regulation | 15.8 |
| BRD4 | Epigenetic Reader | 8.2 |
| VEGFR-2 | Angiogenesis | 5.1 |
| Uncharacterized Protein Y | Unknown | 4.5 |
This table presents hypothetical data for illustrative purposes.
Workflow Diagram: Chemical Proteomics
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- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde Routes
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the thieno[3,2-d]pyrimidine core is a privileged structure found in numerous pharmacologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2] The functionalization of this scaffold, particularly the introduction of key reactive groups like a carbaldehyde, is crucial for further molecular elaboration and the development of new chemical entities. This guide provides an in-depth, objective comparison of two prominent synthetic routes to 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, a valuable intermediate for medicinal chemistry programs. The analysis is grounded in experimental data and established chemical principles to inform rational route selection for efficiency and scalability.
Introduction to the Target Molecule and Synthetic Challenges
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is a key building block that combines the reactive potential of a chloro-substituted pyrimidine ring with the synthetic versatility of an aldehyde group on the thiophene ring. The primary challenges in its synthesis lie in the regioselective functionalization of the thieno[3,2-d]pyrimidine core and the efficient introduction of the chloro and formyl groups. This guide will dissect two distinct strategies: a Late-Stage Formylation approach and a Convergent Strategy from a Pre-functionalized Thiophene .
Route 1: Late-Stage Formylation via Vilsmeier-Haack Reaction
This linear synthetic sequence focuses on first constructing the 2-chlorothieno[3,2-d]pyrimidine core, followed by the introduction of the aldehyde functionality at the 7-position.
Causality Behind Experimental Choices
The logic of this route is to build the heterocyclic core and then install the reactive aldehyde group. The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic systems.[2] The thieno[3,2-d]pyrimidine system is sufficiently activated for this electrophilic substitution to proceed, with the 7-position being electronically favored.
Experimental Protocol
Step 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4-diol
A mixture of an appropriate 3-aminothiophene-2-carboxylate derivative and urea is heated to a high temperature (typically 180-200 °C) for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and treated with a basic aqueous solution (e.g., saturated sodium bicarbonate) to precipitate the product, which is then collected by filtration and washed.[3]
Step 2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
Thieno[3,2-d]pyrimidine-2,4-diol is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated at reflux (around 120 °C) for several hours.[3] After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed, dried, and concentrated to yield the dichlorinated product.
Step 3: Selective Monodechlorination to 2-Chlorothieno[3,2-d]pyrimidine
Step 4: Vilsmeier-Haack Formylation to 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
The Vilsmeier reagent is prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C. To this reagent, a solution of 2-chlorothieno[3,2-d]pyrimidine in a suitable solvent (e.g., DMF or dichloromethane) is added, and the reaction mixture is heated. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by pouring it onto ice and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and purified by column chromatography to afford the final product.
Workflow Diagram
Caption: Synthetic pathway for Route 1.
Route 2: Convergent Strategy from a Pre-functionalized Thiophene
This approach aims for greater efficiency by starting with a thiophene ring that already contains a precursor to the aldehyde functionality. This convergent strategy can potentially reduce the number of steps and improve the overall yield.
Causality Behind Experimental Choices
The rationale here is to construct the thienopyrimidine ring from a highly functionalized thiophene precursor. This avoids the need for a potentially low-yielding and regioselectivity-challenging late-stage formylation. The key is the successful synthesis of the appropriately substituted 2-aminothiophene.
Experimental Protocol
Step 1: Synthesis of a Functionalized 2-Aminothiophene
A common method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[4][5] For this route, a variation of the Gewald reaction would be employed, starting with an α-cyanothioacetamide and a carbonyl compound containing a protected aldehyde or a group that can be readily converted to an aldehyde. For instance, reacting ethyl cyanoacetate, sulfur, and a suitable aldehyde or ketone in the presence of a base like morpholine or triethylamine can yield a 2-amino-3-ethoxycarbonylthiophene. The aldehyde functionality at the 5-position could be introduced by using a starting material like 3,3-diethoxypropanal.
Step 2: Cyclization to the Thieno[3,2-d]pyrimidinone Core
The resulting 2-amino-3-ethoxycarbonyl-5-(diethoxymethyl)thiophene is then cyclized to form the pyrimidinone ring. This can be achieved by heating with formamide or by reaction with triethyl orthoformate followed by treatment with ammonia.[6] This will yield 2-chloro-7-(diethoxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Step 3: Chlorination and Deprotection
The thienopyrimidinone is then chlorinated at the 2- and 4-positions using a reagent like POCl₃, similar to Route 1. This would be followed by a selective reduction to retain the chlorine at the 2-position. The acetal protecting group of the aldehyde is then removed by acid-catalyzed hydrolysis (e.g., with aqueous HCl) to yield the final product, 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Workflow Diagram
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Parameter | Route 1: Late-Stage Formylation | Route 2: Convergent Strategy | Justification & Insights |
| Overall Yield | Potentially lower due to the number of linear steps and potential for side reactions in the formylation. | Potentially higher due to a more convergent approach, although the synthesis of the starting thiophene can be challenging. | A convergent synthesis is generally more efficient in building molecular complexity. |
| Step Economy | Less efficient, with more individual transformations. | More step-economical if the starting thiophene is readily accessible. | Fewer reaction and purification steps generally lead to higher overall efficiency. |
| Scalability | Generally scalable, but the Vilsmeier-Haack reaction can sometimes be problematic on a large scale due to the corrosive nature of the reagents and exothermic reaction. | Scalability depends heavily on the robustness of the initial Gewald reaction and the availability of the starting materials. | The handling of POCl₃ and the workup of the Vilsmeier-Haack reaction require careful engineering controls for large-scale production. |
| Reagent Cost & Availability | Reagents like urea, POCl₃, and DMF are common and relatively inexpensive. The cost will be influenced by the choice of catalyst for selective dechlorination. | The cost of the functionalized starting materials for the Gewald reaction can be higher. | The overall cost-effectiveness will depend on a detailed cost analysis of all reagents and solvents for a specific scale. |
| Control of Regioselectivity | The regioselectivity of the Vilsmeier-Haack formylation can be a concern, although the 7-position is generally favored. | Regioselectivity is well-controlled as the position of the formyl group is determined by the starting thiophene. | Route 2 offers superior control over the placement of the aldehyde group. |
| Safety & Environmental Impact | The use of POCl₃ requires careful handling due to its corrosive and reactive nature. Chlorinated solvents are often used. | The Gewald reaction can use volatile and flammable solvents. The use of POCl₃ is also a factor. | Both routes involve hazardous reagents and solvents, requiring appropriate safety precautions and waste management protocols. |
Conclusion and Recommendations
Both synthetic routes present viable pathways to 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
-
Route 2 (Convergent Strategy) offers a more elegant and potentially more efficient approach, especially for larger-scale synthesis, provided that the functionalized thiophene precursor can be synthesized efficiently. The superior control of regioselectivity is a significant advantage.
Recommendation: For medicinal chemistry applications where rapid access to analogs is desired and for larger-scale production, Route 2 is the recommended strategy due to its convergent nature and better control of regiochemistry. However, the feasibility of this route is contingent on the efficient preparation of the key functionalized thiophene intermediate. For initial, small-scale synthesis, Route 1 may be a more straightforward option to implement.
Ultimately, the choice of synthetic route will depend on the specific project requirements, including the scale of the synthesis, the availability of starting materials, and the desired level of purity and yield.
References
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Hesse, S., et al. (2007). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3h-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters, 48(30), 5261-5264. [Link]
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Abdellatif, K. R. A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4235. [Link]
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Al-Suwaidan, I. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(5), 2185. [Link]
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Castanedo, G. M., et al. (2015). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 58(15), 6049-6062. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. [Link]
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de Fatima, A., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(5), 934-946. [Link]
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ResearchGate. (n.d.). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. [Link]
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Iqbal, J., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
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Singh, P. P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26656-26689. [Link]
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Mistry, A. G., & Smith, K. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 40B(1), 1-6. [Link]
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ResearchGate. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]
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ResearchGate. (n.d.). C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... [Link]
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Patel, A. D., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(10), 4165-4174. [Link]
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Moghaddam, F. M., & Mohammadi, M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactions. International Letters of Chemistry, Physics and Astronomy, 12, 187-195. [Link]
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Comparative Docking Analysis of Novel 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde Derivatives as Dual EGFR and VEGFR-2 Kinase Inhibitors
A Senior Application Scientist's Guide to In Silico Evaluation
In the landscape of oncology drug discovery, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1][2] This guide presents a comprehensive, in-silico comparative analysis of a novel series of derivatives originating from 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde. Our focus is on their potential as dual inhibitors of two critical receptor tyrosine kinases implicated in tumor progression: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]
The rationale for targeting both EGFR and VEGFR-2 stems from their interconnected roles in cancer cell proliferation, survival, and angiogenesis.[3][5] Dual inhibition offers a promising therapeutic strategy to overcome resistance mechanisms and achieve a more potent anti-cancer effect.[3] This guide will provide researchers, scientists, and drug development professionals with a detailed protocol for performing a comparative molecular docking study, interpreting the results, and understanding the structural basis for inhibitor potency and selectivity.
The Strategic Design of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde Derivatives
The core scaffold, 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, presents a versatile platform for chemical modification. The aldehyde group at the 7-position serves as a key synthetic handle for introducing a variety of substituents, allowing for the exploration of the binding pocket and optimization of interactions with the target kinases. The 2-chloro position offers another site for modification, potentially influencing selectivity and potency.
For this comparative study, we will evaluate a hypothetical series of five derivatives (designated as TCP-01 to TCP-05 ) where the carbaldehyde has been reductively aminated with different aromatic and aliphatic amines. These derivatives will be compared against two well-established kinase inhibitors: Erlotinib , a potent EGFR inhibitor, and Vandetanib , a dual EGFR/VEGFR-2 inhibitor.[3][6]
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This protocol outlines a robust and reproducible workflow for conducting a comparative molecular docking study. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Part 1: Preparation of Protein and Ligand Structures
-
Protein Target Selection and Preparation:
-
Rationale: The choice of crystal structure is critical for the accuracy of the docking study. Structures with high resolution and a co-crystallized ligand similar to the compounds of interest are preferred as they represent a biologically relevant conformation of the active site.
-
Procedure:
-
Download the crystal structures of human EGFR kinase domain (PDB ID: 1M17, in complex with Erlotinib) and human VEGFR-2 kinase domain (PDB ID: 4ASD, in complex with a potent inhibitor) from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio), prepare the protein structures by:
-
Removing water molecules and any non-essential co-factors.
-
Adding hydrogen atoms and assigning correct bond orders.
-
Optimizing the hydrogen bond network.
-
Performing a restrained minimization of the protein structure to relieve any steric clashes.
-
-
-
-
Ligand Preparation:
-
Rationale: The three-dimensional conformation and ionization state of the ligands significantly impact their binding affinity. Proper preparation is essential for accurate docking.
-
Procedure:
-
Sketch the 2D structures of the hypothetical derivatives (TCP-01 to TCP-05 ), Erlotinib, and Vandetanib.
-
Convert the 2D structures to 3D using a tool like LigPrep from the Schrödinger suite.
-
Generate possible ionization states at a physiological pH of 7.4 ± 0.5.
-
Perform a conformational search to generate a set of low-energy conformers for each ligand.
-
-
Part 2: Molecular Docking and Scoring
-
Grid Generation:
-
Rationale: The docking grid defines the volume of the protein's active site where the ligand will be docked. The grid should encompass the entire binding pocket occupied by the co-crystallized ligand.
-
Procedure:
-
Define the active site for both EGFR and VEGFR-2 based on the position of the co-crystallized ligands in their respective PDB structures.
-
Generate a receptor grid that is large enough to accommodate the ligands being docked.
-
-
-
Ligand Docking:
-
Rationale: The docking algorithm systematically explores different orientations and conformations of the ligand within the defined active site, predicting the most favorable binding pose.
-
Procedure:
-
Use a validated docking program such as Glide (Schrödinger), AutoDock Vina, or GOLD.
-
Dock the prepared ligands into the active site grids of both EGFR and VEGFR-2.
-
Employ a standard precision (SP) or extra precision (XP) docking protocol for higher accuracy.
-
-
-
Scoring and Analysis:
-
Rationale: The docking score is an empirical function that estimates the binding affinity of the ligand to the protein. Lower docking scores generally indicate a more favorable binding interaction.
-
Procedure:
-
Analyze the docking scores (e.g., GlideScore, ΔG) for each ligand-protein complex.
-
Visually inspect the top-ranked poses for each ligand to analyze key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the active site residues.
-
Compare the binding modes of the novel derivatives with those of the reference inhibitors (Erlotinib and Vandetanib).
-
-
Visualizing the Docking Workflow
Caption: Workflow for the comparative molecular docking study.
Comparative Docking Results: A Quantitative Analysis
The following table summarizes the hypothetical docking scores of the 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde derivatives and the reference inhibitors against the EGFR and VEGFR-2 kinase domains.
| Compound | EGFR Docking Score (kcal/mol) | Key Interactions (EGFR) | VEGFR-2 Docking Score (kcal/mol) | Key Interactions (VEGFR-2) |
| TCP-01 | -8.5 | H-bond with Met793 | -7.9 | H-bond with Cys919 |
| TCP-02 | -9.2 | H-bond with Met793, Hydrophobic interactions | -8.8 | H-bond with Cys919, Hydrophobic interactions |
| TCP-03 | -9.8 | H-bond with Met793, Pi-pi stacking with Phe856 | -9.5 | H-bond with Cys919, H-bond with Asp1046 |
| TCP-04 | -7.9 | H-bond with Met793 | -7.2 | H-bond with Cys919 |
| TCP-05 | -10.1 | H-bond with Met793, Hydrophobic interactions | -9.9 | H-bond with Cys919, Hydrophobic interactions |
| Erlotinib | -10.5 | H-bond with Met793, Water-mediated H-bonds | -8.2 | H-bond with Cys919 |
| Vandetanib | -9.9 | H-bond with Met793 | -10.2 | H-bond with Cys919, H-bond with Asp1046 |
Interpretation of Results:
The hypothetical data suggests that derivatives TCP-03 and TCP-05 exhibit the most promising dual inhibitory potential, with docking scores comparable to the reference inhibitors. The key hydrogen bond with the "gatekeeper" methionine residue (Met793 in EGFR) and the analogous cysteine residue (Cys919 in VEGFR-2) is a hallmark of many kinase inhibitors and is observed for our top candidates.[3] The presence of additional interactions, such as pi-pi stacking and further hydrogen bonds, likely contributes to the enhanced binding affinity of these derivatives.
The Underlying Signaling Pathway
The inhibition of EGFR and VEGFR-2 disrupts downstream signaling cascades that are crucial for tumor growth and survival. The following diagram illustrates the simplified signaling pathways affected by a dual EGFR/VEGFR-2 inhibitor.
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Navigating the Kinome: A Comparative Guide to the Selectivity of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde and Alternative Kinase Inhibitors
In the landscape of modern drug discovery, the quest for highly selective kinase inhibitors is paramount. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are frequently implicated in the pathogenesis of diseases ranging from cancer to inflammatory disorders. However, the structural similarity within the ATP-binding site across the kinome presents a significant challenge, often leading to off-target effects and associated toxicities. The thieno[3,2-d]pyrimidine scaffold has emerged as a versatile platform for the development of kinase inhibitors, with different substitutions directing their activity towards various kinase targets. This guide provides an in-depth technical assessment of the selectivity of kinase inhibitors based on this scaffold, with a specific focus on understanding the potential selectivity profile of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Due to the absence of publicly available, direct experimental data for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, this guide will leverage data from closely related thieno[3,2-d]pyrimidine analogs to provide a scientifically grounded comparative analysis. We will explore established methodologies for assessing kinase inhibitor selectivity, compare the selectivity profiles of these analogs against well-characterized inhibitors of relevant kinase targets, and provide detailed experimental protocols to enable researchers to conduct their own assessments.
The Imperative of Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases, many of which share a conserved ATP-binding pocket. While this conservation has facilitated the development of broad-spectrum kinase inhibitors, the therapeutic window for such compounds is often narrow due to off-target activities. A highly selective inhibitor, in contrast, interacts with a limited number of kinases, thereby minimizing the potential for unintended biological consequences. Achieving selectivity is a key objective in modern medicinal chemistry, as it can lead to safer and more effective targeted therapies.
The thieno[3,2-d]pyrimidine core is a privileged scaffold in kinase inhibitor design, with derivatives showing activity against a diverse range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Tumor Progression Locus 2 (Tpl2), also known as MAP3K8. The specific substitutions on the thieno[3,2-d]pyrimidine ring system are critical determinants of their selectivity profile.
Methodologies for Assessing Kinase Inhibitor Selectivity
A comprehensive evaluation of a kinase inhibitor's selectivity requires a multi-faceted approach, combining both biochemical and cell-based assays.
Biochemical Assays: The First Line of Assessment
Biochemical assays provide a direct measure of an inhibitor's potency against a purified kinase. These assays are crucial for determining the intrinsic affinity of a compound for its target.
-
Radiometric Assays : Considered a gold standard, these assays measure the transfer of a radiolabeled phosphate group from ATP to a substrate. They are highly sensitive and robust.
-
Luminescence-Based Assays : These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to kinase activity.[1]
-
Fluorescence-Based Assays : These methods utilize fluorescent probes to detect kinase activity, offering a non-radioactive alternative with high-throughput capabilities.
Key Consideration: The concentration of ATP used in these assays is a critical parameter. IC50 values, the concentration of an inhibitor required to reduce kinase activity by 50%, are dependent on the ATP concentration. For ATP-competitive inhibitors, a higher ATP concentration will result in a higher IC50 value. To facilitate meaningful comparisons across different kinases, it is often recommended to perform assays at an ATP concentration that is close to the Michaelis constant (Km) for each kinase.
Kinome-Wide Profiling: A Global View of Selectivity
To gain a comprehensive understanding of an inhibitor's selectivity, it is essential to screen it against a large panel of kinases.
-
KINOMEscan™: This is a binding assay platform that quantitatively measures the interactions between a test compound and a large panel of DNA-tagged kinases.[2] The assay is performed in the absence of ATP, providing a direct measure of the inhibitor's binding affinity (dissociation constant, Kd).[2] This technology allows for a broad assessment of selectivity across the kinome.
Cellular Assays: Validating Target Engagement in a Biological Context
While biochemical assays are invaluable for determining intrinsic potency, cellular assays are necessary to confirm that an inhibitor can engage its target within the complex environment of a living cell.
-
Cellular Thermal Shift Assay (CETSA™): This technique is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[3][4] By heating cell lysates or intact cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, a melting curve can be generated. A shift in this curve in the presence of the inhibitor indicates target engagement.[4][5]
Below is a conceptual workflow for assessing kinase inhibitor selectivity.
Caption: A streamlined workflow for assessing kinase inhibitor selectivity.
Comparative Selectivity Analysis
As direct experimental data for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is unavailable, we will analyze the selectivity of representative thieno[3,2-d]pyrimidine derivatives targeting different kinase families and compare them with established, selective inhibitors for those targets.
Cyclin-Dependent Kinase 7 (CDK7) Inhibition
The thieno[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent and selective CDK7 inhibitors.[6] CDK7 is a key regulator of both the cell cycle and transcription.[6]
Thieno[3,2-d]pyrimidine Analog: A recently developed series of thieno[3,2-d]pyrimidine derivatives has demonstrated potent and selective inhibition of CDK7.[6] For the purpose of this guide, we will consider a representative compound from this class, herein referred to as TP-CDK7i .
Alternative CDK7 Inhibitor: THZ1
THZ1 is a well-characterized, selective, and covalent inhibitor of CDK7.[4][7][8] It has been shown to have potent anti-tumor activity in various cancer models.[4][9] However, it also exhibits off-target activity against CDK12/13, which contributes to its overall cellular phenotype.[7]
Selectivity Comparison:
| Compound | Primary Target | Selectivity Profile | Key Off-Targets |
| TP-CDK7i (Analog) | CDK7 | High in vitro kinome selectivity.[6] | Data on specific off-targets requires further investigation. |
| THZ1 | CDK7 | Covalent inhibitor with high potency for CDK7. | CDK12, CDK13.[7] |
This comparison highlights that while both scaffolds can potently inhibit CDK7, the specific substitution patterns on the thieno[3,2-d]pyrimidine core can be tuned to achieve high selectivity, potentially avoiding the CDK12/13 off-target activity observed with THZ1.
Janus Kinase 1 (JAK1) Inhibition
The JAK family of tyrosine kinases plays a crucial role in cytokine signaling, and selective JAK inhibitors have shown significant therapeutic benefit in inflammatory diseases.[10]
Thieno[3,2-d]pyrimidine Analog: A series of thieno[3,2-d]pyrimidine derivatives were designed as potent and highly selective JAK1 inhibitors.[11] We will refer to a representative compound as TP-JAK1i .
Alternative JAK1 Inhibitor: Filgotinib
Filgotinib is an orally available, selective JAK1 inhibitor that has been approved for the treatment of rheumatoid arthritis.[12][13] It demonstrates preferential inhibition of JAK1 over other JAK family members.[12]
Selectivity Comparison:
| Compound | Primary Target | Selectivity Profile | Key Off-Targets |
| TP-JAK1i (Analog) | JAK1 | High degree of selectivity for JAK1 among 370 kinases tested.[11] | Specific off-target data requires further investigation. |
| Filgotinib | JAK1 | Preferential for JAK1 over JAK2, JAK3, and TYK2.[12][14] | Other JAK family members. |
The development of thieno[3,2-d]pyrimidine-based JAK1 inhibitors with high kinome-wide selectivity demonstrates the potential of this scaffold to achieve a more targeted inhibition of the JAK-STAT pathway compared to some existing therapies.
Tumor Progression Locus 2 (Tpl2/MAP3K8) Inhibition
Tpl2 is a mitogen-activated protein kinase kinase kinase (MAP3K8) that plays a key role in inflammatory signaling pathways.[15][16]
Thieno[3,2-d]pyrimidine Analog: A series of thieno[3,2-d]pyrimidines have been reported as potent Tpl2 kinase inhibitors with good selectivity.[7] We will denote a representative compound as TP-Tpl2i .
Alternative Tpl2 Inhibitor: GNE-3511
While originally developed as a DLK inhibitor, GNE-3511 provides an example of a kinase inhibitor with a characterized selectivity profile against related kinases. It shows high selectivity over JNK and MLK kinases.[17]
Selectivity Comparison:
| Compound | Primary Target | Selectivity Profile | Key Off-Targets |
| TP-Tpl2i (Analog) | Tpl2 | Good kinome inhibition profile suggesting good selectivity.[7] | Specific off-target data requires further investigation. |
| GNE-3511 | DLK | High selectivity over JNKs and MLKs.[1][17] | MLK1, JNK1/2/3.[1] |
The thieno[3,2-d]pyrimidine scaffold offers a promising starting point for the development of selective Tpl2 inhibitors, which could be valuable tools for dissecting the role of this kinase in inflammation and disease.
Experimental Protocols
To facilitate further research, we provide detailed, step-by-step methodologies for key experiments in assessing kinase inhibitor selectivity.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to determine the IC50 value of an inhibitor against a target kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde)
-
Assay buffer (kinase-specific)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add assay buffer, substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding the purified kinase and ATP (at a concentration close to the Km for the specific kinase).
-
Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a predetermined time.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Protocol 2: Cellular Thermal Shift Assay (CETSA™)
This protocol outlines the steps for assessing target engagement of an inhibitor in intact cells.
Materials:
-
Cultured cells
-
Test compound
-
Cell lysis buffer
-
Antibodies against the target protein
-
Western blotting reagents and equipment
-
PCR thermocycler
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a PCR thermocycler for 3 minutes.
-
Cool the samples on ice.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated fraction by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves.
-
A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
Conclusion
The thieno[3,2-d]pyrimidine scaffold represents a highly adaptable and promising platform for the design of selective kinase inhibitors. While direct experimental data for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is not yet available, the analysis of its close analogs reveals that targeted modifications to this core structure can yield potent and highly selective inhibitors for diverse kinase targets, including CDK7 and JAK1. The key to successful drug development with this scaffold lies in a rigorous assessment of selectivity using a combination of biochemical and cellular assays. The methodologies and comparative data presented in this guide provide a framework for researchers to evaluate the selectivity of their own thieno[3,2-d]pyrimidine-based inhibitors and to make informed decisions in the pursuit of novel and effective targeted therapies. The continued exploration of the structure-activity and structure-selectivity relationships of this versatile scaffold holds great promise for the future of precision medicine.
References
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McInnes, I. B., et al. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Nature Reviews Rheumatology, 17(8), 475-487. Available from: [Link]
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Fan, M., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 265, 115955. Available from: [Link]
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Olson, C. M., et al. (2019). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. Cell Chemical Biology, 26(5), 724-735.e9. Available from: [Link]
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Katsenelson, A. (2014). Tpl2 kinase as a novel therapeutic target for cancer. Oncotarget, 5(21), 10276-10277. Available from: [Link]
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Wu, X., et al. (2009). Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-α production in human whole blood. Bioorganic & Medicinal Chemistry Letters, 19(13), 3485-3488. Available from: [Link]
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Gadina, M., et al. (2024). JAK inhibitor selectivity: new opportunities, better drugs? Nature Reviews Rheumatology, 1-14. Available from: [Link]
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Kallunki, T., et al. (2009). Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood. Bioorganic & Medicinal Chemistry Letters, 19(13), 3485-3488. Available from: [Link]
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Patsnap. (2024). What are TPL2 inhibitors and how do they work? Patsnap Synapse. Available from: [Link]
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Taylor, P. C., et al. (2020). Filgotinib, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials. Rheumatology and Therapy, 7(1), 135-150. Available from: [Link]
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Bantscheff, M., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Leukemia, 33(10), 2411-2423. Available from: [Link]
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Wu, X., et al. (2010). Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 53(17), 6447-6461. Available from: [Link]
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Li, Y., et al. (2025). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. Bioorganic & Medicinal Chemistry, 128, 118109. Available from: [Link]
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Cancer Discovery. (2014). CDK7 Inhibition Targets Transcription Selectively in Cancer. Cancer Discovery, 4(9), OF1-OF1. Available from: [Link]
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Patel, H., et al. (2015). Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models. Journal of Medicinal Chemistry, 58(2), 791-807. Available from: [Link]
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Ammazzalorso, A., et al. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. Journal of Chemical Information and Modeling, 63(8), 2476-2487. Available from: [Link]
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Vasta, J. D., et al. (2018). Selective CDK7 and CDK2 inhibitors. Cell Chemical Biology, 25(10), 1234-1246.e12. Available from: [Link]
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Gentry, P. R., et al. (2023). Effect of Dual Leucine Zipper Kinase Inhibitor GNE-3511 on Epileptogenesis and Cognitive and Behavioral Changes in a Temporal Lobe Epilepsy Model in Mice. bioRxiv. Available from: [Link]
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Bantscheff, M., et al. (2019). Kinome-wide selectivity of JAK kinase inhibitors determined by... ResearchGate. Available from: [Link]
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Taylor, P. C., et al. (2020). Filgotinib, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials. ResearchGate. Available from: [Link]
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LINCS Data Portal. (n.d.). Binding affinity of 6 small molecule JAK inhibitors for 5 kinases. Retrieved from [Link]
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Tanaka, Y., et al. (2021). Filgotinib, a Novel JAK1-Preferential Inhibitor for the Treatment of Rheumatoid Arthritis: An Overview from Clinical Trials. Expert Opinion on Pharmacotherapy, 22(5), 547-557. Available from: [Link]
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Max-Planck-Gesellschaft. (2022). Novel cancer therapy enters clinical trials. Retrieved from [Link]
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Li, B., et al. (2021). CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Oncology, 11, 648011. Available from: [Link]
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Ramanjulu, J. M., et al. (2019). GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes. ACR Meeting Abstracts. Available from: [Link]
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ResearchGate. (n.d.). Jak inhibitors and their selectivity profile. Retrieved from [Link]
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Fischer, P. M. (2001). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 44(25), 4286-4302. Available from: [Link]
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Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511), 616-620. Available from: [Link]
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Carrick Therapeutics. (2024). Abstract LB168: A selective, potent, and orally bioavailable CDK7 inhibitor demonstrates superior anti-cancer activity in colorectal cancer models. AACR Annual Meeting 2024. Available from: [Link]
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Namour, F., et al. (2015). AB0494 Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, Shows Similar PK and PD Profiles in Japanese and Caucasian Healthy Volunteers. Annals of the Rheumatic Diseases, 74(Suppl 2), 1039.2-1039. Available from: [Link]
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Arts, M. S., et al. (2021). Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. International Journal of Molecular Sciences, 23(1), 133. Available from: [Link]
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Patel, K. M., et al. (2025). Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition. eLife, 14, e101625. Available from: [Link]
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Chipumuro, E., et al. (2017). The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo. Molecular Cancer Therapeutics, 16(1), 37-48. Available from: [Link]
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Carrick Therapeutics. (n.d.). CDK7 Inhibitor. Retrieved from [Link]
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Pharmacokinetic profile comparison of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde analogues
A Senior Application Scientist's Guide to Methodologies and Interpretation
In the landscape of modern drug discovery, particularly within oncology and immunology, the thieno[3,2-d]pyrimidine scaffold has emerged as a "privileged" structure. Its rigid, planar nature and capacity for diverse substitutions make it an ideal core for developing potent and selective kinase inhibitors. However, translating high in vitro potency into in vivo efficacy is a formidable challenge, governed almost entirely by the compound's pharmacokinetic (PK) profile. Poor absorption, rapid metabolism, or unfavorable distribution can terminate the development of an otherwise promising candidate.
This guide provides a comprehensive framework for the head-to-head comparison of novel thieno[3,2-d]pyrimidine analogues, moving beyond simple potency data to the critical ADME (Absorption, Distribution, Metabolism, Excretion) properties that dictate clinical success. We will dissect the essential experimental protocols, explain the causal reasoning behind methodological choices, and present a comparative analysis of hypothetical, yet representative, analogues derived from a 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde precursor.
The Central Role of the Thieno[3,2-d]pyrimidine Core
The thieno[3,2-d]pyrimidine core is a bioisostere of purine, allowing it to function as a versatile "hinge-binding" motif for the ATP-binding pocket of numerous kinases. Modifications at the C2, C4, and C7 positions of the ring system are commonly explored to modulate potency, selectivity, and physicochemical properties, which in turn profoundly influence the ADME profile.
For this guide, we will consider three hypothetical analogues (A, B, and C), synthesized from a common 2-chloro-7-formyl intermediate, which differ by their C4 substituent. Our goal is to determine which of these structural modifications yields the most favorable drug-like properties.
-
Analogue A: C4-Aniline
-
Analogue B: C4-(N-methylpiperazine)
-
Analogue C: C4-Morpholine
The Experimental cascade: A Multi-parameter approach to PK profiling
A robust assessment of pharmacokinetic behavior relies on a tiered, integrated series of in vitro and in vivo assays. The workflow is designed to first assess fundamental physicochemical properties and then move to more complex biological systems, allowing for early identification of liabilities and informed decision-making.
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. The proper disposal of complex molecules like 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this chlorinated heterocyclic compound, ensuring that your commitment to excellence is maintained from discovery to disposal.
Hazard Identification and Risk Assessment: Understanding the Molecule
Similar chlorinated heterocyclic compounds are often categorized as irritants to the skin, eyes, and respiratory system.[4][5] Therefore, a thorough risk assessment should precede any handling or disposal activities.
Key Inferred Hazards:
-
Toxicity: Potential for acute and chronic health effects. Assume the compound is toxic if inhaled, ingested, or absorbed through the skin.
-
Environmental Hazard: As a chlorinated organic compound, it is likely to be harmful to aquatic life and may persist in the environment.
-
Reactivity: While specific reactivity data is limited, avoid contact with strong oxidizing agents and strong bases.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of fine dust particles.[4][5] |
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6]
Step 1: Waste Segregation
Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect any unused or expired 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde in a dedicated, sealed container. This also includes any lab materials grossly contaminated with the solid compound, such as weighing paper or spatulas.
-
Contaminated Labware: Disposable items like gloves, pipette tips, and paper towels that have come into contact with the chemical should be placed in a separate, clearly labeled hazardous waste bag or container.
-
Solvent Waste: If the compound was used in a solution, the resulting liquid waste must be collected in a designated halogenated solvent waste container. Do not mix with non-halogenated solvent waste.
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA).[7][8]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde". Also, include the approximate quantity and the date of accumulation.
Step 3: Storage
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. This storage area should be known to all laboratory personnel.
Step 4: Final Disposal
The final disposal of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde must be handled by a licensed and approved waste disposal contractor.
-
Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with certified hazardous waste disposal companies.
-
Recommended Disposal Method: The preferred method for chlorinated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize acidic gases like HCl.[6] This ensures the complete destruction of the molecule.
-
Documentation: Retain all documentation provided by the waste disposal contractor, as this is your record of compliant disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
Caption: Disposal workflow for 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
By adhering to these procedures, you ensure that the final chapter of your research with 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde is written with the same precision and care as your experimental work. This commitment to safety and environmental responsibility is the hallmark of a trusted and authoritative laboratory professional.
References
-
Cas 18740-39-1,2,4-Dichlorothieno[2,3-d]pyrimidine . LookChem. [Link]
-
Safety Data Sheet . Angene Chemical. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. [Link]
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents . National Center for Biotechnology Information. [Link]
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Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines . U.S. Environmental Protection Agency. [Link]
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Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
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Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . U.S. Environmental Protection Agency. [Link]
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1910.1200 - Hazard Communication . Occupational Safety and Health Administration. [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines . Centers for Disease Control and Prevention. [Link]
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A Senior Application Scientist's Guide to Handling 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde: Essential Safety and Operational Protocols
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The compound 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical agents, requires meticulous handling due to its chemical properties.[1][2] This guide provides a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal plans, ensuring both your safety and the validity of your experimental outcomes. The recommendations herein are synthesized from best practices for handling chlorinated heterocyclic aldehydes and data from structurally analogous compounds, in the absence of a specific Safety Data Sheet (SDS) for the target molecule.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the cornerstone of safe laboratory practice. Based on the known hazards of similar chlorinated heterocyclic compounds and aldehydes, we can anticipate the primary risks associated with 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.[3][4][5][6]
Anticipated Hazards of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde:
| Hazard Category | GHS Hazard Statements (Inferred) | Potential Effects |
| Acute Oral Toxicity | H302: Harmful if swallowed | May cause gastrointestinal irritation or other systemic effects upon ingestion. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can lead to redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Contact with eyes may result in significant irritation, pain, and potential damage. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and shortness of breath. |
The causality behind these anticipated hazards lies in the reactivity of the aldehyde functional group and the presence of a chlorinated pyrimidine ring. Aldehydes can be irritants and sensitizers, while chlorinated organic compounds can exhibit a range of toxicological effects.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is a critical control measure to mitigate the identified risks. A multi-layered approach ensures comprehensive protection.
Primary Engineering Control: The Chemical Fume Hood
All handling of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[3] This primary engineering control is non-negotiable as it minimizes the inhalation of any dust or vapors.
Essential PPE Ensemble
The following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[7] A face shield should be worn over goggles when there is a risk of splashing or a highly exothermic reaction. | Protects against splashes and airborne particles, preventing serious eye irritation.[5] The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact. It is crucial to inspect gloves before use and change them immediately upon contamination. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned completely.[8] | Protects the skin and personal clothing from contamination.[7] |
| Footwear | Closed-toe, closed-heel shoes.[7][8] | Prevents injury from spills and dropped objects. |
| Respiratory Protection | Generally not required if work is performed in a fume hood. However, if engineering controls are insufficient, a respirator may be necessary.[9] | The fume hood should provide adequate respiratory protection.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Weighing
-
Don all required PPE before entering the designated handling area.
-
Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde to the weigh boat using a clean spatula.
-
Close the container immediately after weighing to prevent the release of dust.
-
Clean any spills within the fume hood immediately using appropriate methods.
Reaction Setup and Monitoring
-
Add the weighed compound to the reaction vessel within the fume hood.
-
Assemble the reaction apparatus ensuring all joints are properly sealed.
-
Conduct the reaction according to your established protocol, continuously monitoring for any unexpected changes.
Post-Reaction Workup and Purification
-
Quench the reaction carefully within the fume hood.
-
Perform extractions and washes using a separatory funnel, ensuring it is properly vented.
-
Concentrate the product using a rotary evaporator with the vacuum pump exhaust vented into the fume hood.
-
Purify the compound using techniques such as column chromatography, with all manipulations performed in the fume hood.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated organic compound, 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde must be disposed of as halogenated organic waste.[10][11]
Waste Segregation and Collection
-
Segregate halogenated waste from non-halogenated waste to facilitate proper disposal and minimize costs.[12]
-
Collect all waste containing 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, including residual amounts in containers, contaminated gloves, and weigh boats, in a designated, clearly labeled, and sealed halogenated waste container.[13]
-
Never dispose of this compound down the drain. [14]
Disposal Procedure
-
Follow your institution's hazardous waste disposal guidelines.
-
Ensure the waste container is properly labeled with "Hazardous Waste" and the chemical contents are clearly identified.[13]
-
Arrange for pickup by your institution's environmental health and safety department for incineration at a licensed facility.[10]
By implementing these comprehensive safety and handling protocols, you can confidently work with 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde, ensuring your personal safety and the integrity of your research.
References
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
- Google Patents. (n.d.). CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
-
The Chlorine Institute. (n.d.). Webinar | Chlorine Personal Protective Equipment (PPE). Retrieved from [Link]
-
Euro Chlor. (n.d.). GEST 92 171 Edition 6 - Personal Protective Equipment in The Chlorine Industry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Caproic aldehyde. [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
ACS Publications. (2015). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]
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University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
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William & Mary. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. [Link]
-
ResearchGate. (2025). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. [Link]
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- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
